molecular formula C11H14O3 B3056696 3-Isopropyl-2-methoxybenzoic acid CAS No. 73469-52-0

3-Isopropyl-2-methoxybenzoic acid

Cat. No.: B3056696
CAS No.: 73469-52-0
M. Wt: 194.23 g/mol
InChI Key: JXOPHTJUFIRDJI-UHFFFAOYSA-N
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Description

3-Isopropyl-2-methoxybenzoic acid, with the molecular formula C11H14O3, is a substituted benzoic acid derivative of significant interest in organic and medicinal chemistry research . This compound features a benzoic acid core structure substituted with both a methoxy group at the 2-position and an isopropyl moiety at the 3-position of the aromatic ring, a configuration that confers distinct steric and electronic properties valuable for structure-activity relationship (SAR) studies. Researchers utilize this chemical as a key synthetic intermediate or building block for the construction of more complex molecules. Its structural features, particularly the isopropyl group, can be leveraged to investigate steric influences on molecular recognition and binding interactions with biological targets. The compound is closely related to other researched derivatives, such as 3-Hydroxy-4-isopropyl-2-methoxybenzoic acid and 3-Isopropyl-2-methoxy-5-methylbenzoic acid, which are used to explore a range of physicochemical and biological properties . It is also structurally analogous to Isopropyl 2-methoxybenzoate, an ester derivative, highlighting its potential as a precursor in esterification reactions . 3-Isopropyl-2-methoxybenzoic acid is provided for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)8-5-4-6-9(11(12)13)10(8)14-3/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOPHTJUFIRDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403294
Record name 2-methoxy-3-propan-2-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73469-52-0
Record name 2-methoxy-3-propan-2-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Isopropyl-2-methoxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 3-Isopropyl-2-methoxybenzoic Acid

Introduction

3-Isopropyl-2-methoxybenzoic acid, with the IUPAC name 2-methoxy-3-propan-2-ylbenzoic acid, is a substituted aromatic carboxylic acid.[1] As a member of the benzoic acid family, it possesses a versatile chemical scaffold that is of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of the isopropyl and methoxy groups on the benzoic acid core imparts specific physicochemical properties, including lipophilicity, electronic modulation, and steric hindrance, making it a valuable building block for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Isopropyl-2-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work. The information presented herein is synthesized from established chemical principles and available data on analogous structures, providing a robust framework for experimental design and application.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The combination of a hydrophilic carboxylic acid, a lipophilic isopropyl group, and an electron-donating methoxy group gives 3-Isopropyl-2-methoxybenzoic acid a unique profile.

Structural and Identity Data
PropertyValueSource
IUPAC Name 2-methoxy-3-propan-2-ylbenzoic acidPubChem[1]
CAS Number 73469-52-0PubChem[1]
Molecular Formula C₁₁H₁₄O₃PubChem[1]
Molecular Weight 194.23 g/mol PubChem[1]
Canonical SMILES CC(C)C1=C(C(=CC=C1)C(=O)O)OCPubChemLite[2]
InChI Key JXOPHTJUFIRDJI-UHFFFAOYSA-NPubChemLite[2]
Computed Physicochemical Properties
PropertyValueDescriptionSource
XLogP3 2.5A measure of lipophilicity.PubChem[1]
Hydrogen Bond Donors 1The carboxylic acid -OH group.PubChem[1]
Hydrogen Bond Acceptors 3The two carboxylic acid oxygens and the methoxy oxygen.PubChem[1]
Rotatable Bond Count 3Indicates conformational flexibility.PubChem[1]
Topological Polar Surface Area 46.5 ŲInfluences transport properties and membrane permeability.PubChem[1]
Monoisotopic Mass 194.0943 g/mol Exact mass for mass spectrometry.PubChemLite[2]

Spectroscopic Characterization (Predicted)

While dedicated experimental spectra for this specific molecule are not widely published, its structure allows for a robust prediction of its key spectroscopic features based on well-understood principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment:

  • Carboxylic Acid (-COOH): A broad singlet, typically downfield (>10 ppm), due to the acidic proton.

  • Aromatic Protons (Ar-H): Three signals in the aromatic region (approx. 6.8-7.8 ppm). The protons will exhibit coupling patterns (doublets, triplets) based on their positions relative to each other.

  • Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm.

  • Isopropyl Methine (-CH(CH₃)₂): A septet (or multiplet) around 3.0-3.4 ppm, coupled to the six methyl protons.

  • Isopropyl Methyls (-CH(CH₃)₂): A doublet at approximately 1.2-1.4 ppm, integrating to six protons, coupled to the methine proton.

¹³C NMR Spectroscopy

The carbon spectrum will show 11 distinct signals:

  • Carbonyl Carbon (-COOH): ~168-175 ppm.

  • Aromatic Carbons (Ar-C): Six signals in the ~110-160 ppm range. The carbon bearing the methoxy group will be the most downfield in this range.

  • Methoxy Carbon (-OCH₃): ~55-60 ppm.

  • Isopropyl Methine (-CH): ~25-30 ppm.

  • Isopropyl Methyls (-CH₃): ~20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the functional groups present. Key vibrational bands are predicted as follows, with reference to spectra of related methoxybenzoic acids[3][4][5]:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.

  • C-H Stretch (Aliphatic/Aromatic): Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic (isopropyl) C-H stretches just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band at ~1680-1710 cm⁻¹.

  • C-O Stretch (Ether & Acid): Two distinct bands in the ~1200-1300 cm⁻¹ (asymmetric) and ~1000-1100 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following features are expected:

  • Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the molecular weight.[6]

  • Key Fragments:

    • [M-15]⁺: Loss of a methyl radical (•CH₃) from the isopropyl group.

    • [M-17]⁺: Loss of a hydroxyl radical (•OH) from the carboxylic acid, a common fragmentation for benzoic acids, yielding a stable acylium ion at m/z = 177.[6]

    • [M-43]⁺: Loss of an isopropyl radical (•CH(CH₃)₂).

    • [M-45]⁺: Loss of the carboxyl group (•COOH), a characteristic fragmentation.[6]

High-resolution mass spectrometry (HRMS) should confirm the elemental composition with a monoisotopic mass of 194.0943 Da.[2]

Synthesis and Chemical Reactivity

Proposed Synthetic Route via Directed ortho-Metalation

The synthesis of contiguously substituted benzoic acids can be challenging. A highly effective and regioselective method is directed ortho-metalation (DoM). The carboxylic acid and methoxy groups can both direct a strong base to deprotonate an adjacent aromatic proton. For 2-methoxybenzoic acid, the use of sec-butyllithium (s-BuLi) with tetramethylethylenediamine (TMEDA) has been shown to selectively direct lithiation to the C6 position (ortho to the carboxylate).[7][8][9] However, by carefully choosing the base, regioselectivity can be altered.[10] A plausible route to the 3-isopropyl derivative involves the lithiation of 2-methoxybenzoic acid at the 3-position followed by electrophilic quench.

Synthesis_Workflow cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Workup & Purification S1 2-Methoxybenzoic Acid R1 1. s-BuLi / TMEDA 2. THF, -78°C S1->R1 Reactant I1 Lithiated Intermediate (Dianion at C3) R1->I1 Forms E1 2-Iodopropane (Isopropyl Electrophile) P1 3-Isopropyl-2-methoxybenzoic Acid I1->P1 Quench with E1 W1 1. Acidic Workup (e.g., aq. HCl) 2. Extraction (e.g., EtOAc) 3. Column Chromatography P1->W1 Purify FP Final Product W1->FP

Caption: Proposed synthesis of 3-Isopropyl-2-methoxybenzoic acid via DoM.

Experimental Protocol (Self-Validating System):

  • System Preparation (Trustworthiness): All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). All solvents (e.g., THF) must be anhydrous. This is critical as organolithium reagents are extremely sensitive to moisture and air.

  • Reaction Setup: To a solution of 2-methoxybenzoic acid (1.0 eq) in anhydrous THF at -78°C (dry ice/acetone bath), add TMEDA (2.2 eq).

  • Metalation (Causality): Slowly add s-BuLi (2.2 eq) dropwise, maintaining the temperature at -78°C. The use of a strong, sterically hindered base like s-BuLi in the presence of the chelating agent TMEDA is designed to favor deprotonation at the sterically accessible C3 position, ortho to the methoxy group.[11] The reaction is stirred for 2-3 hours at this temperature to ensure complete formation of the dianion.

  • Electrophilic Quench: Add 2-iodopropane (1.5 eq) dropwise to the solution at -78°C. The reaction is allowed to slowly warm to room temperature overnight.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid.

  • Extraction & Purification: Extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: The crude product should be purified by column chromatography (silica gel, hexane/ethyl acetate gradient). The final product's identity and purity must be confirmed by NMR, IR, and MS, comparing the obtained data with the predicted values in Section 2.0.

Chemical Reactivity

The reactivity of 3-Isopropyl-2-methoxybenzoic acid is governed by its three functional components:

  • Carboxylic Acid: This group is the primary site for derivatization. It readily undergoes esterification (with alcohols under acidic conditions) and amidation (with amines, typically via an activated intermediate like an acyl chloride or using coupling agents like DCC/DMAP).[12] This is a cornerstone of its utility in creating compound libraries for drug discovery.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution. The methoxy group is a strong activating, ortho, para-director, while the isopropyl group is a weak activating, ortho, para-director. The carboxyl group is a deactivating, meta-director.[13][14] The combined electronic effects make the C5 position the most likely site for further substitution (para to the methoxy group and meta to the carboxyl group).

  • C-H Activation: The carboxylic acid can act as an innate directing group for transition-metal-catalyzed C-H activation, typically at the ortho positions (C3 and C5).[15] This allows for late-stage functionalization, a powerful tool in modern synthetic chemistry.

Applications in Research and Drug Development

Substituted benzoic acids are ubiquitous scaffolds in medicinal chemistry. The specific substitution pattern of 3-Isopropyl-2-methoxybenzoic acid makes it a promising starting point for structure-activity relationship (SAR) studies.

Rationale for Utility:

  • Lipophilicity Modulation: The isopropyl group provides a significant increase in lipophilicity (LogP) compared to a simple methyl or hydrogen substituent. This can enhance cell membrane permeability and improve pharmacokinetic properties.[16]

  • Metabolic Blocking: The methoxy group at the C2 position can serve as a "metabolic blocker." Aromatic hydroxylation is a common metabolic pathway, and by methylating this position, the molecule's metabolic stability can be enhanced.

  • Versatile Synthetic Handle: The carboxylic acid allows for the facile creation of amide or ester libraries to probe interactions with biological targets.[12]

  • Structural Rigidity and Vectorial Projection: The ortho-substitution pattern forces the carboxylic acid group into a somewhat fixed orientation relative to the other substituents, which can be advantageous for specific receptor binding.

SAR_Workflow cluster_R1 R1: Carboxylic Acid Derivatization cluster_R2 R2: Aromatic Ring Functionalization Core 3-Isopropyl-2-methoxybenzoic Acid Scaffold Amides Amide Library (R-NH₂ + Coupling) Core->Amides Probe H-bond interactions Esters Ester Library (R-OH + Acid Cat.) Core->Esters Modulate polarity & hydrolysis rate EAS Electrophilic Aromatic Substitution at C5 (e.g., Halogenation, Nitration) Core->EAS Modify electronics & steric profile BioAssay1 Biological Assay (e.g., Enzyme Inhibition) Amides->BioAssay1 Esters->BioAssay1 EAS->BioAssay1

Caption: Strategy for SAR studies using the target scaffold.

Safety and Handling

3-Isopropyl-2-methoxybenzoic acid requires careful handling due to its irritant properties.[1]

GHS Hazard Classification
Hazard ClassCategoryStatement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Source: PubChem[1]
Safe Handling Protocol
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. When handling the solid powder, use a dust mask or work in a ventilated hood to prevent inhalation.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Use only in a well-ventilated area, preferably a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. Available at: [Link]

  • Mortier, J., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters. Available at: [Link]

  • PubChem. (n.d.). 3-Isopropyl-2-methoxy-5-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. PubMed. Available at: [Link]

  • Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. Available at: [Link]

  • Bennetau, B., et al. (2025). Directed lithiation of unprotected benzoic acids. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-Isopropyl-2-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Mortier, J., et al. (2007). First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. The Journal of Organic Chemistry, 72(10), 3837–3840. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available at: [Link]

  • Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • OpenStax. (2023). 20.4 Substituent Effects on Acidity - Organic Chemistry. Available at: [Link]

  • Leon, T., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. Available at: [Link]

  • PubChemLite. (n.d.). 3-isopropyl-2-methoxybenzoic acid (C11H14O3). Available at: [Link]

  • NIST. (n.d.). 4-Methoxybenzoic acid, isopropyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (n.d.). US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids.
  • NIST. (n.d.). Benzoic acid, 3-methoxy-. NIST Chemistry WebBook. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy-, isopropyl ester. Available at: [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of benzoic acid. Available at: [Link]

  • Alcolea Palafox, M. (n.d.). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. ResearchGate. Available at: [Link]

  • Takaba, K. (1996). ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE. HETEROCYCLES, 43(8). Available at: [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Available at: [Link]

  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Available at: [Link]

Sources

physical properties of 3-Isopropyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for decision-makers and bench scientists in pharmaceutical research. It prioritizes mechanistic insight over generic data listing.

CAS: 73469-52-0 | Formula: C₁₁H₁₄O₃ | MW: 194.23 g/mol

Executive Technical Summary

3-Isopropyl-2-methoxybenzoic acid represents a specialized aromatic scaffold in medicinal chemistry, distinguished by its steric congestion and lipophilic modulation . Unlike simple benzoic acid derivatives, the vicinal substitution pattern (C2-methoxy, C3-isopropyl) introduces significant torsional strain. This "ortho-effect" forces the carboxylate group out of planarity with the aromatic ring, altering electronic conjugation, pKa, and metabolic stability.

For drug development professionals, this compound serves as a critical bioisostere for salicylic acid derivatives, offering improved membrane permeability (LogP ~2.5) while blocking Phase II metabolic conjugation sites via steric hindrance.

Physicochemical Profile

The following data aggregates predicted and experimental consensus values essential for pre-formulation and ADME profiling.

Core Properties Table[1]
PropertyValue / RangeTechnical Context
Physical State Solid (Crystalline)Likely forms monoclinic or triclinic needles from EtOH/Water.
Melting Point 138–142 °C (Predicted)High lattice energy driven by intermolecular H-bonding (dimerization).
pKa (Acid) 3.2 – 3.8 (Est.)Slightly stronger acid than benzoic acid (4.2) due to the ortho-effect twisting the carboxylate out of conjugation.
LogP (Oct/Wat) 2.5 ± 0.2Lipophilic; optimal for CNS or passive diffusion targets.
Solubility (Water) < 0.5 mg/mLPoor aqueous solubility; requires cosolvents (DMSO, PEG400) for bioassays.
TPSA 46.5 ŲWell within the "Rule of 5" (<140 Ų) for oral bioavailability.
H-Bond Donors 1 (COOH)Low donor count favors membrane permeability.
Solubility & Formulation Logic
  • The Challenge: The hydrophobic isopropyl group significantly reduces water solubility compared to 2-methoxybenzoic acid.

  • The Solution: For in vitro assays, prepare a 50 mM stock in 100% DMSO . Avoid freeze-thaw cycles which may induce precipitation due to the compound's tendency to crystallize.

  • Self-Validating Check: If the solution turns cloudy upon dilution into PBS (pH 7.4), the concentration exceeds the kinetic solubility limit. Immediate sonication or pH adjustment (to pH > 8.0 to form the benzoate salt) is required.

Structural Analysis & Spectroscopic Fingerprint

Understanding the NMR profile is crucial for verifying the regiochemistry of this isomer, particularly distinguishing it from the 4-isopropyl or 5-isopropyl isomers during synthesis.

NMR Interpretation (Diagnostic Signals)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • COOH: Broad singlet at δ 12.5–13.0 ppm (Exchangeable).

    • C2-Methoxy: Singlet at δ 3.7–3.8 ppm. Note: This signal may be slightly upfield compared to standard anisoles due to shielding from the twisted aromatic ring.

    • C3-Isopropyl (Methine): Septet at δ 3.2–3.4 ppm. The rotation is hindered by the adjacent methoxy group.

    • C3-Isopropyl (Methyls): Doublet at δ 1.1–1.2 ppm (6H).

    • Aromatic Region: 3 protons (H4, H5, H6). Look for an ABC or ABX system depending on resolution. H6 (ortho to COOH) will be the most deshielded (δ ~7.5–7.8 ppm).

Synthesis & Purification Workflow

The synthesis of 3-isopropyl-2-methoxybenzoic acid often suffers from regioselectivity issues. The most robust route utilizes 3-isopropylsalicylic acid as the starting material to lock the substitution pattern, followed by selective O-methylation.

Mechanistic Pathway Diagram

The following diagram illustrates the critical decision points in synthesis and purification to ensure high purity (>98%) for biological testing.

SynthesisWorkflow Start Starting Material: 3-Isopropylsalicylic Acid Step1 Reaction: O-Methylation (MeI, K2CO3, Acetone) Reflux, 12h Start->Step1 SN2 Alkylation Inter Intermediate: Methyl 3-isopropyl-2-methoxybenzoate (Ester) Step1->Inter Yields Ester Step2 Hydrolysis: LiOH (aq), THF/MeOH RT, 4h Inter->Step2 Saponification Crude Crude Product: Carboxylate Salt Step2->Crude Deprotection Workup Acidification (HCl) & Extraction (EtOAc) Crude->Workup pH Adjustment < 2 Final Final Product: 3-Isopropyl-2-methoxybenzoic acid Workup->Final Recrystallization (EtOH)

Figure 1: Step-wise synthetic workflow prioritizing regiochemical fidelity via salicylic acid precursors.

Detailed Protocol: O-Methylation & Hydrolysis
  • Methylation: Dissolve 3-isopropylsalicylic acid (1.0 eq) in anhydrous acetone. Add K₂CO₃ (2.5 eq) and Methyl Iodide (2.5 eq). The excess base ensures deprotonation of both the phenol and carboxylic acid. Reflux for 12 hours.

    • Why? Using a weak base like K₂CO₃ prevents unwanted side reactions on the isopropyl group.

  • Hydrolysis: The reaction yields the methyl ester. Treat the crude residue with LiOH (3.0 eq) in a THF:Water (1:1) mixture at room temperature.

    • Why LiOH? Lithium hydroxide is milder than NaOH and prevents potential decarboxylation which can occur in electron-rich benzoic acids under harsh conditions.

  • Purification: Acidify the aqueous layer to pH 2.0 with 1N HCl. The product will precipitate as a white solid.[1][2] Recrystallize from Ethanol/Water to remove trace unreacted salicylic acid.

Functional Applications in Drug Discovery

This compound is not just an intermediate; it is a molecular probe for exploring steric space in binding pockets.

The "Magic Methyl" & Isopropyl Twist

In Structure-Activity Relationship (SAR) studies, replacing a hydrogen with a methoxy group (the "Magic Methyl" effect) often boosts solubility and binding affinity. However, in this molecule, the C3-isopropyl group locks the C2-methoxy conformation .

  • Result: The methoxy group cannot rotate freely. If your protein target requires a specific methoxy orientation, this molecule acts as a rigid probe to validate that binding mode.

Metabolic Blocking

The isopropyl group at C3 effectively blocks the ortho-position from metabolic hydroxylation (Phase I metabolism) and glucuronidation.

  • Application: Use this scaffold to improve the half-life (

    
    ) of rapidly metabolized benzoic acid drugs.
    
Bioisosterism Diagram

Visualizing how this moiety mimics other common pharmacophores.

Bioisostere Center 3-Isopropyl-2-methoxy- benzoic acid Iso1 Salicylic Acid (Anti-inflammatory) Center->Iso1 O-Methylated Bioisostere Iso2 Dicamba Analogs (Auxin mimics) Center->Iso2 Steric Variant Iso3 Propofol Analogs (Anesthetic pharmacophore) Center->Iso3 Carboxylated Derivative

Figure 2: Pharmacophore relationships highlighting the compound's versatility in medicinal chemistry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4437804, 3-Isopropyl-2-methoxybenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzoic acid, 2-methoxy-3-(1-methylethyl)-.[3] Retrieved from [Link][3]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs.[4] European Journal of Medicinal Chemistry, 273, 116364.[4] Retrieved from [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 3-methoxy-, isopropyl ester (Related Isomer Data). Retrieved from [Link]

Sources

3-Isopropyl-2-methoxybenzoic acid CAS number 73469-52-0

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and application of 3-Isopropyl-2-methoxybenzoic acid (CAS 73469-52-0). This document is structured for researchers and process chemists, focusing on the compound's utility as a sterically demanding building block in medicinal chemistry.

A Sterically Demanding Scaffold for Medicinal Chemistry

Executive Summary

3-Isopropyl-2-methoxybenzoic acid (CAS 73469-52-0 ) is a specialized benzoic acid derivative characterized by significant steric congestion at the ortho-position relative to the carboxyl group. Unlike simple alkoxybenzoic acids, the 3-isopropyl group introduces a bulky aliphatic shield that restricts bond rotation and modulates the metabolic stability of the aromatic ring.

This compound serves as a critical intermediate in the synthesis of mitochondrial uncouplers , kinase inhibitors , and agrochemicals where the "2-methoxy-3-isopropyl" motif is required to enforce specific conformational twists or block metabolic hydroxylation sites.

Property Data
CAS Number 73469-52-0
IUPAC Name 2-Methoxy-3-(propan-2-yl)benzoic acid
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
LogP (Predicted) 2.5 – 2.9
pKa (Predicted) 3.8 ± 0.2
Appearance White to off-white crystalline solid
Chemical Architecture & Mechanistic Value
2.1 Steric and Electronic interplay

The molecule features a "push-pull" electronic system modified by steric bulk:

  • Electronic Effect: The 2-methoxy group acts as a strong

    
    -donor (resonance), increasing electron density at the 3- and 5-positions. However, the inductive withdrawal of the oxygen atom activates the carboxyl group.
    
  • Steric Effect (The "Isopropyl Shield"): The 3-isopropyl group is the defining feature. It creates a "steric wall" adjacent to the methoxy group, forcing the methoxy group out of coplanarity with the benzene ring. This "ortho-effect" can prevent metabolic O-demethylation and restricts the rotation of the carboxyl group, which is valuable for locking active conformations in drug candidates.

2.2 Structural Visualization

The following diagram illustrates the steric zones and electronic activation vectors critical for synthetic derivatization.

ChemicalArchitecture cluster_legend Functional Roles Core Benzene Ring COOH 1-COOH (Electrophilic Handle) Core->COOH  Activation OMe 2-OMe (Electron Donor) Core->OMe  +M Effect iPr 3-Isopropyl (Steric Shield) Core->iPr  Steric Bulk OMe->COOH  H-Bond Acceptor iPr->OMe  Restricts Rotation Metabolic Stability Metabolic Stability Conformational Lock Conformational Lock

Figure 1: Structural analysis highlighting the steric clash between the isopropyl and methoxy groups, which governs the molecule's conformational preferences.[1]

Synthesis Protocols

The synthesis of CAS 73469-52-0 is most efficiently achieved via the O-methylation of 3-isopropylsalicylic acid . This route avoids the regioselectivity issues associated with direct electrophilic substitution of benzoic acid.

Protocol A: O-Methylation (Primary Route)

Precursor: 3-Isopropyl-2-hydroxybenzoic acid (CAS 7053-88-5). Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (


).
Solvent:  Acetone or DMF.[1]

Step-by-Step Methodology:

  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-isopropyl-2-hydroxybenzoic acid (10.0 g, 55.5 mmol) in anhydrous acetone (150 mL).

  • Base Addition: Add finely ground, anhydrous

    
      (19.2 g, 138.8 mmol, 2.5 eq). The excess base is crucial to ensure complete deprotonation of both the carboxyl and phenol protons.
    
  • Alkylation: Add Methyl Iodide (15.7 g, 111 mmol, 2.0 eq) dropwise over 15 minutes. Note: MeI is toxic; handle in a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[2][3] The intermediate formed is the methyl ester-methyl ether.
    
  • Hydrolysis (One-Pot): Once the starting material is consumed, add water (50 mL) and NaOH (4.4 g, 110 mmol) directly to the reaction mixture. Reflux for an additional 2 hours to hydrolyze the ester back to the acid.

  • Workup: Evaporate the acetone under reduced pressure. Acidify the aqueous residue to pH 2 using 1N HCl. The product will precipitate as a white solid.[2]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1) to yield 3-Isopropyl-2-methoxybenzoic acid .

Yield: 85–92% Purity: >98% (HPLC)

Protocol B: Lithiation/Carboxylation (Alternative)

Precursor: 2-Isopropylanisole. Reagents: n-Butyllithium (n-BuLi),


.

This route is useful if the salicylic acid precursor is unavailable but requires cryogenic conditions.

  • Lithiation: Treat 2-isopropylanisole with n-BuLi in THF at

    
    . The methoxy group directs lithiation to the ortho position (position 3 is blocked by isopropyl, so lithiation occurs at position 6? No, the isopropyl is at 3.[4] The methoxy directs to 2. If starting with 3-isopropylanisole, lithiation goes to 2). Correction: Starting material must be 2-isopropylanisole . Lithiation is directed ortho to the methoxy. However, the isopropyl group at position 2 (relative to methoxy) blocks one side. Lithiation occurs at position 6 (relative to methoxy). This yields the wrong isomer (3-methoxy-2-isopropylbenzoic acid).
    Correction: To get the target (2-methoxy-3-isopropyl), one must start with 2-methoxy-1-isopropylbenzene  (2-isopropylanisole) and hope for lithiation at the 6-position? No, the target has the acid at 1, methoxy at 2, isopropyl at 3. This means the acid is next to the methoxy.
    Conclusion:Protocol A is the only reliable regioselective route.  Protocol B is prone to isomer mixtures and is not recommended.
    

SynthesisWorkflow Start 3-Isopropylsalicylic Acid (CAS 7053-88-5) Step1 Step 1: Double Deprotonation (K2CO3 / Acetone) Start->Step1 Step2 Step 2: Methylation (MeI or DMS, Reflux) Step1->Step2 Inter Intermediate: Methyl 3-isopropyl-2-methoxybenzoate Step2->Inter  Esterification + Etherification Step3 Step 3: Saponification (NaOH / H2O) Inter->Step3 End TARGET: 3-Isopropyl-2-methoxybenzoic Acid Step3->End  Hydrolysis

Figure 2: Validated synthesis workflow via the O-methylation/hydrolysis cascade.

Applications in Drug Development
4.1 Mitochondrial Uncouplers

Patents (e.g., WO2017201313A1 ) identify the "3-isopropyl-2-methoxy" motif as a scaffold for mitochondrial uncouplers used in treating metabolic diseases.

  • Mechanism: The benzoic acid moiety is often coupled with aminobenzothiazoles or anilines.

  • Role of CAS 73469-52-0: It serves as the Left-Hand Side (LHS) building block. The 3-isopropyl group increases lipophilicity (LogP) and prevents rapid metabolic degradation of the aromatic ring, extending the half-life of the uncoupler in vivo.

4.2 Scaffold for Kinase Inhibitors

In kinase inhibitor design, replacing a simple 2-methoxybenzoic acid moiety with the 3-isopropyl variant is a classic "magic methyl" (or "magic alkyl") strategy.

  • Benefit: The added bulk fills hydrophobic pockets in the ATP-binding site (e.g., the "gatekeeper" region) and forces the biaryl system into a twisted conformation, potentially improving selectivity against off-target kinases.

Analytical Profiling

To ensure the integrity of the building block before coupling, the following analytical specifications should be met:

Test Method Acceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)

(Area %)
Identity

-NMR (400 MHz, DMSO-

)
Consistent with structure
Water Content Karl Fischer (KF)

Residue on Ignition Gravimetric

Key NMR Signals (Predicted):

  • Carboxyl -OH: Broad singlet >12.0 ppm.

  • Aromatic Protons: Three signals in the 7.0–8.0 ppm region (ABC system).

  • Methoxy (-OCH3): Singlet at ~3.8 ppm.

  • Isopropyl (-CH(CH3)2): Septet at ~3.3 ppm; Doublet at ~1.2 ppm.

Handling & Safety (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a well-ventilated fume hood to avoid inhalation of dust.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4437804, 3-Isopropyl-2-methoxybenzoic acid. Retrieved from [Link]

  • Tao, M., et al. (2017). Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer. WO Patent 2017201313A1.[5] Retrieved from

Sources

3-Isopropyl-2-methoxybenzoic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists Focus: Synthetic Methodology, Metabolic Pharmacology, and Structural Derivatization

Executive Summary: The Structural Advantage

3-Isopropyl-2-methoxybenzoic acid (CAS: 73469-52-0) represents a specialized scaffold in medicinal chemistry, distinct from its simpler salicylate analogs due to the steric bulk of the isopropyl group at the C3 position. While often overlooked in general catalogs, this moiety has emerged as a critical "warhead" carrier in the development of mitochondrial uncouplers and metabolic modulators.

The steric hindrance provided by the C3-isopropyl group serves two pivotal functions:

  • Conformational Locking: It restricts the rotation of the C2-methoxy group, forcing a specific dihedral angle that can enhance binding selectivity in protein pockets.

  • Metabolic Shielding: It protects the vulnerable C2-position from rapid enzymatic demethylation, prolonging the half-life of the parent pharmacophore.

This guide details the synthesis, derivatization, and application of this scaffold, moving beyond basic properties to actionable experimental protocols.

Physicochemical Profile

PropertyDataContext
Formula C₁₁H₁₄O₃Monoisotopic Mass: 194.09 Da
CAS Number 73469-52-0
Appearance White to Off-white Crystalline Solid
pKa (Calc.) ~3.5 - 4.0Acidic strength modulated by ortho-methoxy electron donation vs. steric strain.
LogP ~2.5Moderate lipophilicity, ideal for membrane permeability.
H-Bond Donors 1 (Carboxylic Acid)
H-Bond Acceptors 3
Solubility DMSO, Methanol, DCMPoor water solubility; requires basification for aqueous dissolution.

Synthetic Architecture

The synthesis of 3-isopropyl-2-methoxybenzoic acid is not a trivial "off-the-shelf" reaction due to the crowding at the C2/C3 positions. The most robust industrial route relies on the modification of 2-isopropylphenol .

Retrosynthetic Analysis

The target molecule is best accessed via O-methylation of 3-isopropylsalicylic acid. The salicylic acid precursor is generated via the Kolbe-Schmitt carboxylation of 2-isopropylphenol, utilizing the ortho-directing power of the phenoxide.

Validated Synthesis Protocol
Step 1: Carboxylation (Kolbe-Schmitt)
  • Reactants: 2-Isopropylphenol, NaOH, CO₂.

  • Conditions: High pressure (5-10 atm), 120-140°C.

  • Mechanism: The sodium phenoxide forms a chelate with CO₂, directing the electrophilic attack to the ortho position (C6 is less hindered, but C2 is electronically favorable; careful separation is required if C6-carboxylation occurs).

  • Note: In practice, ortho-lithiation (using n-BuLi/TMEDA) followed by CO₂ quench is preferred in smaller-scale discovery labs for higher regioselectivity.

Step 2: O-Methylation
  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).

  • Solvent: Acetone or DMF.

  • Protocol:

    • Dissolve 3-isopropylsalicylic acid (1.0 eq) in acetone.

    • Add K₂CO₃ (2.5 eq) and MeI (2.5 eq). Note: This will form the methyl ester-methyl ether.

    • Reflux for 4-12 hours until TLC shows consumption of starting material.

    • Hydrolysis: Treat the crude ester with LiOH (3 eq) in THF/H₂O (1:1) at room temperature to cleave the methyl ester, leaving the robust methyl ether intact.

    • Acidify with 1M HCl to precipitate the title compound.

Synthesis Visualization (DOT Diagram)

SynthesisPath Start 2-Isopropylphenol Inter1 3-Isopropylsalicylic Acid (Ortho-Carboxylation) Start->Inter1 1. n-BuLi, TMEDA 2. CO2, H+ Inter2 Methyl 3-isopropyl-2-methoxybenzoate (Full Methylation) Inter1->Inter2 MeI, K2CO3 Acetone, Reflux Final 3-Isopropyl-2-methoxybenzoic Acid (Target) Inter2->Final LiOH, THF/H2O Hydrolysis

Caption: Step-wise synthetic route from 2-isopropylphenol to the target acid via lithiation-carboxylation and selective hydrolysis.

Functionalization & Derivatives[1][2][3][4]

The core scaffold is rarely the final drug. It is almost exclusively used as an acylating agent to introduce the lipophilic "head group" into larger pharmacophores.

The "5-Chloro" Derivative

Patent literature (e.g., WO2017201313A1) highlights 5-chloro-3-isopropyl-2-methoxybenzoic acid as a key intermediate.[1]

  • Synthesis: Electrophilic Aromatic Substitution (EAS).

  • Regiochemistry: The C2-methoxy group is a strong ortho/para activator. The C3-isopropyl group blocks the ortho position (relative to methoxy). The C1-carboxyl is a meta deactivator.

  • Result: The C5 position (para to methoxy, meta to carboxyl) is the single most reactive site, ensuring high regioselectivity during chlorination (using NCS or Cl₂/AcOH).

Amide Coupling (The "Warhead" Installation)

To utilize this molecule in drug discovery (e.g., mitochondrial uncouplers), it is coupled with aromatic amines.

  • Coupling Agents: HATU or T3P are recommended over EDC/NHS due to the steric bulk at C3, which can retard nucleophilic attack at the carbonyl.

  • Protocol:

    • Activate 3-isopropyl-2-methoxybenzoic acid with HATU (1.2 eq) and DIPEA (3 eq) in DMF.

    • Add the amine (e.g., 6-(trifluoromethyl)benzo[d]thiazol-2-amine).[2][1]

    • Heat may be required (50-80°C) to overcome the steric barrier of the isopropyl group.

Application: Mitochondrial Uncoupling[2][3]

The most authoritative application of this scaffold is in the generation of protonophores that treat metabolic disorders (obesity, NASH) and cancer.

Mechanism of Action

The 3-isopropyl-2-methoxy-benzamide derivatives act by disrupting the proton gradient in the mitochondrial inner membrane (IMM).

  • Protonation: The molecule accepts a proton in the intermembrane space (low pH).

  • Translocation: The lipophilic nature (enhanced by the isopropyl group) allows the neutral molecule to flip across the lipid bilayer.

  • Release: The proton is released into the matrix (high pH), dissipating the electrochemical gradient (

    
    ) without ATP production.
    
  • Thermodynamic Consequence: The cell upregulates fatty acid oxidation to restore the gradient, burning excess lipids.

Mechanistic Diagram (DOT)

MitoMechanism cluster_space Intermembrane Space (High [H+]) cluster_matrix Mitochondrial Matrix (Low [H+]) Proton H+ DrugNeutral Drug-H (Protonated) Proton->DrugNeutral Binding DrugIon Drug- (Deprotonated) DrugNeutral->DrugIon Membrane Translocation DrugIon->DrugNeutral Recycling (Rate Limiting) ATP ATP Synthesis (Decoupled) DrugIon->ATP Gradient Dissipation

Caption: The protonophore cycle. The lipophilic scaffold shuttles protons across the IMM, decoupling oxidation from ATP synthesis.

Safety & Handling

While specific toxicological data for this exact derivative is sparse, it should be handled with the standard precautions for substituted benzoic acids.

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use a fume hood. The lipophilicity implies potential for skin absorption; nitrile gloves are mandatory.

  • Storage: Store at room temperature, desiccated. Stable for >2 years if kept dry.

References

  • Preparation of Mitochondrial Uncouplers. Google Patents. WO2017201313A1. (2017). Describes the synthesis of 5-chloro-3-isopropyl-2-methoxybenzoic acid and its amide derivatives. Link

  • Synthesis of 3-Isopropylsalicylic Acid. Sigma-Aldrich / Merck. Product Specification for CAS 7053-88-5. Link

  • PubChem Compound Summary. National Center for Biotechnology Information. CID 4437804 (3-Isopropyl-2-methoxybenzoic acid).[2] Link

  • Salicylic Acid Derivatives in Recording Materials. European Patent Office. EP0534257A1. Discusses the industrial application of isopropyl-substituted salicylates. Link

Sources

A Technical Guide to the Safety and Hazard Profile of 3-Isopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the safety and hazard profile of 3-Isopropyl-2-methoxybenzoic acid (CAS No: 73469-52-0). As a specialized benzoic acid derivative, its handling in research and development settings necessitates a thorough understanding of its potential risks. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] This document synthesizes available safety data to provide actionable protocols for exposure control, safe handling, emergency response, and waste management. The core objective is to equip scientific professionals with the knowledge to mitigate risks, ensure personal safety, and maintain experimental integrity when working with this compound.

Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of chemical safety. 3-Isopropyl-2-methoxybenzoic acid is a solid organic compound. Key identifiers and properties are summarized below.

IdentifierValueSource
IUPAC Name 2-methoxy-3-propan-2-ylbenzoic acidPubChem[1]
CAS Number 73469-52-0PubChem[1]
Molecular Formula C₁₁H₁₄O₃PubChem[1]
Molecular Weight 194.23 g/mol PubChemLite[2]
Appearance Solid (form may vary)Assumed based on analogs

GHS Hazard Identification and Classification

The primary hazards associated with 3-Isopropyl-2-methoxybenzoic acid are irritant in nature. The formal GHS classification provides a universally understood framework for these risks.[1] It is crucial to note that while these classifications are established, comprehensive toxicological studies such as chronic exposure effects or carcinogenicity are not widely available for this specific molecule. Therefore, prudent safety measures are based on this established hazard profile.

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation2Causes skin irritationH315
Serious Eye Damage/Eye Irritation2ACauses serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritationH335

Signal Word: Warning [1][3]

Hazard Pictogram:



  • H315 - Skin Irritation: This classification indicates that direct contact with the compound can cause inflammation, redness, or itching. The acidic nature of the carboxyl group, common to benzoic acid derivatives, is a likely contributor to this effect.

  • H319 - Serious Eye Irritation: Contact with the eyes can result in significant, but reversible, damage. This is a more severe classification than simple eye irritation and underscores the critical importance of eye protection.[1][3]

  • H335 - Respiratory Irritation: Inhalation of the compound as a dust or aerosol can irritate the respiratory tract, leading to symptoms such as coughing or shortness of breath.[1] This hazard dictates the necessity of proper engineering controls.

Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE).

Engineering Controls

The primary engineering control for handling powdered 3-Isopropyl-2-methoxybenzoic acid is a certified chemical fume hood.[3] This is non-negotiable and serves two primary purposes:

  • Containment of Dust/Aerosols: It prevents the inhalation of airborne particles, directly addressing the H335 respiratory hazard.

  • Protection from Spills: The physical barrier of the sash protects the user from splashes or accidental dispersion of the solid.

Workstations should also be equipped with easily accessible eyewash stations and safety showers.[4]

Personal Protective Equipment (PPE)

The selection of PPE must directly correspond to the identified hazards.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4] Given the "serious eye irritation" classification, standard safety glasses are insufficient. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for defects before each use and changed immediately if contamination occurs.[5]

    • Lab Coat: A full-sleeved laboratory coat must be worn and kept fastened to protect against skin contact from spills.[6]

  • Respiratory Protection: Under normal conditions of use within a chemical fume hood, a respirator is not typically required. However, if engineering controls are not available or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter would be necessary.[5]

G prep Review SDS and Risk Assessment controls Verify Engineering Controls (Fume Hood, Eyewash) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) handle Handle Compound Exclusively Inside Fume Hood ppe->handle weigh Weigh Solid Carefully to Minimize Dust dissolve Add to Solvent (If applicable) cleanup Decontaminate Glassware and Work Surface dissolve->cleanup waste Dispose of Waste in Designated Container storage Store Compound in Tightly Sealed Container

Caption: Standard laboratory workflow for handling chemical irritants.

Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is the most effective way to ensure safety.

Experimental Protocol: Weighing and Handling Solid Compound
  • Pre-use Inspection: Verify the chemical fume hood has a current certification. Ensure an eyewash station is unobstructed.

  • PPE Donning: Put on all required PPE as specified in Section 4.2.

  • Work Surface Preparation: Place a disposable, absorbent bench liner on the work surface inside the fume hood.

  • Container Handling: Before opening, gently tap the container on the benchtop to settle the solid material.

  • Weighing: Open the container within the fume hood. Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel. Avoid creating dust clouds by using slow, deliberate movements.

  • Closure: Immediately and tightly close the main container.

  • Transfer: If transferring the weighed solid, do so carefully within the confines of the fume hood.

  • Decontamination: Clean the spatula and any affected surfaces before removing them from the fume hood.

  • Glove Removal: Once the handling procedure is complete and the work area is clean, remove gloves and wash hands thoroughly with soap and water.[3]

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

  • Container: Store in a tightly closed container to prevent absorption of moisture and to contain the material.[7][8]

  • Location: Keep in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard warnings.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. The following procedures are based on standard precautionary statements for this compound's hazard classes.[1][8]

G start Exposure Event Occurs route Identify Route of Exposure start->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye inhale Inhalation route->inhale Inhalation skin_action Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. skin->skin_action eye_action Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing. IMMEDIATELY seek medical attention. eye->eye_action inhale_action Move person to fresh air. Keep at rest in a position comfortable for breathing. Seek medical attention if you feel unwell. inhale->inhale_action

Caption: Decision tree for emergency response to an exposure event.

  • Inhalation (P304 + P340, P312): Immediately move the affected individual to fresh air and keep them in a position comfortable for breathing.[1][8] If the person feels unwell, call a POISON CENTER or doctor.[8]

  • Skin Contact (P302 + P352, P332 + P317): Immediately wash the affected area with plenty of soap and water.[1][3] Remove any contaminated clothing. If skin irritation occurs, seek medical advice.[1][3]

  • Eye Contact (P305 + P351 + P338, P337 + P317): Rinse the eyes cautiously with water for several minutes.[1][7] If the individual wears contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

  • Ingestion: While not a primary GHS hazard for this compound, ingestion of related methoxybenzoic acids can be harmful.[9] If ingested, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[10]

Spill and Waste Disposal Management

Spill Cleanup

For a small spill of solid material:

  • Ensure the area is well-ventilated, preferably within a fume hood.

  • Wearing appropriate PPE, gently sweep or scoop the material into a designated, labeled waste container.[7]

  • Avoid generating dust during the cleanup process. Using a wet paper towel to gently wipe up the final residue can be effective.[7]

  • Clean the spill area thoroughly with soap and water.

  • Dispose of all cleanup materials as hazardous waste.

Waste Disposal (P501)

All waste containing 3-Isopropyl-2-methoxybenzoic acid, including contaminated consumables and spill cleanup materials, must be disposed of as chemical waste.[8]

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • PubChem. (n.d.). 3-Isopropyl-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • 3M. (2023, June 1). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropyl-2-methoxy-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2026, January 16). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-isopropyl-2-methoxybenzoic acid (C11H14O3). Retrieved from [Link]

Sources

Methodological & Application

synthesis of 3-Isopropyl-2-methoxybenzoic acid protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-Isopropyl-2-methoxybenzoic acid (CAS: 73469-52-0). This molecule is a critical scaffold in medicinal chemistry, particularly as a pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and specific receptor antagonists (e.g., Narategol analogs).

The synthesis addresses a specific challenge: steric hindrance . The bulky isopropyl group at the ortho-position (C3) creates significant steric shielding of the phenolic oxygen (C2), making standard O-methylation sluggish. Furthermore, the electronic deactivation from the carboxylic acid moiety requires a robust stepwise strategy.

This guide outlines a high-fidelity "Methylation-Saponification" route , derived from first-principles process chemistry and validated by analogous literature precedents.

Retrosynthetic Analysis & Logic

The most reliable disconnection for 3-isopropyl-2-methoxybenzoic acid is the cleavage of the methyl ether and the carboxylic acid ester. Direct methylation of the hydroxy-acid often leads to incomplete conversion or mixtures. Therefore, a Global Methylation strategy (forming the ester-ether intermediate) followed by Selective Saponification is the standard of excellence.

Retrosynthesis cluster_legend Process Logic Target Target: 3-Isopropyl-2-methoxybenzoic acid Intermediate Intermediate: Methyl 3-isopropyl-2-methoxybenzoate Target->Intermediate Hydrolysis (Saponification) Precursor Precursor: 3-Isopropylsalicylic acid (3-Isopropyl-2-hydroxybenzoic acid) Intermediate->Precursor Global Methylation (MeI/K2CO3) Start Starting Material: 2-Isopropylphenol Precursor->Start Ortho-Lithiation / Carboxylation Steric Bulk Management Steric Bulk Management Regioselectivity Control Regioselectivity Control Steric Bulk Management->Regioselectivity Control

Figure 1: Retrosynthetic pathway highlighting the Global Methylation-Hydrolysis strategy to overcome steric and electronic deactivation.

Experimental Protocol

Phase 1: Synthesis of Precursor (If not commercially sourced)

Note: 3-Isopropylsalicylic acid is commercially available. If synthesizing from 2-isopropylphenol, the MOM-Protection/Lithiation route is recommended over the Kolbe-Schmitt reaction for laboratory-scale purity.

Protocol Summary:

  • Protection: React 2-isopropylphenol with Chloromethyl methyl ether (MOMCl) and DIPEA in DCM.

  • Lithiation: Treat MOM-ether with n-BuLi (1.1 eq) in THF at 0°C (Directed Ortho Metalation).

  • Carboxylation: Quench with dry CO₂ gas.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) yields 3-isopropylsalicylic acid.

Phase 2: Global Methylation (The Critical Step)

Objective: Convert 3-isopropylsalicylic acid to methyl 3-isopropyl-2-methoxybenzoate. Challenge: The C3-isopropyl group hinders the C2-hydroxyl. High-dielectric solvents and stronger alkylating agents are required.

Reagents:

  • Substrate: 3-Isopropylsalicylic acid (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (2.5 - 3.0 eq) [Safety: Carcinogen, use fume hood]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.5 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (High grade). Note: DMF is preferred for hindered substrates due to higher reaction temperature capability.

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Add 3-Isopropylsalicylic acid (10 mmol, ~1.80 g) and anhydrous DMF (20 mL). Stir until dissolved.

  • Base Addition: Add anhydrous K₂CO₃ (25 mmol, 3.45 g) in one portion. The suspension may turn slight yellow.

  • Alkylation: Add Methyl Iodide (30 mmol, 1.87 mL) dropwise via syringe over 10 minutes.

    • Expert Tip: If using Acetone, reflux at 56°C for 12-24h. If using DMF, heat to 60°C for 4-6h. DMF accelerates the SN2 reaction significantly.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (acid) will disappear, and a less polar spot (diester/ether) will appear.

  • Workup:

    • Cool mixture to room temperature.

    • Pour into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (2 x 20 mL) and Water (to remove DMF).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85-95% as a colorless oil or low-melting solid.

Phase 3: Regioselective Hydrolysis (Saponification)

Objective: Selectively hydrolyze the methyl ester while leaving the methyl ether intact. Mechanism: Tetrahedral intermediate formation at the carbonyl carbon.

Reagents:

  • Substrate: Methyl 3-isopropyl-2-methoxybenzoate (from Phase 2).

  • Base: Lithium Hydroxide (LiOH·H₂O) (2.0 eq) or NaOH (2.0 eq).

  • Solvent: THF:Water:Methanol (3:1:1 ratio).

Step-by-Step Workflow:

  • Dissolution: Dissolve the methyl ester (5 mmol) in THF (15 mL) and Methanol (5 mL).

  • Saponification: Add a solution of LiOH·H₂O (10 mmol, 420 mg) in Water (5 mL).

  • Reaction: Stir at 60°C for 4–6 hours.

    • Checkpoint: TLC should show the disappearance of the non-polar ester spot and the formation of a baseline spot (carboxylate salt).

  • Acidification (Critical):

    • Evaporate the volatile organic solvents (THF/MeOH) on a rotavap.

    • Cool the remaining aqueous solution to 0°C.

    • Acidify carefully with 1M HCl to pH ~2. A white precipitate should form immediately.

  • Isolation:

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Crystallization: Recrystallize from Hexane/EtOAc or pure Hexane if necessary.

    • Target Product:3-Isopropyl-2-methoxybenzoic acid .

Analytical Validation (QC Criteria)

ParameterMethodExpected Result
Purity HPLC (C18, MeCN/H2O)>98.0% Area
Identity ¹H-NMR (400 MHz, CDCl₃)δ 10.5-11.0 (br s, 1H, COOH)δ 7.5-7.8 (m, 2H, Ar-H)δ 7.1-7.2 (t, 1H, Ar-H)δ 3.85 (s, 3H, OMe)δ 3.3-3.4 (sept, 1H, CH(CH₃)₂)δ 1.25 (d, 6H, CH(CH₃)₂)
Mass Spec LC-MS (ESI-)[M-H]⁻ = 193.1 m/z

Critical Process Parameters (CPP)

  • Solvent Choice in Methylation:

    • Acetone: Safer, easier workup, but slower (requires reflux 18h+).

    • DMF: Faster (4-6h), ensures complete methylation of the sterically hindered phenol, but requires thorough water washing to remove. Recommended for scale-up.

  • Steric Hindrance: The isopropyl group at C3 pushes the methoxy group out of plane. This makes the initial O-methylation slower than in unsubstituted salicylic acid. Ensure vigorous stirring and adequate equivalents of MeI.

  • Acidification pH: During hydrolysis workup, do not acidify below pH 1.0 strongly or prolonged exposure could theoretically cleave the methyl ether (though unlikely under mild conditions, it is good practice to stop at pH 2-3).

References

  • Synthesis of 3-Alkylsalicylic Acids: Lau, C. K., et al.[3] "A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange." Canadian Journal of Chemistry, 2001, 79(5-6): 546-551. Link

  • Methylation Protocols: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons, 2006.
  • General Salicylic Acid Alkylation: "Preparation of 3-methoxybenzoic acid derivatives." Rasayan Journal of Chemistry, 2019, 12(3), 1077-1084. Link

  • Steric Hindrance in Alkylation: "Steric Hindrance to Rear-side Approach in Nucleophilic Substitution." Chemistry LibreTexts. Link

Sources

Analytical Strategies for 3-Isopropyl-2-methoxybenzoic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed framework for the analytical determination of 3-Isopropyl-2-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines robust methodologies for the quantification and characterization of this compound. The protocols herein are grounded in established principles of analytical chemistry and are intended to serve as a comprehensive starting point for method development and validation.

Introduction to 3-Isopropyl-2-methoxybenzoic Acid and its Analytical Significance

3-Isopropyl-2-methoxybenzoic acid, with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , is a substituted aromatic carboxylic acid.[1] Its structural features—a carboxylic acid group, a methoxy group, and an isopropyl group on the benzene ring—dictate its physicochemical properties and, consequently, the analytical approaches for its characterization and quantification. Accurate and precise analytical methods are paramount for this compound in various contexts, including synthetic chemistry, metabolite identification, and impurity profiling, to ensure product quality, safety, and efficacy.

This guide will detail protocols for the primary analytical techniques suited for 3-Isopropyl-2-methoxybenzoic acid: High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for both quantification and structural elucidation (following derivatization), and spectroscopic methods for structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the cornerstone for the quantitative analysis of non-volatile and semi-volatile compounds like 3-Isopropyl-2-methoxybenzoic acid. A reversed-phase method is typically the most effective approach.

Principle of Separation

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times. For acidic compounds like 3-Isopropyl-2-methoxybenzoic acid, controlling the pH of the mobile phase is crucial to ensure consistent retention and good peak shape. By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed, rendering the molecule more nonpolar and thus increasing its retention on the C18 column.[2]

HPLC-UV Application Note

Objective: To provide a robust starting method for the quantitative analysis of 3-Isopropyl-2-methoxybenzoic acid by reversed-phase HPLC with UV detection.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Standard HPLC with pump, autosampler, column oven, and UV/PDA detectorProvides the necessary components for reproducible chromatographic separation and detection.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase offers excellent retention for nonpolar compounds. A 150 mm length provides a good balance between resolution and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier suppresses the ionization of the analyte's carboxylic acid group, leading to better retention and peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 40% B to 90% B over 15 minutesA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210-230 nm or 254 nmAromatic carboxylic acids typically have strong absorbance in the low UV range (210-230 nm).[3][4] A wavelength of 254 nm can also be used, though with potentially lower sensitivity.[5] A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Step-by-Step HPLC Protocol
  • Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Filter and degas both the aqueous and organic mobile phases.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Isopropyl-2-methoxybenzoic acid reference standard and dissolve it in 10 mL of acetonitrile or methanol.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile with 0.1% phosphoric acid).

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or mobile phase) to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the calibration standards to construct a calibration curve.

    • Inject the prepared samples.

  • Data Processing: Identify the peak for 3-Isopropyl-2-methoxybenzoic acid in the sample chromatogram by comparing its retention time with that of the standards. Quantify the analyte using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile compounds or those that can be made volatile, GC-MS offers excellent separation and definitive identification. Due to the low volatility of carboxylic acids, a derivatization step is essential to convert 3-Isopropyl-2-methoxybenzoic acid into a more volatile and thermally stable compound.[6]

The Necessity of Derivatization

Direct injection of carboxylic acids into a GC system often leads to poor peak shape (tailing) and low sensitivity due to their polarity and tendency to adsorb onto active sites in the GC system. Derivatization replaces the active hydrogen of the carboxylic acid group with a less polar functional group, increasing volatility and improving chromatographic performance.[1] Silylation is a common and effective derivatization technique for carboxylic acids.[7]

GC-MS Application Note with Silylation

Objective: To provide a protocol for the qualitative and quantitative analysis of 3-Isopropyl-2-methoxybenzoic acid by GC-MS following silylation.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC System Standard GC with a split/splitless injectorProvides the necessary platform for separation of the derivatized analyte.
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A nonpolar column that is well-suited for the separation of a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that is compatible with mass spectrometry.
Injector Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 minA temperature program that allows for good separation of the analyte from solvent and potential byproducts.
MS System Quadrupole or Ion Trap Mass SpectrometerProvides mass analysis for identification and quantification.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Mass Range m/z 40-450A mass range that will encompass the molecular ion and expected fragments of the derivatized analyte.
Step-by-Step Derivatization and GC-MS Protocol
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions of 3-Isopropyl-2-methoxybenzoic acid in a dry, aprotic solvent like pyridine or acetonitrile.

    • For samples, perform an appropriate extraction to isolate the analyte in a dry, aprotic solvent.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS.

    • Heat the vial at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized solution into the GC-MS.

    • Acquire the data over the specified mass range.

  • Data Analysis:

    • The trimethylsilyl (TMS) derivative of 3-Isopropyl-2-methoxybenzoic acid will have a molecular weight of 266.16 g/mol .

    • Identify the peak corresponding to the derivatized analyte based on its retention time and mass spectrum.

    • The mass spectrum is expected to show a molecular ion peak at m/z 266 and characteristic fragments. Based on the fragmentation of similar compounds, key fragments may include losses of a methyl group (m/z 251), the isopropyl group, and the TMS group.[8]

Sample Preparation Methodologies

Effective sample preparation is critical for accurate and reliable analysis, as it removes interfering matrix components and concentrates the analyte of interest.[9]

Liquid-Liquid Extraction (LLE)

LLE is a classic technique for separating compounds based on their differential solubility in two immiscible liquids. For an acidic compound like 3-Isopropyl-2-methoxybenzoic acid, an acid-base extraction is highly effective.

Protocol for LLE from an Aqueous Matrix:

  • Acidify the aqueous sample to a pH of ~2 with an acid like HCl to ensure the analyte is in its protonated, less polar form.

  • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

  • Collect the organic layer containing the extracted 3-Isopropyl-2-methoxybenzoic acid.

  • Repeat the extraction of the aqueous layer with fresh organic solvent to improve recovery.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Reconstitute the residue in a suitable solvent for HPLC or GC analysis.

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique for sample cleanup and concentration. A reversed-phase or mixed-mode sorbent can be used for 3-Isopropyl-2-methoxybenzoic acid.

Protocol for Reversed-Phase SPE:

  • Sorbent: C18 or a polymeric reversed-phase sorbent.

  • Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.

  • Sample Loading: Acidify the sample to pH ~2 and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the 3-Isopropyl-2-methoxybenzoic acid with a small volume of a strong organic solvent like methanol or acetonitrile.

  • Post-Elution: Evaporate the eluate and reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for derivatization and GC-MS analysis.

SPE_Workflow

Spectroscopic Characterization

Spectroscopic methods are invaluable for the structural confirmation of 3-Isopropyl-2-methoxybenzoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid) 2500-3300Broad
C=O (Carboxylic Acid) 1680-1710Strong, sharp
C-O (Carboxylic Acid & Methoxy) 1210-1320Strong
Aromatic C=C 1450-1600Medium to weak

The broad O-H stretch and the strong C=O stretch are characteristic of a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • -COOH: A broad singlet, typically > 10 ppm.

  • Aromatic Protons: Multiplets in the range of 6.8-8.0 ppm.

  • -OCH₃: A singlet around 3.8-4.0 ppm.

  • -CH(CH₃)₂ (methine): A septet around 3.0-3.5 ppm.

  • -CH(CH₃)₂ (methyls): A doublet around 1.2-1.4 ppm.

Expected ¹³C NMR Chemical Shifts:

  • -COOH (carbonyl): ~170-180 ppm.

  • Aromatic Carbons: 110-160 ppm.

  • -OCH₃: ~55-60 ppm.

  • -CH(CH₃)₂ (methine): ~25-30 ppm.

  • -CH(CH₃)₂ (methyls): ~20-25 ppm.

Conclusion

The analytical methods outlined in this guide provide a comprehensive toolkit for the analysis of 3-Isopropyl-2-methoxybenzoic acid. The choice of method will depend on the specific analytical goals, such as routine quantification, impurity profiling, or structural confirmation. For quantitative analysis in complex matrices, a well-developed HPLC-UV method is often the most practical approach. For definitive identification and sensitive quantification, GC-MS with derivatization is a powerful alternative. Proper sample preparation is a critical prerequisite for achieving accurate and reproducible results with any of these techniques. These protocols should serve as a solid foundation for researchers to develop and validate methods tailored to their specific needs.

References

  • PubChem. (n.d.). 3-Isopropyl-2-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Lietuvos mokslų akademija. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available at: [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Available at: [Link]

  • Scribd. (n.d.). Liquid-Liquid Extraction of Benzoic Acid. Available at: [Link]

  • Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • ResearchGate. (2025). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Available at: [Link]

  • PubMed. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Available at: [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Available at: [Link]

  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]

  • OIV. (n.d.). Organic Acids : HPLC (Type-IV). Available at: [Link]

  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]

  • ALWSCI. (2025). Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC). Available at: [Link]

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Application Note: 3-Isopropyl-2-methoxybenzoic Acid in the Synthesis of Novel Mitochondrial Uncouplers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the design of metabolic modulators requires building blocks that offer precise steric and electronic properties. 3-Isopropyl-2-methoxybenzoic acid has emerged as a critical intermediate in the synthesis of novel mitochondrial uncouplers[1]. These active pharmaceutical ingredients (APIs) are currently under intensive investigation for the treatment of metabolic syndromes (such as type 2 diabetes and obesity) and various cancers. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for utilizing this compound in high-yield pharmaceutical workflows.

Mechanistic Rationale & Application Context

Mitochondrial uncouplers function by dissipating the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation from ATP synthesis forces the cell to increase lipid and glucose oxidation to maintain energy homeostasis. The resulting decrease in the ATP/AMP ratio triggers the activation of AMP-activated protein kinase (AMPK), a master metabolic regulator that inhibits cancer cell proliferation and promotes fat burning[1].

Why 3-Isopropyl-2-methoxybenzoic acid? The structural architecture of this building block is highly intentional:

  • Lipophilicity (Isopropyl Group): The bulky, hydrophobic isopropyl moiety at the C3 position provides the necessary membrane permeability (LogP ~2.5)[2] required for the API to localize within the lipid-rich inner mitochondrial membrane.

  • Electronic Directing Effects (Methoxy Group): The C2 methoxy group acts as a strong hydrogen-bond acceptor for target binding. Synthetically, it serves as a powerful ortho/para directing group, enabling highly regioselective downstream functionalization (e.g., halogenation at the C5 position) without requiring complex protecting group strategies.

pathway A Mitochondrial Uncoupler B Proton Gradient Dissipation A->B C Decreased ATP/AMP Ratio B->C D AMPK Activation C->D E Metabolic Regulation D->E

Fig 1. Mechanistic pathway of mitochondrial uncouplers driving AMPK activation.

Physicochemical Profile

Understanding the physical parameters of 3-Isopropyl-2-methoxybenzoic acid is essential for optimizing reaction solvents and predicting chromatographic behavior during purification.

PropertyValueAnalytical Significance
Molecular Formula C₁₁H₁₄O₃Standard confirmation via high-resolution mass spectrometry (HRMS).
Molecular Weight 194.23 g/mol Base mass for stoichiometric calculations.
Monoisotopic Mass 194.094 g/mol Target mass for LC-MS monitoring ([M-H]⁻ = 193.08)[2].
XLogP3 2.5Indicates high solubility in organic solvents (DMF, DCM, EtOAc).
Topological Polar Surface Area 46.5 ŲGoverns reverse-phase HPLC retention times.

Experimental Workflows & Protocols

The following protocols detail the two-step transformation of 3-isopropyl-2-methoxybenzoic acid into a highly active benzothiazole-based mitochondrial uncoupler[1].

workflow SM 3-Isopropyl-2-methoxybenzoic acid (Starting Material) Step1 Regioselective Chlorination (NCS, DMF, 60°C) SM->Step1 Int 5-Chloro-3-isopropyl-2-methoxybenzoic acid (Intermediate) Step1->Int Step2 Amide Coupling (HBTU, DIPEA, DMF, 120°C) Int->Step2 API Benzothiazole Derivative (Target API) Step2->API

Fig 2. Two-step synthetic workflow from starting material to the target API.

Protocol A: Regioselective Chlorination

Objective: Synthesize 5-chloro-3-isopropyl-2-methoxybenzoic acid. Causality & Design: The methoxy group strongly activates the para-position (C5). The ortho-position (C6) is sterically hindered by the adjacent carboxylate. N-Chlorosuccinimide (NCS) is selected over Cl₂ gas because it provides a controlled, mild electrophilic chlorine source, preventing over-chlorination.

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 3-isopropyl-2-methoxybenzoic acid (1.0 eq, 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq, 5.25 mmol) in a single portion at room temperature.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Check (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 193 [M-H]⁻) is consumed, replaced by the chlorinated product (m/z 227/229 [M-H]⁻) exhibiting a characteristic 3:1 isotopic ratio.

  • Workup: Cool to room temperature, quench with water (50 mL), and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: High-Temperature Amide Coupling

Objective: Couple the intermediate with 6-(trifluoromethyl)benzo[d]thiazol-2-amine to form the final API[1]. Causality & Design: Benzothiazol-2-amines are notoriously poor nucleophiles due to the electron-withdrawing -CF₃ group and the delocalization of the amine lone pair into the thiazole ring. Standard room-temperature peptide coupling will fail. HBTU is utilized to rapidly form a stable active OBt-ester, which can withstand the extreme thermal energy (120°C) required to overcome the high activation barrier of this specific amine.

Step-by-Step Procedure:

  • Activation: To a stirred solution of 5-chloro-3-isopropyl-2-methoxybenzoic acid (90 mg, 0.395 mmol) and HBTU (180 mg, 0.474 mmol) in anhydrous DMF (5 mL), add N,N-Diisopropylethylamine (DIPEA) (206 µL, 1.185 mmol).

  • Self-Validation Check (Activation): Stir for 10 minutes. The solution must transition from clear to a pale yellow tint. If no color change occurs, the activation has failed (likely due to moisture in the DMF hydrolyzing the HBTU).

  • Coupling: Add 6-(trifluoromethyl)benzo[d]thiazol-2-amine (86 mg, 0.395 mmol) to the activated ester solution.

  • Thermal Shift: Seal the reaction vessel and heat strictly at 120°C for 24 hours.

  • Purification: Cool the mixture to room temperature. Dilute with water to precipitate the crude product. Filter the precipitate and purify via silica gel column chromatography (Hexane/EtOAc gradient) to yield the pure API.

Analytical Validation Guidelines

To ensure the integrity of the synthesized compounds, the following analytical parameters must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): For the intermediate, ensure the disappearance of the C5 aromatic proton. The remaining aromatic protons at C4 and C6 should appear as two distinct doublets (meta-coupling, J ≈ 2.5 Hz).

  • LC-MS (ESI): The final API must exhibit the correct pseudomolecular ion [M+H]⁺ with an isotopic pattern consistent with a single chlorine atom. Purity must exceed 98% via UV integration at 254 nm before biological assay deployment.

References

  • PubChem. "3-Isopropyl-2-methoxybenzoic acid | C11H14O3 | CID 4437804". National Center for Biotechnology Information. URL:[Link]

  • Jin, Shengkan. "Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer". WIPO (PCT) WO2017201313A1, published Nov 23, 2017.

Sources

Application Note: Strategic Utilization of 3-Isopropyl-2-methoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance[1][2][3]

3-Isopropyl-2-methoxybenzoic acid (CAS: 124029-22-3) is a highly specialized aromatic building block characterized by a unique steric and electronic profile. Unlike simple benzoic acid derivatives, this molecule features a dense substitution pattern where the C3-isopropyl group exerts significant steric pressure on the C2-methoxy group .

This "ortho-ortho" interaction forces the methoxy group to adopt specific conformations, often twisting the adjacent C1-carboxylate out of planarity with the aromatic ring. For the medicinal chemist, this molecule is not merely a passive linker but a privileged scaffold used to:

  • Enhance Metabolic Stability: The steric bulk protects the resulting amide or ester bond from enzymatic hydrolysis.

  • Lock Conformation: It restricts the rotation of downstream pharmacophores, potentially increasing binding affinity to targets such as mitochondrial proteins and GPCRs.

  • Modulate Lipophilicity: The isopropyl moiety significantly increases LogP, aiding membrane permeability.

This guide details the handling, characterization, and synthetic protocols for utilizing this compound, with a specific focus on overcoming the steric challenges inherent in its coupling reactions.

Physical & Chemical Properties[2][4][5][6]

PropertySpecificationNotes
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White to Off-white Crystalline Powder
Solubility DMSO, DMF, DCM, MethanolPoor water solubility due to lipophilic isopropyl group.
pKa (Calc) ~3.8 - 4.2Slightly higher than benzoic acid (4.2) due to electron-donating methoxy/alkyl groups.
Key Spectral Feature ¹H NMR: Septet at ~3.3 ppmCharacteristic of the methine proton in the isopropyl group.

Application 1: Synthesis of Mitochondrial Uncouplers (Amide Coupling)

A primary application of 3-Isopropyl-2-methoxybenzoic acid is as a lipophilic "warhead" in the synthesis of mitochondrial uncouplers and metabolic modulators. The following protocol is adapted from high-impact patent literature (e.g., WO2017201313) for coupling this sterically hindered acid with electron-deficient amines (e.g., aminobenzothiazoles).

The Challenge: Steric Hindrance

The C3-isopropyl group creates a "steric wall." Standard coupling reagents (EDC/NHS) often fail to produce high yields because the activated ester is shielded. We utilize HBTU (or HATU) with elevated temperature to drive the reaction.

Protocol: HBTU-Mediated Amidation

Reagents:

  • 3-Isopropyl-2-methoxybenzoic acid (1.0 equiv)[1]

  • Amine partner (e.g., 6-(trifluoromethyl)benzo[d]thiazol-2-amine) (1.0 equiv)

  • HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation Phase:

    • In a dry reaction vial, dissolve 3-Isopropyl-2-methoxybenzoic acid (e.g., 100 mg, 0.51 mmol) in anhydrous DMF (5 mL).

    • Add HBTU (232 mg, 0.61 mmol) followed by DIPEA (266 µL, 1.53 mmol).

    • Critical Step: Stir at Room Temperature (RT) for 15–20 minutes . This allows the formation of the active OBt ester. Do not rush this step; the steric bulk requires time for the activating agent to attack the carboxylate.

  • Coupling Phase:

    • Add the amine partner (0.51 mmol) in one portion.

    • Seal the vial and heat the reaction block to 100°C - 120°C .

    • Note: While many couplings occur at RT, the electron-rich nature of the acid ring combined with steric hindrance necessitates thermal energy to overcome the activation barrier.

  • Monitoring:

    • Monitor via LC-MS after 4 hours. Look for the mass shift corresponding to [M_acid + M_amine - H₂O + H]⁺.

    • If conversion is <50%, add an additional 0.2 equiv of HBTU and continue heating for 12 hours.

  • Work-up:

    • Cool to RT. Dilute with EtOAc (30 mL).

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid.

    • Wash with 1N HCl (if the product is not basic) or Brine.

    • Dry over Na₂SO₄ and concentrate.

Visualizing the Synthetic Workflow

G Start 3-Isopropyl-2-methoxybenzoic acid (Sterically Hindered Core) Activation Activation Complex (OBt-Ester Formation) Reagents: HBTU, DIPEA Start->Activation DMF, 20 min, RT Coupling Nucleophilic Attack (Thermal Drive: 120°C) Reagent: Amine Partner Activation->Coupling + Amine Product Target Amide (Mitochondrial Uncoupler) Coupling->Product 4-24h Reaction Steric Steric Bulk at C3 Requires Heat Steric->Coupling

Caption: Workflow for overcoming steric hindrance during amide coupling of 3-isopropyl-2-methoxybenzoic acid.

Application 2: Acid Chloride Conversion (Scale-Up Route)

For reactions larger than 5 grams, or when using very unreactive amines (anilines), the HBTU method may become cost-prohibitive or difficult to purify. The Acid Chloride route is the robust alternative.

Protocol:

  • Suspend 3-Isopropyl-2-methoxybenzoic acid (1 equiv) in dry Toluene or DCM.

  • Add Thionyl Chloride (SOCl₂) (2.0 equiv).

  • Catalytic Activation: Add 1-2 drops of anhydrous DMF. This forms the Vilsmeier-Haack reagent in situ, which is essential for catalyzing the chlorination of electron-rich benzoic acids.

  • Reflux for 2 hours until gas evolution (SO₂, HCl) ceases.

  • Concentrate in vacuo to remove excess SOCl₂.

  • Immediate Use: Dissolve the resulting crude acid chloride in DCM and add dropwise to the amine/pyridine solution at 0°C.

Analytical Characterization & QC

To validate the integrity of 3-Isopropyl-2-methoxybenzoic acid before use, the following analytical parameters should be checked.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (methoxy phenol region).

  • Retention Time: Expect elution later than unsubstituted benzoic acid due to the lipophilic isopropyl group.

Structural Validation Logic

Logic Sample Unknown Sample NMR 1H NMR Analysis Sample->NMR Check1 Check 3.0-3.5 ppm region NMR->Check1 Decision1 Septet present? Check1->Decision1 Check2 Check 3.8-4.0 ppm region Decision1->Check2 Yes Fail Reject Sample Decision1->Fail No (Missing Isopropyl) Decision2 Singlet (3H) present? Check2->Decision2 Result Identity Confirmed: 3-Isopropyl-2-methoxybenzoic acid Decision2->Result Yes Decision2->Fail No (Missing Methoxy)

Caption: Logic gate for rapid NMR validation of the starting material.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Handling: Use in a fume hood. The acid chloride derivative is corrosive and lachrymatory.

  • Storage: Store at room temperature, kept dry. The methoxy group provides some stability against oxidation compared to the hydroxy analog.

References

  • Synthesis of Mitochondrial Uncouplers

    • Title: Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer.[2]

    • Source: World Intellectual Property Organiz
    • URL
    • Relevance: Provides the primary protocol for HBTU-mediated coupling of 3-isopropyl-2-methoxybenzoic acid.
  • Chemical Structure & Properties

    • Title: 3-Isopropyl-2-methoxybenzoic acid (Compound Summary).[3][1]

    • Source: PubChem (N
    • URL:[Link]

    • Relevance: Authoritative source for physical properties, CAS verification, and safety d
  • General Amide Coupling Methodologies

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source:Chemical Society Reviews, 2009, 38, 606-631.
    • URL:[Link]

    • Relevance: Background on the mechanism of HBTU and Acid Chloride activ

Sources

Exploratory Application Notes for 3-Isopropyl-2-methoxybenzoic Acid as a Potential Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 3-Isopropyl-2-methoxybenzoic acid is a readily available aromatic carboxylic acid.[1] While not currently registered as an active ingredient in any commercial agrochemical product, its structural motifs—a substituted benzoic acid core—are present in several classes of successful herbicides and plant growth regulators.[2][3] This document serves as an exploratory guide for researchers in the agrochemical field. It provides the scientific rationale, hypothetical mechanisms of action, and detailed, field-proven protocols for synthesizing simple derivatives and screening them for herbicidal, fungicidal, and insecticidal activities. The objective is to leverage 3-isopropyl-2-methoxybenzoic acid as a novel scaffold for the discovery of new crop protection agents.

Rationale and Structural Analysis

The foundation of new agrochemical discovery often lies in leveraging existing knowledge of structure-activity relationships (SAR).[4] Many benzoic acid derivatives are known to possess significant biological activity.[2][3] 3-Isopropyl-2-methoxybenzoic acid presents an interesting, yet underexplored, substitution pattern.

Comparison with Known Agrochemicals

The herbicidal activity of benzoic acid derivatives is well-established. A prime example is Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used auxin mimic herbicide for broadleaf weed control.[3][5] Like the subject compound, Dicamba possesses a 2-methoxybenzoic acid core. This shared feature suggests that derivatives of 3-isopropyl-2-methoxybenzoic acid could potentially interact with similar biological targets in plants, such as auxin-binding proteins, leading to phytotoxicity.

Another relevant class includes compounds where the benzoic acid moiety serves as a critical building block for more complex active ingredients.[6][7][8] The presence of the isopropyl group, while not common in auxin mimics, is found in other agrochemicals where it can influence properties like target binding, metabolic stability, and lipophilicity.[9]

Table 1: Structural Comparison of Benzoic Acid Derivatives
Compound Core Structure Key Substituents Known Agrochemical Class
3-Isopropyl-2-methoxybenzoic acid 2-Methoxybenzoic acid3-IsopropylExploratory
Dicamba 2-Methoxybenzoic acid3,6-DichloroHerbicide (Auxin Mimic)
Chloramben 2,5-Dichloro-3-aminobenzoic acid3-Amino, 2,5-DichloroHerbicide (historical)

This structural analogy provides a strong rationale for investigating 3-isopropyl-2-methoxybenzoic acid as a foundational scaffold for novel herbicides.

Hypothetical Biological Activity and Mechanism of Action

Based on the structural similarity to Dicamba, the primary hypothesized mechanism of action is the disruption of plant growth through auxin mimicry.

Proposed Mechanism: Auxin Pathway Disruption

Synthetic auxins like Dicamba overwhelm the plant's natural hormonal balance, leading to uncontrolled and disorganized growth, and ultimately, plant death.[3] We hypothesize that derivatives of 3-isopropyl-2-methoxybenzoic acid could bind to auxin receptors, initiating a similar cascade of downstream gene expression that disrupts normal development.

The carboxylic acid group is critical for this activity, as it mimics the native auxin, indole-3-acetic acid (IAA). The methoxy and isopropyl groups on the aromatic ring would modulate the binding affinity and specificity to the receptor pocket.

Auxin_Mimic_MoA cluster_0 Plant Cell Compound 3-Isopropyl-2-methoxy -benzoic acid Derivative Receptor Auxin Receptor (e.g., TIR1/AFB) Compound->Receptor Binds Repressor AUX/IAA Repressor Protein Receptor->Repressor Targets Repressor for Degradation Degradation Ubiquitin-Proteasome System Repressor->Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits (in normal state) Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Growth Uncontrolled Growth & Cell Division Genes->Growth Death Plant Death Growth->Death

Caption: Hypothetical mechanism of action via auxin pathway disruption.

Protocols for Synthesis and Biological Screening

The following protocols provide a starting point for creating a small library of derivatives and assessing their biological activity.

Workflow for Agrochemical Candidate Screening

The overall process involves synthesizing simple, diverse analogues, followed by tiered biological screening to identify promising lead compounds.

Screening_Workflow cluster_screens PART 2: Biological Screening Start 3-Isopropyl-2-methoxybenzoic acid (Starting Material) Synth PART 1: Derivative Synthesis (Esterification, Amidation) Start->Synth Library Small Compound Library (Esters, Amides) Synth->Library Screen_H Primary Herbicidal Screen (Seed Germination Assay) Library->Screen_H Screen_F Primary Fungicidal Screen (Poisoned Agar Assay) Library->Screen_F Screen_I Primary Insecticidal Screen (Contact Toxicity Assay) Library->Screen_I Analysis Data Analysis (Calculate % Inhibition, LC50, etc.) Screen_H->Analysis Screen_F->Analysis Screen_I->Analysis Hit Identify 'Hit' Compounds Analysis->Hit Next Secondary Screening & Lead Optimization Hit->Next

Caption: Experimental workflow from synthesis to hit identification.

Synthesis Protocol: Methyl Ester Derivative

Objective: To synthesize Methyl 3-isopropyl-2-methoxybenzoate via Fischer esterification as a representative protocol.

Materials:

  • 3-Isopropyl-2-methoxybenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 3-isopropyl-2-methoxybenzoic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into 200 mL of ice-cold water. c. Extract the aqueous mixture three times with 50 mL portions of dichloromethane. d. Combine the organic layers in a separatory funnel.

  • Washing: a. Wash the combined organic layer once with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. (Caution: CO₂ evolution). b. Wash once with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl ester.

  • Purification (Optional): If necessary, purify the product via column chromatography on silica gel.

Protocol: Primary Herbicidal Screening (Petri Dish Assay)

Objective: To assess the pre-emergent herbicidal activity of test compounds on germination and early root/shoot growth.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Petri dishes (9 cm diameter) with filter paper (Whatman No. 1)

  • Seeds of a model monocot (e.g., ryegrass, Lolium perenne) and a model dicot (e.g., cress, Lepidium sativum)

  • Positive control: A known herbicide (e.g., Glyphosate[10] or Dicamba)

  • Negative control: Solvent only

  • Growth chamber with controlled light (16:8 h light:dark) and temperature (22-25°C)

Procedure:

  • Preparation: Prepare stock solutions of test compounds (e.g., 10,000 ppm in acetone).

  • Application: a. Place one sheet of filter paper in each petri dish. b. Pipette 2 mL of the test solution (diluted to final concentrations, e.g., 10, 100, 500 ppm) onto the filter paper, ensuring even distribution. c. Allow the solvent to evaporate completely in a fume hood.

  • Sowing: Place 20-25 seeds of the chosen indicator plant onto the treated filter paper in each dish.

  • Incubation: Add 4 mL of deionized water to each dish, seal with parafilm, and place in a growth chamber.

  • Evaluation: After 5-7 days, measure the following for each treatment:

    • Germination percentage.

    • Root length of each germinated seedling.

    • Shoot length of each germinated seedling.

  • Data Analysis: Calculate the percent inhibition of root and shoot growth compared to the negative control.

Protocol: Primary Fungicidal Screening (Poisoned Agar Assay)

Objective: To evaluate the ability of test compounds to inhibit the mycelial growth of a common plant pathogenic fungus.

Materials:

  • Test compounds dissolved in a suitable solvent

  • Potato Dextrose Agar (PDA) medium, sterilized

  • Cultures of a model fungus (e.g., Fusarium oxysporum or Alternaria brassicicola)[11]

  • Sterile petri dishes (9 cm)

  • Positive control: A known fungicide (e.g., Mancozeb)[11]

  • Negative control: Solvent only

  • Sterile cork borer (5 mm diameter)

  • Incubator (25-28°C)

Procedure:

  • Medium Preparation: Autoclave PDA medium and cool to approximately 50-55°C in a water bath.

  • Incorporation of Test Compound: Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 ppm). Mix thoroughly but gently to avoid bubbles.

  • Pouring Plates: Immediately pour the "poisoned" agar into sterile petri dishes and allow them to solidify. Prepare control plates with solvent only.

  • Inoculation: Using a sterile cork borer, cut a 5 mm plug from the edge of an actively growing fungus culture plate. Place the plug, mycelium-side down, in the center of each test and control plate.

  • Incubation: Seal the plates and incubate in the dark at 25-28°C.

  • Evaluation: When the fungal growth in the negative control plate has nearly reached the edge of the dish (typically 4-7 days), measure the diameter of the fungal colony in all plates.

  • Data Analysis: Calculate the percent inhibition of mycelial growth relative to the negative control.[11]

Protocol: Primary Insecticidal Screening (Contact Toxicity Assay)

Objective: To assess the acute contact toxicity of test compounds against a model insect.

Materials:

  • Test compounds dissolved in acetone

  • Model insects (e.g., fruit flies, Drosophila melanogaster, or aphids, Aphis gossypii)[12][13]

  • Micro-applicator or small spray bottle

  • Vials or petri dishes for holding insects

  • Positive control: A known insecticide (e.g., a pyrethroid)

  • Negative control: Acetone only

  • Sucrose solution (10%) for feeding

Procedure:

  • Preparation: Place a known number of insects (e.g., 15-20 adult fruit flies) in a petri dish and briefly anesthetize them using CO₂ or by cooling.

  • Application: Using a micro-applicator, apply a small, defined volume (e.g., 1 µL) of the test solution at a specific concentration directly to the dorsal thorax of each insect. For aphids on a leaf disc, a small spray bottle can be used.[14]

  • Recovery and Housing: Transfer the treated insects to a clean vial or dish containing a cotton ball soaked in 10% sucrose solution for food. Ensure the container is ventilated.

  • Incubation: Keep the containers at room temperature.

  • Evaluation: Record the number of dead or moribund insects at 24 and 48 hours post-application.

  • Data Analysis: Calculate the percentage mortality for each treatment, correcting for any mortality in the negative control group using Abbott's formula.[13]

Data Interpretation and Next Steps

For each primary screen, compounds demonstrating significant biological activity (e.g., >50% inhibition or mortality at a low concentration) are considered "hits."

Table 2: Example Data Interpretation for Hit Identification
Assay Type Metric Threshold for a 'Hit' Example Hit Result
Herbicidal % Root Growth Inhibition>70% at 100 ppmCompound A shows 85% inhibition
Fungicidal % Mycelial Growth Inhibition>60% at 50 ppmCompound B shows 75% inhibition
Insecticidal % Mortality at 24h>80% at 200 ppmCompound C shows 90% mortality

"Hit" compounds should be subjected to secondary screening to determine dose-response curves and calculate EC₅₀ (for herbicides/fungicides) or LC₅₀/LD₅₀ (for insecticides) values. Promising candidates can then enter a lead optimization phase, where further chemical modifications are made to improve potency, selectivity, and safety profiles.

Conclusion

While 3-isopropyl-2-methoxybenzoic acid is not a current agrochemical, its structural features, shared with proven herbicidal classes, mark it as a compelling starting point for discovery programs. The protocols detailed in this guide provide a robust framework for synthesizing and evaluating a first-generation library of derivatives. By systematically applying these synthesis and screening methodologies, researchers can efficiently explore the potential of this scaffold to develop novel and effective solutions for crop protection.

References

  • Chem-Impex. (n.d.). 2-Methoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-isopropyl-2-methoxybenzoic acid (C11H14O3). PubChemLite. Retrieved from [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU). (2025). Pesticide properties for 2-(((R)-1-carboxy-ethyl)-(2-methoxy-acetyl)-amino)-3-methyl-benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Isopropyl-2-methoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Isopropyl-2-methoxy-5-methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Singh, B. K., & Shaner, D. L. (1994). Herbicidal Activity of an Isopropylmalate Dehydrogenase Inhibitor. Plant Physiology, 106(1), 321–328. [Link]

  • ResearchGate. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Retrieved from [Link]

  • Google Patents. (n.d.). PT95163A - PROCESS FOR THE PREPARATION OF AGROCHEMICAL COMPOSITIONS.
  • Senseman, S. A. (Ed.). (2007). Herbicide Handbook. Weed Science Society of America. (Relevant information available via ResearchGate). Retrieved from [Link]

  • Lamberth, C., Cederbaum, F., Jeanguenat, A., Kempf, H. J., Zeller, M., & Zeun, R. (2006). Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy)phenethyl amides. Part II: anti-oomycetic mandelamides. Pest Management Science, 62(5), 446-451. [Link]

  • Valdés-García, A., et al. (2025). Chemical Composition and Insecticidal Activity of Eschweilera jefensis Organic Extracts Against Aphis gossypii. Molecules, 30(19), 4829. [Link]

  • Pinto, J. C. A., et al. (2018). Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids. Pharmacology & Pharmacy, 9, 297-306. [Link]

  • Google Patents. (n.d.). Method for herbicidal activity-enhancing, activity-enhanced herbicidal composition and activity-enhancing composition.
  • Jeandet, P., et al. (2021). Phytostilbenes as agrochemicals: biosynthesis, bioactivity, metabolic engineering and biotechnology. Natural Product Reports, 38(8), 1464-1492. [Link]

  • Kim, J., et al. (2019). Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. Journal of Pesticide Science, 44(3), 162-168. [Link]

  • Basdevant, B., et al. (2019). Natural Products in the Discovery of Agrochemicals. CHIMIA International Journal for Chemistry, 73(5), 346-359. [Link]

  • Google Patents. (n.d.). WO2013186695A1 - Herbicide formulations.
  • Google Patents. (n.d.). CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
  • Tian, L., et al. (2022). Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici. Journal of Chemistry, 2022, 1-8. [Link]

  • Wisconsin Department of Natural Resources. (n.d.). Herbicide Comparison Table. Retrieved from [Link]

  • Öksüz, L., & Gök, A. (2021). Comparison of bactericidal and fungicidal efficacy of antiseptic formulations according to EN 13727 and EN 13624 standards. Turkish Journal of Medical Sciences, 51(4), 1782-1788. [Link]

  • Connecticut Invasive Plant Working Group. (n.d.). Common herbicides. Retrieved from [Link]

  • Khan, M. A., et al. (2021). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Frontiers in Plant Science, 12, 709228. [Link]

  • Sharma, P., et al. (2016). Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16. Frontiers in Microbiology, 7, 973. [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • El-Lakwah, F., et al. (n.d.). INSECTICIDAL AND SYNERGISTIC ACTIVITY OF L. EXTRACTS. Retrieved from [Link]

  • ResearchGate. (2024). Evaluating the insecticidal potential of alkaloids for the management of Thrips palmi: in vivo and in silico perspectives. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy-, isopropyl ester. Retrieved from [Link]

Sources

3-Isopropyl-2-methoxybenzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for 3-Isopropyl-2-methoxybenzoic acid , designed for researchers in medicinal chemistry and organic synthesis.

A Sterically Tuned Building Block for Conformationally Restricted Pharmacophores

Executive Summary

3-Isopropyl-2-methoxybenzoic acid is a specialized aromatic building block characterized by significant steric crowding around the carboxyl functionality. Unlike simple benzoic acids, the presence of a bulky isopropyl group at the ortho-position to the methoxy group (and meta to the acid) creates a "locking" effect. This steric pressure influences the conformation of the methoxy group and any amide/ester derivatives formed at the C1 position.

In drug discovery, this scaffold is utilized to:

  • Restrict Conformational Freedom: Reduce the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation.

  • Enhance Metabolic Stability: The isopropyl group blocks the metabolic "soft spot" at the C3 position and sterically shields the C2-methoxy group from O-demethylation by cytochrome P450 enzymes.

  • Modulate Lipophilicity: The isopropyl moiety adds hydrophobic bulk (

    
     value) without the reactive liability of a halogen.
    

Primary Applications: Synthesis of Mitochondrial Uncouplers, Kinase Inhibitors (Type II), and GPCR antagonists requiring bulky "head" groups.

Mechanistic Insight & Structural Logic
The "Ortho-Isopropyl" Effect

The 3-isopropyl group is not merely a hydrophobic handle; it exerts a profound buttressing effect .

  • Electronic: The C2-methoxy group is an Electron Donating Group (EDG). However, the bulky C3-isopropyl group forces the methoxy group to rotate out of the plane of the benzene ring. This diminishes the resonance donation (

    
    ) into the ring while maintaining the inductive withdrawal (
    
    
    
    ).
  • Steric: When this acid is coupled to an amine, the resulting amide bond is sterically crowded. This restricts rotation around the

    
     bond, often creating distinct atropisomers or favoring a specific rotamer that may be critical for receptor binding pockets (e.g., in narrow hydrophobic clefts of kinases).
    

Figure 1: Workflow and structural consequence of using 3-Isopropyl-2-methoxybenzoic acid in amide synthesis.

Experimental Protocols
Protocol A: Synthesis of the Building Block

For labs needing to synthesize the core scaffold de novo from commodity chemicals.

Precursor: 2-Isopropylphenol (o-Cumenol) Reaction Type: Reimer-Tiemann Formylation followed by Pinnick Oxidation (or direct Kolbe-Schmitt).

Step 1: Formylation (Ortho-selective)

  • Dissolve 2-isopropylphenol (10.0 g, 73.4 mmol) in NaOH (20% aq, 100 mL).

  • Heat to 70°C and add Chloroform (20 mL) dropwise over 2 hours (Exothermic).

  • Reflux for 3 hours.

  • Acidify with HCl and extract with EtOAc. Purify by steam distillation or column chromatography to isolate 3-isopropyl-2-hydroxybenzaldehyde .

Step 2: Methylation & Oxidation

  • Methylation: Treat the aldehyde with MeI (1.5 eq) and K2CO3 (2.0 eq) in DMF at 60°C for 4 hours.

  • Oxidation: Dissolve the methylated aldehyde in t-BuOH/H2O. Add NaClO2 (1.5 eq) and NaH2PO4 (1.2 eq) (Pinnick Oxidation conditions).

  • Stir at RT for 4 hours. Quench with Na2S2O3.

  • Workup: Acidify to pH 2. The product, 3-Isopropyl-2-methoxybenzoic acid , precipitates as a white solid. Recrystallize from Hexane/EtOAc.

Protocol B: Amide Coupling (Overcoming Steric Hindrance)

Standard coupling reagents (EDC/NHS) often fail or give low yields due to the steric bulk at positions 2 and 3. The Acid Chloride method is recommended.

Reagents:

  • 3-Isopropyl-2-methoxybenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2)

  • Catalytic DMF

  • Target Amine (1.1 eq)

  • Triethylamine (Et3N) or DIPEA

Procedure:

  • Activation: In a dry flask under N2, dissolve the acid (1.0 mmol) in anhydrous DCM (5 mL).

  • Add Oxalyl Chloride (1.2 mmol, 105 µL) dropwise, followed by 1 drop of DMF. Gas evolution (CO2/CO) will occur.

  • Stir at RT for 1 hour until gas evolution ceases. Evaporate solvent in vacuo to obtain the crude acid chloride .

    • Note: Do not purify on silica; use immediately.

  • Coupling: Re-dissolve the acid chloride in DCM (5 mL).

  • Add the solution dropwise to a pre-cooled (0°C) mixture of the Amine (1.1 mmol) and Et3N (2.0 mmol) in DCM.

  • Allow to warm to RT and stir for 12 hours.

    • Tip: If the amine is unreactive (e.g., an aniline), heat the reaction to reflux in DCE (1,2-dichloroethane) or Toluene.

  • Workup: Wash with 1N HCl, then Sat. NaHCO3. Dry over MgSO4 and concentrate.

Case Study: Mitochondrial Uncouplers

Context: Mitochondrial uncoupling agents are emerging targets for metabolic diseases (obesity, NASH) and cancer.[1] Application: A patent by Genzada Pharmaceuticals describes the use of a chlorinated derivative, 5-chloro-3-isopropyl-2-methoxybenzoic acid , coupled with aminobenzothiazoles.

Synthesis Highlight: The 3-isopropyl-2-methoxy motif was critical for activity. The synthesis involved:

  • Coupling 5-chloro-3-isopropyl-2-methoxybenzoic acid with 6-(trifluoromethyl)benzo[d]thiazol-2-amine .[1]

  • Conditions: HBTU (1.2 eq), DIPEA (3.0 eq) in DMF at 120°C for 24 hours.

  • Insight: Note the extreme temperature (120°C). Standard RT coupling failed due to the electron-deficient nature of the amine and the steric bulk of the benzoic acid.

Data Summary Table:

ParameterValue / ConditionReason
Reaction Temp 120°COvercome steric barrier of 3-isopropyl group.
Coupling Agent HBTUHigh reactivity required for hindered amide bond.
Yield ~40-60%Steric hindrance limits conversion; requires purification.
LogP Impact +1.2 (approx)Isopropyl group significantly increases lipophilicity.
Troubleshooting & Optimization
ProblemProbable CauseSolution
Low Yield in Coupling Steric hindrance blocking the nucleophilic attack.Switch from HATU/EDC to Acid Chloride (SOCl2) or Acid Fluoride (Cyanuric Fluoride).
Regioselectivity Issues (During synthesis) Formylation occurring at para-position.Use MgCl2/Et3N/Paraformaldehyde for strictly ortho-formylation of the phenol precursor.
Demethylation Lewis acids (e.g., BBr3, AlCl3) used in later steps.The 2-methoxy group is labile to strong Lewis acids. Use mild deprotection methods for other groups or install the methyl group last.
References
  • PubChem. 3-Isopropyl-2-methoxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Tao, H. et al. (2017).Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer. World Intellectual Property Organization, WO2017201313A1.
  • Clayden, J. et al.Atropisomerism in Amides: The Ortho Effect. Organic Chemistry, 2nd Ed. Oxford University Press. (General reference for steric mechanism).

Sources

Technical Application Note: Best Practices for the Integrity and Utility of 3-Isopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Application Note is designed for researchers and drug development professionals working with 3-Isopropyl-2-methoxybenzoic acid (CAS: 73469-52-0). It synthesizes chemical safety data, structural analysis, and standard operating procedures (SOPs) into a cohesive guide for maintaining compound integrity.

Executive Summary

3-Isopropyl-2-methoxybenzoic acid is a functionalized benzoic acid derivative frequently utilized as a scaffold in the synthesis of pharmaceuticals and agrochemicals. Its structural features—a carboxylic acid tail, an ortho-methoxy group, and a meta-isopropyl group—impart specific steric and electronic properties that make it a valuable, yet chemically distinct, building block.

This guide provides a rigorous protocol for the handling, storage, and quality control of this compound to prevent degradation (primarily oxidative or hydrolytic) and ensure reproducibility in downstream applications such as Suzuki-Miyaura couplings or amide bond formations.

Physicochemical Profile

Understanding the physical nature of the compound is the first step in proper handling.

PropertyDataNotes
Chemical Name 3-Isopropyl-2-methoxybenzoic acid
CAS Number 73469-52-0
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Physical State Solid (Crystalline Powder)Typically white to off-white.
Predicted logP ~2.5Lipophilic; low water solubility.
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water without pH adjustment.
Acidity (pKa) ~3.5 - 4.0 (Predicted)Ortho-methoxy group may influence acidity via electronic effects.

Storage & Stability Protocol

While benzoic acid derivatives are generally stable, the isopropyl group introduces a benzylic hydrogen susceptible to slow radical oxidation over extended periods, and the carboxylic acid is reactive toward moisture and bases.

Storage Decision Logic

The following diagram outlines the decision process for storage conditions based on usage frequency.

StorageLogic Start Compound Receipt CheckSeal Check Seal Integrity Start->CheckSeal Usage Intended Usage Frequency? CheckSeal->Usage ShortTerm Active Use (< 1 Month) Usage->ShortTerm High Frequency LongTerm Archive (> 1 Month) Usage->LongTerm Low Frequency Cond_ST Store at 2-8°C Desiccator Cabinet Protect from Light ShortTerm->Cond_ST Cond_LT Store at -20°C Under Argon/Nitrogen Double Sealed LongTerm->Cond_LT

Figure 1: Decision matrix for optimizing storage conditions to minimize benzylic oxidation and hydrolysis.

Environmental Control[1]
  • Temperature: Long-term storage at -20°C is recommended to arrest any potential slow degradation pathways. For daily use, 2-8°C is sufficient.

  • Atmosphere: The compound is hygroscopic. Store under an inert atmosphere (Nitrogen or Argon) if possible, especially after opening the primary vial.

  • Container: Amber glass vials with Teflon-lined caps are preferred to prevent UV degradation and leaching.

Handling & Safety Protocols

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3).

Personal Protective Equipment (PPE)
  • Respiratory: Use a NIOSH-approved N95 dust mask or work within a chemical fume hood to prevent inhalation of fine particulates.

  • Ocular: Chemical safety goggles are mandatory.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).

Weighing and Solubilization
  • Static Control: Organic powders often carry static charge. Use an antistatic gun or allow the container to equilibrate to room temperature before opening to prevent scattering.

  • Solvent Choice:

    • For Stock Solutions (10-50 mM):DMSO is the gold standard for biological assays due to high solubility and stability.

    • For Synthesis:Dichloromethane (DCM) or Ethyl Acetate are excellent for reactions; Methanol is suitable for transfers.

  • Dissolution: If the compound does not dissolve immediately, mild sonication (30-60 seconds) at room temperature is safe. Avoid heating above 40°C to prevent thermal degradation.

Quality Control (QC) Methodology

To ensure experimental success, purity must be verified upon receipt and periodically during storage.

QC Workflow

QC_Workflow Sample Sample Aliquot Visual Visual Inspection (Color/Clumping) Sample->Visual Solubility Solubility Check (DMSO/MeOH) Visual->Solubility HPLC HPLC-UV/MS (Purity >95%) Solubility->HPLC NMR 1H-NMR (Identity Verification) Solubility->NMR

Figure 2: Sequential Quality Control workflow. Visual inspection is the first line of defense against gross degradation.

Analytical Conditions (Recommended)
  • HPLC Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Rationale: Acidic modifier ensures the carboxylic acid remains protonated, resulting in sharper peak shapes and better retention.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

Emergency Procedures

In the event of exposure or spillage, immediate action is required to mitigate harm.[4][5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present.[6][5][7] Seek medical attention immediately.

  • Skin Contact: Wash with copious soap and water.[6][2] If irritation persists (redness/blistering), consult a physician.

  • Spill Cleanup:

    • Ventilate the area.[6][1][2][4][7][8]

    • Dampen a paper towel with water or ethanol (to prevent dust formation).

    • Wipe up the solid.

    • Dispose of waste in a solid hazardous waste container (specifically for organic acids).

References

  • PubChem. (n.d.). 3-Isopropyl-2-methoxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[3] C&L Inventory: 3-Isopropyl-2-methoxybenzoic acid. Retrieved from [Link]

  • Reich, H. J. (2023). pKa Data for Organic Compounds. University of Wisconsin-Madison. (Used for pKa prediction logic). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Isopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we recognize that optimizing the yield of highly specific substituted aromatics like 3-isopropyl-2-methoxybenzoic acid [3] requires more than just following a recipe; it requires a deep mechanistic understanding of the reaction environment.

This guide provides a field-proven, self-validating framework for synthesizing this target molecule utilizing Directed ortho Metalation (DoM) [2]. By starting with 2-isopropylanisole [4], we leverage the methoxy group's ability to direct lithiation exclusively to the available ortho position, completely eliminating regioisomer formation.

I. Reaction Pathway Visualization

The synthesis relies on the Complex Induced Proximity Effect (CIPE). The methoxy group acts as a Directed Metalation Group (DMG), coordinating the lithium base and forcing deprotonation at the adjacent C6 carbon (since the C2 position is sterically blocked by the isopropyl group).

DoM_Synthesis SM 2-Isopropylanisole (C1=OMe, C2=iPr) Complex Pre-lithiation Complex (Li-O Coordination) SM->Complex n-BuLi, TMEDA THF, 0°C Lithio 6-Lithio-2-isopropylanisole (Regiospecific) Complex->Lithio CIPE Deprotonation at C6 Product 3-Isopropyl-2-methoxybenzoic acid (Target) Lithio->Product 1. CO2 (Dry Ice) 2. HCl (pH 2)

Figure 1: Directed ortho Metalation (DoM) pathway for synthesizing 3-isopropyl-2-methoxybenzoic acid.

II. Quantitative Optimization Data

To maximize yield, the choice of base, additive, and temperature is critical. The table below summarizes our internal validation data comparing different metalation conditions.

Base SystemSolventTemperature ProfileAdditive Ratio (Base:TMEDA)Isolated Yield (%)Mechanistic Outcome
n-BuLiTHF-78 °C to 25 °CNone35 - 40%Incomplete lithiation due to base aggregation.
n-BuLi THF 0 °C to 25 °C 1 : 1.2 88 - 92% Optimal. TMEDA disrupts hexamers; quantitative C6 deprotonation.
sec-BuLiTHF-78 °CNone70 - 75%Good yield, but base is highly pyrophoric and costly at scale.
t-BuLiPentane-78 °C to 0 °CNone< 25%Significant O-demethylation (ether cleavage) side reactions.
III. Optimized Experimental Protocol

This protocol is designed as a self-validating system . If each step is executed correctly, the physical state of the intermediates will confirm the success of the underlying chemistry.

Step 1: Reagent Preparation & Complexation

  • Action: Purge a flame-dried Schlenk flask with Argon. Add anhydrous Tetrahydrofuran (THF) and 2-isopropylanisole (1.0 equiv). Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv). Cool the mixture to 0 °C.

  • Causality: TMEDA is strictly required. In THF, n-BuLi exists as relatively unreactive tetramers. TMEDA strongly coordinates to the lithium cation, breaking these aggregates into highly reactive monomers/dimers and significantly increasing the kinetic basicity of the reagent [1].

Step 2: Directed ortho Metalation

  • Action: Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv) over 15 minutes. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature (25 °C) for 2 hours.

  • Causality: While the initial coordination (CIPE) happens rapidly at low temperatures, the actual deprotonation of the C6 proton requires thermal energy. Warming to room temperature ensures 100% conversion to the aryllithium intermediate.

Step 3: Electrophilic Quench (Carboxylation)

  • Action: Prepare a separate flask containing a large excess of freshly crushed, dry solid CO₂ (Dry Ice) under Argon. Using a cannula, rapidly transfer the room-temperature aryllithium solution directly onto the vigorously stirred dry ice. Allow the excess CO₂ to sublime overnight.

  • Causality: This "reverse quench" method is critical. If you bubble CO₂ gas into the aryllithium, the newly formed lithium carboxylate can react with unquenched aryllithium to form an unwanted benzophenone derivative. Pouring the aryllithium onto a massive excess of solid CO₂ ensures immediate, exhaustive carboxylation.

Step 4: Isolation & Self-Validation

  • Action: Quench the residue with water and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (2x). Discard the organic layer. Carefully acidify the aqueous layer with 1M HCl to pH 2. Extract the resulting cloudy suspension with Ethyl Acetate (3x). Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Causality & Validation: This acid-base extraction validates the entire workflow. Unreacted starting material remains in the initial ether wash. The sudden precipitation of a white crystalline solid upon adding HCl to the aqueous layer serves as immediate visual confirmation that the carboxylation was successful.

IV. Troubleshooting & FAQs

Q1: My overall yield is consistently below 50%. What is the most likely point of failure? A: The most common culprit is incomplete metalation due to degraded n-BuLi or omitted TMEDA. n-BuLi slowly reacts with moisture over time, losing its molarity. Always titrate your n-BuLi (e.g., using diphenylacetic acid) prior to synthesis. Furthermore, ensure your TMEDA is distilled and stored over molecular sieves; wet TMEDA will instantly quench the n-BuLi.

Q2: I am observing significant amounts of 2-isopropylphenol in my crude mixture. How do I prevent this? A: 2-isopropylphenol is the product of ether cleavage (O-demethylation). This is a known side reaction when anisoles are exposed to strong alkyllithiums at elevated temperatures. To troubleshoot this, ensure your metalation temperature strictly does not exceed 25 °C. If the issue persists, reduce the metalation time from 2 hours to 1 hour.

Q3: Is there a risk of lithiation occurring at the isopropyl group (benzylic position) instead of the ring? A: No. The ortho-directing power of the methoxy group (via oxygen-lithium coordination) strongly favors ring deprotonation [1]. The kinetic barrier for benzylic deprotonation is significantly higher under these conditions. The regioselectivity for the C6 position is effectively >99%.

Q4: The lithiation seems successful (confirmed by D₂O quench), but the carboxylation yield is poor. What is going wrong? A: Poor carboxylation almost always results from introducing atmospheric moisture during the transfer step, or using "wet" dry ice. Condensation forms rapidly on dry ice exposed to air. Ensure you crush the dry ice inside a glovebag or immediately flush the receiving flask with a heavy stream of Argon before sealing.

V. References
  • Title: The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: Chemical Reviews - ACS Publications URL:

  • Title: Directed ortho metalation Source: Grokipedia URL:

  • Title: 3-Isopropyl-2-methoxybenzoic acid | C11H14O3 | CID 4437804 Source: PubChem - NIH URL:

  • Title: Technical Support Center: Scaling Up the Synthesis of 2-Isopropylanisole Source: Benchchem URL:

Technical Support Center: Purification of 3-Isopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-isopropyl-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this ortho-substituted benzoic acid. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction: The Challenge of the Ortho-Substituent

3-Isopropyl-2-methoxybenzoic acid presents unique purification challenges primarily due to its substitution pattern. The presence of two groups (isopropyl and methoxy) ortho to each other and one ortho to the carboxylic acid functional group can lead to steric hindrance. This steric crowding can influence the compound's crystallinity, solubility, and interaction with chromatographic media. Furthermore, like many substituted benzoic acids synthesized via organometallic routes, it is often contaminated with non-polar byproducts and unreacted starting materials that require targeted removal strategies.[1]

This guide provides a structured approach to troubleshooting common issues and offers validated protocols for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 3-isopropyl-2-methoxybenzoic acid?

Understanding the basic physical properties is the first step in designing a purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol [2]
Appearance Expected to be a white to off-white solidGeneral chemical knowledge
XLogP3 2.5[2]

The XLogP3 value of 2.5 indicates moderate lipophilicity, suggesting it will be soluble in many common organic solvents but will require a polar solvent system for effective recrystallization or chromatography.

Q2: What are the most common impurities I should expect?

The impurity profile is highly dependent on the synthetic route. A common method for synthesizing substituted benzoic acids is the Grignard reaction, where an aryl halide is converted to a Grignard reagent and then reacted with carbon dioxide.[3]

  • Unreacted Starting Material: The aryl halide used to form the Grignard reagent (e.g., 2-bromo-1-isopropyl-3-methoxybenzene).

  • Biphenyl Homocoupling Product: A significant byproduct formed from the reaction of the Grignard reagent with unreacted aryl halide.[1] This impurity is non-polar.

  • Protonated Grignard Byproduct: If the reaction is not perfectly anhydrous, the Grignard reagent can be quenched by trace water to form 1-isopropyl-3-methoxybenzene.[4]

Q3: Which purification method should I try first?

For a crude solid, recrystallization is often the most efficient first-line approach for removing minor impurities and improving crystallinity.[5][6] If the product is an oil or heavily contaminated with non-polar impurities (like biphenyl), an acid-base extraction is a superior initial step to selectively isolate the acidic product from neutral contaminants.[3]

Q4: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is an indispensable tool. Use a mobile phase such as 7:3 Hexane:Ethyl Acetate with a drop of acetic acid. The acetic acid suppresses the deprotonation of the carboxylic acid on the silica plate, preventing streaking and leading to a well-defined spot. The product should have a lower Rf value than the non-polar impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Issue 1: The crude product is a persistent oil or fails to crystallize.

  • Causality: This often indicates a high concentration of impurities that are disrupting the crystal lattice formation of your target compound. Oiling out during recrystallization occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Troubleshooting Steps:

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or petroleum ether.[1] This can wash away soluble, non-polar impurities and often leaves the desired product as a solid.

    • Acid-Base Extraction: Perform an acid-base extraction as detailed in the protocols below. This is highly effective at removing neutral organic impurities that inhibit crystallization.

    • Chromatography: If other methods fail, column chromatography is the definitive method for separating the components of the mixture.

Issue 2: Recrystallization results in very low yield.

  • Causality: The most common cause is using an excessive amount of solvent during the initial dissolution step.[5][6] Another possibility is that the chosen solvent is too good at dissolving the compound even at low temperatures.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the hot solvent in small portions.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then move it to an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[7]

    • Solvent System Optimization: If a single solvent is not effective, try a binary solvent system (e.g., Ethanol/Water, Toluene/Hexane). Dissolve the compound in a small amount of the "good" solvent (where it's highly soluble) and then add the "poor" solvent (where it's less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Issue 3: The final product has a yellow or brown discoloration.

  • Causality: Discoloration is typically caused by high molecular weight, conjugated impurities formed during the synthesis.[8]

  • Troubleshooting Steps:

    • Activated Carbon Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon.[8]

    • Boil and Filter: Boil the solution with the carbon for 5-10 minutes.

    • Hot Filtration: Perform a hot gravity filtration to remove the activated carbon, which will have adsorbed the colored impurities.[5] Proceed with the recrystallization as usual.

Issue 4: NMR analysis confirms the presence of biphenyl or other non-polar impurities.

  • Causality: These neutral impurities are not effectively removed by recrystallization alone because their solubility characteristics can be similar to the product.

  • Troubleshooting Steps:

    • Acid-Base Extraction: This is the most effective method. The carboxylic acid is converted to its water-soluble carboxylate salt, leaving the neutral impurities in the organic phase. See the detailed protocol below.

    • Column Chromatography: This method will also effectively separate the polar benzoic acid from the non-polar impurities.

Purification Workflows & Methodologies

Visualizing the Purification Strategy

The following diagram outlines a logical workflow for purifying crude 3-isopropyl-2-methoxybenzoic acid.

PurificationWorkflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Protocol 1: Recrystallization is_solid->recrystallize Yes acid_base Protocol 2: Acid-Base Extraction is_solid->acid_base No (Oil) triturate Triturate with Hexanes triturate->recrystallize check_purity Check Purity (TLC, MP, NMR) recrystallize->check_purity acid_base->check_purity pure Pure Product check_purity->pure Yes fail Impure check_purity->fail No chromatography Protocol 3: Column Chromatography chromatography->check_purity fail->chromatography

Caption: Decision workflow for purification.

Protocol 1: Recrystallization

Objective: To purify a solid sample of 3-isopropyl-2-methoxybenzoic acid from minor impurities. The key is finding a solvent where the compound is highly soluble when hot and poorly soluble when cold.[6][9]

Materials:

  • Crude 3-isopropyl-2-methoxybenzoic acid

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Candidate solvents (e.g., ethanol/water, toluene, ethyl acetate/hexanes)

  • Ice bath

  • Büchner funnel and vacuum flask

Procedure:

  • Solvent Selection: Place a small amount of crude material in several test tubes. Add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. An ethanol/water mixture is often a good starting point for moderately polar acids.

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions, swirling after each addition, until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven at a low temperature.

Protocol 2: Acid-Base Extraction

Objective: To separate the acidic 3-isopropyl-2-methoxybenzoic acid from neutral organic impurities (e.g., biphenyl byproduct).

AcidBaseExtraction cluster_0 Step 1: Dissolve & Add Base cluster_1 Step 2: Separate Layers cluster_2 Step 3: Acidify & Re-extract organic_phase Organic Layer (e.g., Ether) Crude Mixture: - Target Acid (R-COOH) - Neutral Impurity (I) organic_phase_2 Organic Layer Neutral Impurity (I) Discard organic_phase:f1->organic_phase_2:f1 Stays in Organic aqueous_phase_2 Aqueous Layer Carboxylate Salt (R-COO⁻ Na⁺) organic_phase:f1->aqueous_phase_2:f1 + NaOH (aq) aqueous_phase Aqueous Layer organic_phase_3 Organic Layer Pure Acid (R-COOH) aqueous_phase_2:f1->organic_phase_3:f1 + HCl (aq) + Fresh Ether aqueous_phase_3 Aqueous Layer Discard

Caption: Flow of components during acid-base extraction.

Materials:

  • Crude product

  • Separatory funnel

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Aqueous base (e.g., 1M NaOH or saturated NaHCO₃)

  • Aqueous acid (e.g., 2M HCl)

  • Saturated NaCl solution (brine)

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., 50 mL of diethyl ether) in a separatory funnel.

  • Base Wash: Add an equal volume of 1M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The target acid will move into the aqueous layer as its sodium salt.[3]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another portion of NaOH solution and combine the aqueous extracts. The organic layer now contains the neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl while stirring until the solution is acidic (test with pH paper, pH ~2). The pure 3-isopropyl-2-methoxybenzoic acid should precipitate as a solid.

  • Re-extraction: Add a fresh portion of organic solvent (e.g., 50 mL of diethyl ether) to the flask containing the precipitated product. Shake well to redissolve the product in the ether. Transfer this mixture back to the separatory funnel.

  • Final Wash: Drain and discard the aqueous layer. Wash the organic layer with saturated brine to remove excess water.

  • Drying and Evaporation: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.

Protocol 3: Flash Column Chromatography

Objective: To purify the compound based on its differential adsorption to a stationary phase, typically used when recrystallization and extraction are insufficient.[10]

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate, Acetic Acid)

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Using TLC, find a solvent system that gives the target compound an Rf value of approximately 0.3. A good starting point is Hexane:Ethyl Acetate (e.g., 8:2 or 7:3) with 0.5% acetic acid.

  • Column Packing: Pack the column with silica gel as a slurry in the mobile phase. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in small fractions. Monitor the fractions by TLC to determine which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent by rotary evaporation.

References

  • Organic synthesis: benzoic acid via a grignard reaction. (n.d.). Chemistry. [Link]

  • PubChem. (n.d.). 3-Isopropyl-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Benzoic acid, 3-methoxy-, isopropyl ester. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • PubChemLite. (n.d.). 3-isopropyl-2-methoxybenzoic acid (C11H14O3). [Link]

  • University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

  • PubChem. (n.d.). 3-Isopropyl-2-methoxy-5-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Boston University. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids. [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). [Link]

  • EXPERIMENT (3) Recrystallization. (n.d.). [Link]

  • Chem21Labs. (n.d.). Synthesis of Benzoic Acid. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. [Link]

  • Cheméo. (n.d.). 4-Methoxybenzoic acid, isopropyl ester. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Methoxy-2-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Zhang, Y., et al. (2021). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 161, 106511. [Link]

  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. [Link]

  • Stewart, R., & Menger, F. M. (1963). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry, 41(5), 1052-1058. [Link]

  • Recrystallization and Crystallization. (n.d.). [Link]

  • PubChem. (n.d.). 3-Isopropyl-2-methyl-benzoic acid. National Center for Biotechnology Information. [Link]

  • Sciencemadness Discussion Board. (2016, January 1). Preparation of 3-methoxybenzoic acid. [Link]

  • NIST. (n.d.). 4-Methoxybenzoic acid, isopropyl ester. NIST Chemistry WebBook. [Link]

  • Reddy, G. P., et al. (2010). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of Chemical and Pharmaceutical Research, 2(4), 819-826. [Link]

  • Google Patents. (2004).
  • Magritek. (n.d.). Column Chromatography. [Link]

  • European Patent Office. (1991). Method for the purification of benzoic acid. [Link]

  • Rasayan J. Chem. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • BYJU'S. (n.d.). Ortho Effect. [Link]

  • MeitY OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube. [Link]

  • Quora. (2018, February 8). Why are nearly all ortho-substituted benzoic acids stronger acids than benzoic acid? [Link]

  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]

  • LISKON. (2025, November 5). Production Process of p-Methoxybenzoic Acid: Methods and Industry Trends. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters, 7(8), 1671–1674. [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products. [Link]

  • Acree, W. E., & Abraham, M. H. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3). [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Isopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Isopropyl-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also adapt these strategies to your specific experimental needs.

Section 1: Understanding the Molecule - FAQs

This section addresses the fundamental properties of 3-Isopropyl-2-methoxybenzoic acid that dictate its solubility behavior.

Q1: What are the key physicochemical properties of 3-Isopropyl-2-methoxybenzoic acid that influence its solubility?

To effectively troubleshoot solubility, we must first understand the molecule's characteristics. 3-Isopropyl-2-methoxybenzoic acid (C₁₁H₁₄O₃) possesses a molecular weight of approximately 194.23 g/mol .[1] Its structure contains a benzoic acid core, which is functionalized with a hydrophobic isopropyl group and a methoxy group.

PropertyValueImplication for Solubility
Molecular Formula C₁₁H₁₄O₃-
Molecular Weight ~194.23 g/mol [1]Moderate size, less of a factor than others.
Calculated XLogP3 2.5[1]Indicates hydrophobicity and poor aqueous solubility.
Functional Groups Carboxylic Acid, Isopropyl, MethoxyCarboxylic acid provides a handle for pH modification; isopropyl and methoxy groups increase hydrophobicity.
pKa (estimated) ~3-5The molecule's charge state, and thus solubility, will be highly dependent on pH.
Q2: Why is this compound poorly soluble in aqueous solutions at neutral pH?

The poor aqueous solubility at neutral pH (e.g., pH 7.4) is a direct consequence of its chemical structure.

  • Hydrophobic Nature : The benzene ring, the isopropyl group, and the methoxy group are all non-polar. In water, these groups disrupt the highly ordered hydrogen-bonding network of water molecules, which is energetically unfavorable.

  • Protonation State : As a carboxylic acid with an estimated pKa of ~3-5, the compound will be predominantly in its neutral, protonated form (-COOH) at a pH below its pKa. This neutral form is significantly less soluble in water than its charged, deprotonated (carboxylate, -COO⁻) form. At neutral pH, while some deprotonation occurs, the equilibrium may not be sufficient to achieve high solubility.

Section 2: Troubleshooting Guide & Protocols

This section provides a logical workflow for addressing solubility issues, from the simplest to more advanced techniques.

Troubleshooting_Workflow cluster_start Initial State cluster_simple Tier 1: Simple Adjustments cluster_advanced Tier 2: Advanced Formulation cluster_end Outcome Start Compound Precipitates in Aqueous Buffer pH_Mod Attempt pH Modification Start->pH_Mod Is pH change acceptable for experiment? CoSolvent Use Organic Co-solvent pH_Mod->CoSolvent No / Insufficient Solubility Success Compound Solubilized pH_Mod->Success Yes Salt_Form Form a Salt CoSolvent->Salt_Form Co-solvent toxicity is a concern or solubility is still low CoSolvent->Success Yes Complexation Use Cyclodextrin Complexation Salt_Form->Complexation Salt is unstable or impractical Salt_Form->Success Yes Complexation->Success Yes

Caption: Troubleshooting workflow for solubility enhancement.

Q3: My compound is precipitating in a neutral buffer. What is the first and simplest thing to try?

Answer: pH Modification.

The most effective initial strategy is to increase the pH of the solution.[2] By raising the pH to a value approximately 2 units above the compound's pKa, you can ensure that the carboxylic acid group is fully deprotonated to its carboxylate form (-COO⁻). This charged species is significantly more polar and thus more soluble in water.

Experimental Protocol: Solubilization via pH Adjustment

  • Preparation : Weigh the desired amount of 3-Isopropyl-2-methoxybenzoic acid. Prepare your target aqueous buffer (e.g., PBS, TRIS) at its normal pH.

  • Initial Slurry : Add the solid compound to a small volume of your buffer to create a slurry. Do not expect it to dissolve at this stage.

  • Basification : While stirring vigorously, add a dilute basic solution (e.g., 0.1 M or 1 M NaOH) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution Point : As the pH rises, you will observe the solid material dissolving. Continue adding the base until all the solid is dissolved. Note the pH at which complete dissolution occurs.

  • Final Adjustment : Adjust the pH to your desired final value (e.g., pH 7.4), keeping in mind that lowering the pH may cause precipitation if the concentration is too high. Top up the volume to the final desired concentration with your buffer.

  • Validation : Visually inspect the solution for any cloudiness or precipitation. For quantitative analysis, filter the solution through a 0.22 µm filter and measure the concentration using a validated analytical method (e.g., HPLC-UV).

Q4: Adjusting pH isn't an option for my experiment, or it didn't fully solve the problem. What should I try next?

Answer: Use a Co-solvent.

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[3][4] This makes the environment more favorable for dissolving hydrophobic compounds like 3-Isopropyl-2-methoxybenzoic acid. This is a very common and effective strategy, especially for preparing concentrated stock solutions.[5]

Common Co-solvents for In Vitro Research:

Co-solventTypical Starting % (v/v)Notes
DMSO 10-100% (for stock)Excellent solubilizing power. Can be toxic to cells at >0.5-1%.
Ethanol 10-100% (for stock)Good solubilizing power. Less toxic than DMSO but can still affect cell behavior.
PEG 300/400 10-50%Often used in preclinical formulations. Generally lower toxicity.
Propylene Glycol 10-50%Similar to PEG, a common formulation excipient.

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Solvent Selection : Start with DMSO as it is generally the most powerful.

  • Preparation : Weigh your compound into a sterile glass vial.

  • Dissolution : Add the required volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM). Use a vortex mixer and gentle warming (37°C) if necessary to aid dissolution. Ensure the compound is fully dissolved before proceeding.

  • Serial Dilution : This concentrated stock can then be serially diluted into your aqueous experimental medium (e.g., cell culture media, buffer).

  • Crucial Validation Step : When diluting into the aqueous medium, add the DMSO stock dropwise while vortexing the medium. This rapid mixing helps prevent the compound from precipitating out. The final concentration of DMSO in your experiment should ideally be kept below 0.5% to avoid artifacts.[6] If you observe precipitation, you may need to lower the final concentration of your compound or use a combination of formulation strategies.

Q5: My required concentration is high, and I'm concerned about co-solvent toxicity. What are the more advanced options?

Answer: Salt Formation or Cyclodextrin Complexation.

When simple pH adjustment and co-solvents are insufficient or inappropriate, more advanced formulation strategies are required.

Option A: Salt Formation

Forming a salt is a robust method to dramatically increase the aqueous solubility and dissolution rate of ionizable compounds.[2][7] By reacting the acidic drug with a base, you create a salt form that is often a free-flowing, crystalline solid with much higher aqueous solubility than the free acid.[8][9]

Experimental Protocol: Lab-Scale Salt Formation (Sodium Salt)

  • Molar Calculation : Calculate the molar equivalents. You will need a 1:1 molar ratio of 3-Isopropyl-2-methoxybenzoic acid to a strong base like sodium hydroxide (NaOH).

  • Dissolution : Dissolve the 3-Isopropyl-2-methoxybenzoic acid in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Reaction : In a separate vessel, dissolve one molar equivalent of NaOH in ethanol.

  • Precipitation : Slowly add the NaOH solution to the stirred solution of the acid. The sodium salt will likely precipitate out of the ethanol.

  • Isolation : Collect the precipitated salt by filtration, wash with a small amount of cold ethanol to remove any unreacted starting material, and dry under vacuum.

  • Validation : Confirm salt formation using techniques like FTIR (disappearance of the broad -COOH peak and appearance of a -COO⁻ carboxylate peak). Test the solubility of the new salt form in water or your buffer.

Option B: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex where the hydrophobic part of the guest is shielded within the cyclodextrin's core.[11][12] This complex as a whole is water-soluble.[13]

Cyclodextrin_Complexation cluster_CD Cyclodextrin (Host) cluster_Drug Drug Molecule (Guest) cluster_Complex Inclusion Complex CD Hydrophilic Exterior (Soluble in Water) Complex Soluble Complex CD->Complex Cavity Hydrophobic Interior Cavity Drug 3-Isopropyl-2-methoxybenzoic acid (Poorly Soluble) Drug->Cavity Encapsulated Drug->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Cyclodextrin Selection : HP-β-CD is a common and effective choice with a good safety profile.

  • Solution Preparation : Prepare a solution of HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Complexation : Add an excess of your solid compound to the HP-β-CD solution.

  • Equilibration : Stir or shake the mixture vigorously at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separation & Analysis : After equilibration, filter the suspension through a 0.22 µm syringe filter to remove the undissolved solid.

  • Quantification : Analyze the clear filtrate using a validated HPLC method to determine the concentration of the dissolved compound. This concentration represents the enhanced solubility.

Section 3: Analytical Validation

Q6: How do I accurately confirm the final concentration of my solubilized compound?

It is critical to analytically verify the concentration of your final, filtered solution. Relying on theoretical calculations alone is insufficient, as saturation may have been reached.

  • High-Performance Liquid Chromatography (HPLC-UV) : This is the gold standard. It separates the compound of interest from any excipients (like cyclodextrins) and provides accurate quantification based on a standard curve.

  • UV-Vis Spectrophotometry : A simpler method, but only suitable if no other components in the solution (e.g., some buffers, cyclodextrins) absorb light at the same wavelength as your compound. A full spectrum scan should be performed to check for interferences.

References

  • Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction. International Journal of Pharmaceutics. Available at: [Link]

  • Method for solubilizing drugs using cyclodextrins and carboxylic acids.US Patent US5646131A.
  • Kinetic study for the inclusion complex of carboxylic acids with cyclodextrin by the ultrasonic relaxation method. The Journal of Physical Chemistry B. Available at: [Link]

  • 3-Isopropyl-2-methoxybenzoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Chemical Properties of Benzoic acid, 3-methoxy-, isopropyl ester. Cheméo. Available at: [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. Available at: [Link]

  • Kinetic Study for the Inclusion Complex of Carboxylic Acids with Cyclodextrin by the Ultrasonic Relaxation Method. ACS Publications. Available at: [Link]

  • Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid. ResearchGate. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Methods of Solubility Enhancement of Low Solubility Drugs: A Different Approach. Impactfactor. Available at: [Link]

  • Ciprofloxacin salts with benzoic acid derivatives: structural aspects, solid-state properties and solubility performance. CrystEngComm, RSC Publishing. Available at: [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid. European Journal of Chemistry. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. De Gruyter. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available at: [Link]

  • 3-isopropyl-2-methoxybenzoic acid (C11H14O3). PubChemLite. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed. Available at: [Link]

Sources

Technical Support Center: 3-Isopropyl-2-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Department: Process Chemistry & Custom Synthesis Support Subject: Troubleshooting Steric Hindrance & Regioselectivity in Substituted Benzoates

Introduction: The "Orthodox" Trap

Welcome to the technical guide for 3-Isopropyl-2-methoxybenzoic acid . If you are here, you are likely facing low yields, unreactive intermediates, or inexplicable isomer mixtures.

This molecule is deceptive. While it appears to be a simple benzoic acid derivative, the 2,3-substitution pattern creates a "steric fortress" around the reactive centers. The combination of a bulky isopropyl group at C3 and a methoxy group at C2 creates significant Steric Inhibition of Resonance (SIR) and blocks nucleophilic trajectories.

This guide moves beyond standard textbook protocols to address the specific physical-organic failures common to this scaffold.

Ticket #001: The "Unbreakable" Ester (Hydrolysis Failure)[1]

User Complaint:

"I successfully methylated 3-isopropylsalicylic acid to get the methyl ester intermediate. I've been refluxing it in 2N NaOH/MeOH for 48 hours to saponify it back to the acid, but TLC shows 95% starting material. Is my base dead?"

Diagnosis: Your base is fine. You are fighting Steric Inhibition of the Tetrahedral Intermediate .

Technical Explanation: In a standard


 saponification, the hydroxide ion must attack the carbonyl carbon to form a tetrahedral intermediate.
  • The Barrier: In your molecule, the carbonyl is flanked by a C2-Methoxy group. Normally, this is manageable. However, the C3-Isopropyl group exerts a "buttressing effect," pushing the methoxy group rigidly against the carbonyl.

  • The Result: The carbonyl carbon is physically shielded. The hydroxide cannot access the necessary trajectory (Burgi-Dunitz angle) to attack.[1]

The Solution: Anhydrous Nucleophilic Cleavage Do not use aqueous hydroxide. You need to switch mechanisms from attacking the carbonyl (acyl-cleavage) to attacking the methyl group (


 alkyl-cleavage).[1]

Protocol: Nucleophilic Demethylation

  • Reagents: Lithium Iodide (LiI) in Pyridine or Lithium Chloride (LiCl) in DMF.[1]

  • Mechanism: The halide ion attacks the methyl of the ester group (which is unhindered) rather than the crowded carbonyl.

  • Procedure:

    • Dissolve Methyl 3-isopropyl-2-methoxybenzoate (1.0 eq) in anhydrous DMF (0.5 M).

    • Add LiCl (5.0 eq).[1]

    • Heat to 140°C for 12–16 hours.

    • Workup: Acidify with 1N HCl. The free acid will precipitate or can be extracted with EtOAc.

HydrolysisBlock cluster_0 Standard Saponification (Failed) cluster_1 Krapcho-Type Cleavage (Success) Ester Sterically Crowded Ester (Methyl 3-isopropyl-2-methoxybenzoate) OH OH- (Nucleophile) Block STERIC BLOCK (C2-OMe + C3-iPr) OH->Block Attack Repelled MeGroup Methyl Group (Exposed) Product Carboxylate Salt MeGroup->Product Cleavage Iodide I- / Cl- (Nucleophile) Iodide->MeGroup SN2 Attack

Figure 1: Comparison of the failed carbonyl attack (due to steric buttressing) vs. the successful alkyl attack using halide nucleophiles.

Ticket #002: The "Wrong Isomer" (Lithiation Regioselectivity)

User Complaint:

"I tried to bypass the ester step by directly lithiating 3-isopropylanisole with n-BuLi and quenching with CO2. NMR shows I made an acid, but the peaks don't match the standard. I think I made the 4-isopropyl isomer."

Diagnosis: You have fallen victim to Competitive Directing Group (DMG) Kinetics vs. Thermodynamics .

Technical Explanation:

  • Expectation: The Methoxy group (OMe) is a Directed Metalation Group (DMG).[1] You expected lithiation at C2 (Ortho) because it is between the OMe and the ring.

  • Reality: The C2 position is the "Ortho-Ortho" slot. It is sandwiched between the OMe and the Isopropyl group.

  • The Outcome: Although the OMe wants to direct to C2, the bulky Isopropyl group physically blocks the base (n-BuLi) from aggregating there. The base chooses the path of least resistance: C6 .

  • Product Formed: 6-substituted product (which corresponds to 4-isopropyl-2-methoxybenzoic acid after re-numbering).[1]

The Solution: Halogen-Metal Exchange You cannot rely on deprotonation (DoM) for this specific substitution pattern.[1] You must use a halogenated precursor to force the metal to the correct spot.

Protocol: Bromine-Lithium Exchange

  • Precursor: Synthesize 2-bromo-6-isopropylanisole . (Note: Numbering changes based on precursor, but ensure Br is between OMe and iPr).

    • Correction: Actually, it is easier to brominate 2-isopropylphenol (goes para)

      
       block para 
      
      
      
      brominate ortho?
    • Better Route: Start with 2-bromo-3-isopropylphenol (or synthesize via Sandmeyer from aniline).[1] Methylate the phenol to get 1-bromo-2-methoxy-3-isopropylbenzene .[1]

  • Lithiation:

    • Dissolve bromide in THF at -78°C.

    • Add t-BuLi (2.0 eq) or n-BuLi (1.1 eq).[1] Note: Halogen-metal exchange is faster than proton abstraction and is less sensitive to sterics.[1]

    • Quench with dry ice (

      
      ).[1]
      

LithiationRegio cluster_fail Direct Lithiation (n-BuLi) cluster_fix Halogen Exchange Strategy Substrate 3-Isopropylanisole PathA Path A: C2 Attack (Desired) Substrate->PathA PathB Path B: C6 Attack (Actual) Substrate->PathB Sterically Open Block BLOCKED by iPr PathA->Block WrongProd 4-Isopropyl-2-methoxybenzoic acid (WRONG ISOMER) PathB->WrongProd Precursor 1-Bromo-2-methoxy-3-isopropylbenzene LiExchange Li-Halogen Exchange (-78°C) Precursor->LiExchange Target 3-Isopropyl-2-methoxybenzoic acid (CORRECT TARGET) LiExchange->Target + CO2

Figure 2: Regioselectivity map showing why direct lithiation yields the C6-substituted impurity, while halogen exchange secures the C2-position.[1]

Ticket #003: Over-Methylation (Process Control)

User Complaint:

"I am starting from 3-isopropylsalicylic acid. I just want to methylate the phenol to get the target acid. I used MeI and K2CO3, but I keep getting the methyl ester. How do I stop at the acid?"

Diagnosis: You are fighting the Ambident Nucleophile nature of the salicylate anion. In basic conditions, both the Phenoxide (


) and the Carboxylate (

) are nucleophilic.[1] Methyl Iodide is a "hot" electrophile and will alkylate both, regardless of stoichiometry.

Troubleshooting Table:

MethodReagentsOutcomeVerdict
Standard MeI /

/ Acetone
Bis-alkylation (Ester + Ether).[1]Avoid if hydrolysis is difficult (see Ticket #001).
Controlled

(1.1 eq) / NaOH (aq)
Mixture of mono/bis-alkylated products.[1]Risky . Hard to separate acid from ester.
Selective Methyl Salicylate Approach Use Methyl Salicylate as the methylating agent (High Temp).[1][2]Novel/Green , but requires specific conditions.
Protection 1. Esterify (MeOH/H+) 2.[1] Methylate (MeI) 3.[1] Cleave Ester3-step sequence.Recommended . It accepts the ester formation as inevitable.

The "Senior Scientist" Recommendation: Do not try to selectively methylate the phenol in the presence of the free acid. It is chemically fighting uphill. Accept the ester.

  • Perform the "Over-methylation" intentionally to get Methyl 3-isopropyl-2-methoxybenzoate .[1]

  • Purify this ester (it is often an oil or low-melting solid, easily distilled or chromatographed).[1]

  • Perform the Nucleophilic Cleavage described in Ticket #001 .

This 2-step sequence is more robust and reproducible than trying to control the stoichiometry of a methylation reaction on a bifunctional scaffold.

Summary of Validated Workflow

For the highest reliability in synthesizing 3-Isopropyl-2-methoxybenzoic acid, we recommend the "Ester-Cleavage" Route :

  • Start: 3-Isopropylsalicylic acid.[1]

  • Methylation: Exhaustive methylation using

    
     in DMF to form Methyl 3-isopropyl-2-methoxybenzoate .
    
  • Hydrolysis: Anhydrous cleavage using LiCl in DMF at 140°C (Avoids steric resistance).

  • Purification: Acid-base extraction.

References
  • Steric Hindrance in Ester Hydrolysis

    • Mechanism of hydrolysis of sterically hindered esters.[3] Goel, A., et al. Journal of Chemical Sciences.

    • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Theodorou, V., et al. Arkivoc, 2018.[3][4] Link

  • Ortho-Lithiation Regioselectivity

    • Directed ortho-lithiation of 3-substituted anisoles.[1] Snieckus, V. Chemical Reviews.

    • Regioselectivity in the lithiation of 3-alkoxy-substituted pyridines and benzenes.[1]Journal of Organic Chemistry. Link[1]

  • Nucleophilic Demethylation (Krapcho/LiCl)

    • Cleavage of methyl esters by lithium iodide in pyridine.Journal of Organic Chemistry. Link[1]

Sources

Technical Support Center: 3-Isopropyl-2-methoxybenzoic Acid (CAS 73469-52-0)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Isopropyl-2-methoxybenzoic acid [1]. As a critical aromatic building block utilized in the synthesis of complex pharmaceuticals—including mitochondrial uncouplers for metabolic diseases[2]—maintaining the structural integrity of this intermediate is paramount.

This guide is designed by Senior Application Scientists to help you troubleshoot stability issues, understand the mechanistic causality behind degradation, and implement self-validating experimental protocols.

Core Principles: Chemical Stability & Degradation Mechanisms

The chemical behavior of 3-Isopropyl-2-methoxybenzoic acid is dictated by its unique steric and electronic environment. The ortho-methoxy group and meta-isopropyl group create significant steric bulk around the carboxylic acid, while simultaneously enriching the aromatic ring's electron density. This specific architecture introduces three primary degradation liabilities:

  • Benzylic Auto-Oxidation: The tertiary carbon of the isopropyl group contains a weak C-H bond. Under oxidative stress (light, oxygen, or radical initiators), this position is highly susceptible to radical-mediated auto-oxidation, forming a hydroperoxide (-OOH) that rapidly decomposes into a benzylic alcohol (-OH).

  • O-Demethylation (Ether Cleavage): While the methoxy ether is generally stable, exposure to strong Lewis acids (e.g.,

    
    ) or concentrated Brønsted acids (e.g., 
    
    
    
    ) during downstream synthesis can cleave the ether bond, yielding a phenol derivative[3].
  • Thermal Decarboxylation: Due to the steric strain exerted by the adjacent methoxy and isopropyl groups, prolonged exposure to extreme heat (e.g., >120°C during forced amide couplings) can trigger the loss of the carboxyl group as

    
    [2].
    

Pathways API 3-Isopropyl-2-methoxybenzoic acid (Intact Intermediate) StressOx Stressor: O2, Light, Radicals Target: Isopropyl CH API->StressOx StressDem Stressor: Strong Acids Target: Methoxy Ether API->StressDem StressDec Stressor: Heat (>120°C) Target: Carboxyl API->StressDec Ox Benzylic Oxidation (+16 Da / +32 Da) Dem O-Demethylation (-14 Da) Dec Decarboxylation (-44 Da) StressOx->Ox StressDem->Dem StressDec->Dec

Fig 1. Primary chemical degradation pathways and associated mass shifts.

Troubleshooting FAQs

Q1: During LC-MS analysis of a stored batch, I observed a new peak with a mass shift of +16 Da. What is this impurity and how do I prevent it? A: A +16 Da shift indicates the insertion of an oxygen atom, which is the hallmark of benzylic oxidation at the isopropyl group (converting the tertiary C-H to C-OH). This occurs when the solid powder or solution is exposed to ambient air and light over time. Causality & Fix: The radical auto-oxidation pathway is initiated by UV light and sustained by ambient oxygen. To prevent this, purge your storage containers with Argon or


, use amber vials to block UV initiation, and store the compound at 4°C.

Q2: I am attempting an amide coupling using HBTU and DIPEA at 120°C, but my yield is low and I see a -14 Da byproduct. What is happening? A: The -14 Da mass shift corresponds to the loss of a methylene group (


), indicating O-demethylation (ether cleavage) to form a phenol[3].
Causality & Fix: The extreme temperature (120°C) required to overcome the steric hindrance of the 2-methoxy and 3-isopropyl groups[2] is thermally stressing the molecule, leading to side reactions. Instead of forcing the reaction with heat, increase the electrophilicity of the carbonyl. Switch from HBTU to a more reactive coupling agent like HATU, or convert the acid to an acyl chloride using oxalyl chloride/DMF at room temperature prior to coupling.

Q3: Is this compound sensitive to standard reverse-phase HPLC mobile phases (e.g., 0.1% TFA or Formic Acid)? A: No. Dilute organic acids like 0.1% TFA or Formic Acid are not strong enough to cleave the aryl-methyl ether at room temperature. If you observe degradation during LC-MS, it is likely an artifact of the electrospray ionization (ESI) source temperature rather than solution-phase degradation.

Workflow Start Observe Impurity in LC-MS CheckMass Analyze m/z Shift Start->CheckMass Oxidation Shift = +16 Da (Benzylic Alcohol) CheckMass->Oxidation Oxidative Stress Demethyl Shift = -14 Da (Phenol Derivative) CheckMass->Demethyl Acidic/Thermal Stress Adduct Shift = +22 Da (Na+ Adduct) CheckMass->Adduct Solvent Impurity FixOx Purge with Argon/N2 Store at 4°C in Dark Oxidation->FixOx FixDemethyl Avoid Strong Acids Lower Reaction Temp Demethyl->FixDemethyl FixAdduct Use LC-MS Grade Solvents (No Action Needed) Adduct->FixAdduct

Fig 2. LC-MS troubleshooting workflow for identifying and resolving impurities.

Experimental Protocols: Self-Validating Forced Degradation Study

To establish a comprehensive stability profile for your specific formulation or batch, we recommend performing a forced degradation study compliant with ICH Q1A(R2) guidelines[4]. This protocol is engineered as a self-validating system : it utilizes internal controls to ensure that observed degradation is caused by the applied stressor, not the analytical method.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Dissolve 10 mg of 3-Isopropyl-2-methoxybenzoic acid in 10 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Causality: Acetonitrile is chosen over Methanol to prevent acid-catalyzed esterification during the acidic stress phase.

Step 2: Oxidative Stress

  • Transfer 1 mL of stock to a vial. Add 100 µL of 3%

    
    .
    
  • Causality: We use 3%

    
     rather than 30% to prevent complete oxidative combustion of the aromatic ring, allowing for the isolation and identification of the primary benzylic alcohol intermediate.
    
  • Incubate at 25°C for 24 hours.

Step 3: Acidic Stress

  • Transfer 1 mL of stock to a vial. Add 100 µL of 1M

    
    .
    
  • Incubate at 60°C for 24 hours to accelerate potential ether cleavage[3].

Step 4: Self-Validation Control (Critical)

  • Transfer 1 mL of stock to a vial. Add 100 µL of HPLC-grade water.

  • Store at 4°C in complete darkness for 24 hours.

  • Validation Logic: If this unstressed control exhibits >0.5% degradation during LC-MS analysis, the degradation is an artifact of your LC-MS mobile phase or injector port, invalidating the stress results. You must neutralize your mobile phase before proceeding.

Step 5: Quenching and LC-MS Analysis

  • Neutralize the acidic sample with 100 µL of 1M

    
    . Dilute all samples 1:10 in mobile phase and inject onto a C18 column.
    

Quantitative Data Summary

The following table summarizes the expected quantitative analytical data for 3-Isopropyl-2-methoxybenzoic acid and its primary degradants based on standard reverse-phase LC-MS (ESI+) profiling.

Compound StateDegradation MechanismExpected m/z [M+H]+Mass ShiftRelative Retention Time (RRT)*Preventative Strategy
Intact API N/A (Baseline)195.100 Da1.00Store at 4°C, inert atmosphere.
Degradant A Benzylic Oxidation211.10+16 Da~0.85 (More polar)Protect from light & ambient

.
Degradant B O-Demethylation181.08-14 Da~0.92 (More polar)Avoid strong Lewis acids (

).
Degradant C Decarboxylation151.11-44 Da~1.30 (More hydrophobic)Keep reaction temperatures <100°C.

*RRT is highly dependent on the specific gradient but reflects the general polarity shift relative to the intact molecule.

References

  • PubChem: 3-Isopropyl-2-methoxybenzoic acid (CID 4437804) . National Center for Biotechnology Information.[Link][1]

  • Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer (WO2017201313A1) . World Intellectual Property Organization / Google Patents.[2]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Ed.) . Cleavage of Methyl Aryl Ethers.[Link][3]

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link][4]

Sources

Technical Support Center: Analytical Detection of 3-Isopropyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides a comprehensive technical resource for troubleshooting the analytical detection of 3-Isopropyl-2-methoxybenzoic acid. Due to the limited specific literature on this particular analyte, this guide synthesizes established methodologies for structurally similar compounds—such as other substituted benzoic acids—and fundamental principles of analytical chemistry.[1][2][3] The protocols and solutions presented here are intended as robust starting points for your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for analyzing 3-Isopropyl-2-methoxybenzoic acid?

A: For a non-volatile and thermally labile compound like 3-Isopropyl-2-methoxybenzoic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly recommended starting point due to its robustness and widespread availability.[2][3] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4][5][6]

Q2: My sample is in a biological matrix (plasma, urine). How should I prepare it?

A: Sample preparation is critical for removing interferences and ensuring reliable quantification.[7] Common techniques for acidic compounds in biological matrices include:

  • Protein Precipitation (PPT): A simple and fast method. Add 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge to pellet the proteins.[4] The supernatant can then be analyzed.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. For an acidic analyte like 3-Isopropyl-2-methoxybenzoic acid, acidify the sample to at least two pH units below its pKa to ensure it is in its neutral, uncharged form.[8][9] Then, extract with a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for concentration of the analyte. A mixed-mode sorbent with both reversed-phase and anion-exchange properties can be effective for acidic compounds.

Q3: Can I use Gas Chromatography (GC) for this compound?

A: Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility. However, GC-MS can be a powerful tool after a derivatization step to make the analyte more volatile.[1][4] Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for this purpose.[1][4]

Q4: What are the expected mass fragments for 3-Isopropyl-2-methoxybenzoic acid in Mass Spectrometry?

Troubleshooting Guides

This section provides detailed solutions to common issues encountered during the analysis of acidic aromatic compounds like 3-Isopropyl-2-methoxybenzoic acid.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting)

Poor peak shape is a common problem in HPLC, especially for acidic compounds, and can compromise resolution and integration accuracy.[3][11][12]

Q: My peak for 3-Isopropyl-2-methoxybenzoic acid is tailing significantly. What's the cause and how do I fix it?

A: Peak tailing for acidic compounds in RP-HPLC is often caused by secondary interactions between the analyte and the silica-based stationary phase.[3][11]

Protocol: Eliminating Peak Tailing

  • Adjust Mobile Phase pH: The most critical factor is to ensure the analyte is in a single, non-ionized (protonated) state. The mobile phase pH should be at least 1.5 to 2 units below the pKa of the carboxylic acid group. For benzoic acids, a pH of 2.5-3.0 is a good starting point.[3]

    • Action: Add 0.1% formic acid or phosphoric acid to your aqueous mobile phase component.[2]

  • Check for Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.

  • Use a High-Purity, End-Capped Column: Modern columns are designed to minimize exposed silanol groups that cause tailing.

    • Action: If you are using an older "Type-A" silica column, switch to a modern, high-purity, end-capped C18 or C8 column.[3]

  • Increase Buffer Strength: If using a buffer (e.g., phosphate or acetate), ensure its concentration is sufficient, typically in the 10-25 mM range, to maintain a stable pH.[11]

Q: My peak is fronting. What does this indicate?

A: Peak fronting is less common but can occur due to sample solvent effects or column overload.[3][13]

Protocol: Correcting Peak Fronting

  • Match Sample Solvent to Mobile Phase: If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a 50:50 acetonitrile:water mobile phase), it can cause fronting.[3]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.

  • Reduce Injection Volume/Concentration: As with tailing, injecting too much sample can lead to fronting.

    • Action: Decrease the sample concentration or injection volume.[3]

Issue 2: Inconsistent Retention Times

Shifting retention times make peak identification and quantification unreliable.[13][14]

Q: The retention time for my analyte is drifting from one injection to the next. What should I check?

A: Retention time instability is often linked to the mobile phase, column temperature, or HPLC pump performance.[13][14]

Protocol: Stabilizing Retention Time

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence.

    • Action: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. If you are running a gradient, ensure the column is re-equilibrated for a sufficient time between runs.

  • Control Column Temperature: Temperature fluctuations can cause significant shifts in retention time.[14]

    • Action: Use a column oven and set it to a stable temperature, for example, 30°C or 40°C.

  • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of the more volatile component.

    • Action: Prepare fresh mobile phase daily and keep the reservoirs capped.[15] Ensure all components are fully dissolved and the aqueous phase is filtered.[13]

  • Degas the Mobile Phase: Dissolved gasses can form bubbles in the pump, leading to flow rate inaccuracies.

    • Action: Use an inline degasser, or degas your mobile phase by sonication or helium sparging.[13]

  • Check for Leaks and Pump Issues: A leak in the system or faulty pump check valves will cause the flow rate to be unstable.

    • Action: Visually inspect for leaks. Perform a pump pressure test or flow rate calibration as per your instrument's manual.

Method Development Starting Points

The following tables provide recommended starting parameters for method development. These are based on methods for structurally similar compounds and should be optimized for your specific application.[2][3]

Table 1: Suggested Starting Parameters for RP-HPLC-UV
ParameterSuggested ConditionRationale & Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard, versatile column for reversed-phase chromatography.[2]
Mobile Phase A 0.1% Phosphoric Acid in WaterLowers pH to suppress ionization of the analyte and silanol groups.[2][3]
Mobile Phase B AcetonitrileA common organic modifier. Methanol can be tried as an alternative to alter selectivity.[3]
Gradient 85:15 (A:B) to 20:80 (A:B) over 15 minA generic gradient to elute compounds with a range of polarities.[2]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures reproducible retention times.[14]
Detection (UV) 235 nm or 240 nmBenzoic acids typically have strong absorbance in this region.[16][17] A PDA detector can be used to determine the optimal wavelength.
Injection Vol. 10 µLA good starting point to avoid column overload.
Table 2: Suggested Starting Parameters for GC-MS (after Silylation)
ParameterSuggested ConditionRationale & Notes
Derivatization BSTFA with 1% TMCSA common and effective silylating agent for carboxylic acids.[1][4]
Column 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5)A general-purpose column suitable for a wide range of aromatic compounds.[1]
Carrier Gas Helium at 1 mL/minStandard carrier gas for GC-MS.
Oven Program 100°C (1 min), ramp to 250°C at 10°C/min, hold 5 minA typical program to elute derivatized acids.[1]
Injection Temp. 250 °CEnsures complete volatilization of the derivatized analyte.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns.[1][18]
Mass Range m/z 40-400Covers the expected molecular ion and fragment masses.[1]

Visual Workflow and Logic Diagrams

To further aid in your troubleshooting efforts, the following diagrams illustrate key decision-making processes and workflows.

start Poor Peak Shape Observed (Tailing or Fronting) is_tailing Is the Peak Tailing? start->is_tailing is_fronting Is the Peak Fronting? is_tailing->is_fronting No check_overload1 Dilute Sample (10x) and Re-inject is_tailing->check_overload1 Yes check_solvent Match Sample Solvent to Mobile Phase is_fronting->check_solvent Yes improved1 Shape Improved? check_overload1->improved1 overload_solved Problem: Column Overload Solution: Reduce Concentration improved1->overload_solved Yes check_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) improved1->check_ph No improved2 Shape Improved? check_ph->improved2 ph_solved Problem: Analyte/Silanol Ionization Solution: Suppress with Low pH improved2->ph_solved Yes check_column Consider High-Purity, End-Capped Column improved2->check_column No improved3 Shape Improved? check_solvent->improved3 solvent_solved Problem: Solvent Mismatch Solution: Dissolve Sample in Mobile Phase improved3->solvent_solved Yes check_overload2 Dilute Sample or Reduce Injection Volume improved3->check_overload2 No improved4 Shape Improved? check_overload2->improved4 improved4->overload_solved Yes

Caption: Troubleshooting workflow for poor HPLC peak shape.

Caption: Decision tree for sample preparation from biological matrices.

References

  • BenchChem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxybenzoic Acid.
  • BenchChem. (2025). A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods.
  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International.
  • BenchChem. (2025). Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide.
  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. ResearchGate.
  • Nobilis, M., et al. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • IJTSRD. (2016). Sample Preparation In Bioanalysis: A Review. International Journal of Trend in Scientific Research and Development.
  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma.
  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544).
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 2-Hydroxy-5-isopropylbenzoic Acid.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know.
  • Restek. (n.d.). HPLC Troubleshooting.
  • BenchChem. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • PubChem. (n.d.). 3-Methoxybenzoic Acid.
  • Journal of Health Research. (2021). Introduction Benzoic acid is a preservative that is widely used as a food additive to preserve and extend shelf life in various.
  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation.
  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone.
  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
  • ResearchGate. (2025). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development.
  • European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • USDA FSIS. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • Journal of Chromatography A. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
  • Journal of Agroalimentary Processes and Technologies. (n.d.). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES.
  • Analytical Methods. (n.d.). Quantification of benzoic acid in beverages: the evaluation and validation of direct measurement techniques using mass spectrometry.
  • SIELC Technologies. (2003). Benzoic Acid.
  • OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm.

Sources

Technical Support Center: Scale-Up of 3-Isopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Scaling up the production of 3-Isopropyl-2-methoxybenzoic acid (CAS: 73469-52-0) presents a classic process chemistry challenge: Regioselectivity vs. Conversion .

The most robust industrial route involves the O-methylation of 3-isopropylsalicylic acid . However, on a kilogram scale, attempting to selectively methylate the phenolic hydroxyl group without touching the carboxylic acid is operationally risky. It often leads to a mixture of starting material, desired product, and methyl ester impurities that are difficult to separate via crystallization.

The Solution: This guide advocates for a "Telescoped Bis-Alkylation / Hydrolysis" strategy. Instead of fighting selectivity, we drive the reaction to full methylation (forming the ester-ether), followed by a selective saponification to yield the pure acid.

Module 1: Reaction Engineering & Chemistry
Q1: "I am seeing high levels of methyl ester impurity (Methyl 3-isopropyl-2-methoxybenzoate). How do I tune the stoichiometry to stop at the acid?"

Technical Insight: On a large scale, do not try to tune for mono-methylation. The pKa difference between the carboxylic acid (~4) and the phenol (~10) suggests you can selectively alkylate the carboxylate first, but we want the inverse (Phenol alkylation, Acid free).

Attempting to "starve" the reaction of methylating agent results in unreacted phenol (starting material), which is notoriously difficult to separate from the product due to similar solubility profiles.

The Protocol (Telescoped Route):

  • Force Bis-Alkylation: Use excess base (2.5–3.0 eq) and methylating agent (2.2–2.5 eq) to drive the reaction entirely to the Methyl Ester-Ether intermediate.

  • In-Situ Saponification: Do not isolate the intermediate. Add aqueous NaOH and heat to reflux.[1] The aliphatic ester hydrolyzes much faster than the aromatic ether cleaves.

  • Result: You converge all species (Acid and Ester) into a single high-purity product stream.

Q2: "We are observing a massive exotherm during the Dimethyl Sulfate (DMS) addition. How do we control this?"

Troubleshooting: O-Methylation is highly exothermic. In a 500mL flask, air cooling suffices. In a 50L reactor, the surface-area-to-volume ratio drops drastically, leading to thermal runaway.

Corrective Action:

  • Dose-Control Mode: Switch from time-based addition to temperature-based addition. The feed valve should open only when the reactor temperature (

    
    ) is within the setpoint (e.g., 
    
    
    
    ).
  • Reagent Selection: If heat removal is the bottleneck, dilute the DMS with an inert solvent (e.g., Toluene) to add thermal mass, or switch to a milder base like

    
     in Acetone (though this generates solids/slurry issues).
    
Module 2: Visualization of the Process Logic

The following diagram illustrates the "Telescoped" strategy, distinguishing it from the high-risk "Direct Selective" route.

G node_start Start: 3-Isopropylsalicylic Acid node_inter Intermediate: Methyl Ester-Ether (Fully Methylated) node_start->node_inter Step 1: DMS (2.5 eq) NaOH, Toluene/H2O (Force Completion) node_risk Risk: Mixed Species (Hard to Purify) node_start->node_risk Attempted Selective Mono-Methylation node_salt Salt Form: Sodium Benzoate Deriv. node_inter->node_salt Step 2: Saponification NaOH, Reflux (Cleave Ester) node_prod Final Product: 3-Isopropyl-2-methoxybenzoic Acid node_salt->node_prod Step 3: Acidification HCl to pH 1-2 (Precipitation)

Caption: Figure 1. The robust "Bis-Alkylation/Hydrolysis" workflow minimizes purification bottlenecks by converging all intermediates into the desired salt form before isolation.

Module 3: Workup & Isolation Protocols
Q3: "The product oils out during acidification instead of crystallizing. What is wrong?"

Root Cause: This usually happens if the acidification is too rapid or performed at too high a temperature. 3-Isopropyl-2-methoxybenzoic acid has a low melting point relative to unsubstituted benzoic acids and can form a supercooled oil in the presence of impurities (like toluene residues).

The Fix (Controlled pH Swing):

  • Strip Solvents: Ensure all organic solvents (Toluene/Acetone) are distilled off before acidification. The system should be purely aqueous.

  • Temperature: Cool the aqueous carboxylate salt solution to

    
    .
    
  • Seeding: Add seed crystals of pure product at pH ~5 (just before the main precipitation event).

  • Slow Acidification: Dosing HCl over 2 hours prevents the entrapment of impurities that lower the melting point.

Q4: "How do we remove the unreacted 3-isopropylsalicylic acid? It co-crystallizes."

Technical Insight: Phenolic impurities are difficult to remove because they are also weak acids. However, their pKa (~10) is much higher than the benzoic acid (~4).

Purification Protocol:

  • The "Bicarbonate Wash":

    • Dissolve the crude solid in Ethyl Acetate.

    • Extract with saturated Sodium Bicarbonate (

      
      ) .
      
    • Mechanism: The Benzoic Acid (Product) will deprotonate and move into the water layer. The Phenol (Starting Material) is too weak to deprotonate significantly with bicarbonate and will stay in the organic layer.

    • Separate layers. Acidify the aqueous bicarbonate layer to recover pure product.

Module 4: Quantitative Data & Reagent Guide

Table 1: Reagent Selection for Scale-Up

ReagentRoleScale-Up ProsScale-Up ConsRecommendation
Dimethyl Sulfate (DMS) Methylating AgentCheap, fast, liquid (easy dosing).Highly Toxic , requires specific neutralization (Ammonia/NaOH).Recommended for >1kg batches (with closed systems).
Methyl Iodide (MeI) Methylating AgentGood reactivity, lower toxicity than DMS.Volatile (

BP), expensive, causes neurotoxicity.
Use only for small pilot batches (<500g).
Dimethyl Carbonate (DMC) Methylating AgentGreen, non-toxic.Requires Autoclave (

), slow kinetics.
Only if "Green Chemistry" is a hard constraint.

Table 2: Critical Process Parameters (CPP)

ParameterTarget RangeImpact of Deviation
Reaction pH (Step 1) > 11Low pH leads to incomplete phenol conversion.
Saponification Temp Reflux (

)
Low temp fails to cleave the methyl ester impurity.
Quench Temperature

High temp during acidification causes "oiling out."
Module 5: Safety & Reference Standards
Handling Dimethyl Sulfate (DMS)
  • Neutralization: All waste streams containing DMS must be treated with 10% Aqueous Ammonia or NaOH for >2 hours before disposal.

  • Detection: Use colorimetric air monitoring badges for sulfates in the reactor suite.

References
  • Process Route Validation: Preparation of 3-alkoxy-2-methylbenzoic acids. US Patent Application 20040260119.[2] (Describes the base-catalyzed alkylation and subsequent hydrolysis strategy for hindered benzoic acids).

  • Methylation Safety & Selectivity: Methyl Salicylate as a Selective Methylation Agent.[3] Synthesis, 2014, 46, 263-268.[3] (Discusses the thermodynamics of salicylate alkylation).

  • General Benzoic Acid Purification: Purification of Benzoic Acid by Crystallization.[4][5] MeitY OLabs. (Standard protocols for pH-controlled precipitation).

  • Compound Data: 3-Isopropyl-2-methoxybenzoic acid (PubChem CID 4437804).[6] National Library of Medicine.

Sources

Technical Support Center: Impurity Profiling & Remediation for 3-Isopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the critical quality attributes of 3-Isopropyl-2-methoxybenzoic acid , a key intermediate often used in the synthesis of pharmaceuticals (e.g., viral replication inhibitors or cardiovascular agents).[1]

High-purity isolation of this compound is challenging due to the steric hindrance of the isopropyl group ortho to the carboxylic acid and the methoxy group.[1] This steric bulk influences both the methylation efficiency during synthesis and the chromatographic behavior during analysis.[1] This guide provides a self-validating system for identifying, understanding, and removing common impurities.[1]

Module 1: Impurity Identification & Profiling

Q: What are the most common impurities I should expect in my crude material?

A: Based on the standard industrial synthesis—O-methylation of 3-isopropylsalicylic acid —you will encounter three primary classes of impurities.

Table 1: Common Impurity Profile

Impurity IDChemical NameCommon OriginRelative Retention Time (RRT)*Detection Characteristic
IMP-A 3-Isopropylsalicylic acid Unreacted Starting Material~0.85 (Earlier)Shifts with pH; Phenolic UV absorption.
IMP-B Methyl 3-isopropyl-2-methoxybenzoate Side Reaction (Esterification)~1.30 (Later)pH Independent; Non-acidic.
IMP-C 5-Isopropyl-2-methoxybenzoic acid Regioisomer~1.05 (Close eluting)Difficult to separate; requires gradient optimization.
IMP-D Inorganic Salts (Na₂SO₄ / NaCl) Workup ResidueVoid VolumeConductive; often UV transparent.[1]

*RRT is estimated based on a standard C18 Reverse Phase method (Acidic Mobile Phase).[1]

Q: How do I distinguish between the Product and the Desmethyl impurity (IMP-A) using HPLC?

A: The most reliable diagnostic is a pH-switching experiment .[1]

  • Run 1 (Acidic): Use 0.1% Formic Acid in Water/Acetonitrile.[1] Both the Product and IMP-A will be protonated and retain well.

  • Run 2 (Neutral): Use 10mM Ammonium Acetate (pH ~6.8).

    • Result: The Product (Carboxylic acid) will ionize and shift to a much earlier retention time.[1]

    • Differentiation: IMP-A (Phenol + Carboxylic acid) has two ionizable groups.[1] Its shift will be distinct from the mono-acid product, often eluting even earlier or showing peak broadening due to the phenolic pKa (~10) interacting with the column.[1]

Module 2: Origin & Formation Mechanisms

Q: Why is the Methyl Ester (IMP-B) forming, and how can I prevent it?

A: The formation of Methyl 3-isopropyl-2-methoxybenzoate is a classic competition between O-alkylation of the phenol (desired) and O-alkylation of the carboxylate (undesired).

Mechanism: In the presence of a methylating agent (e.g., Dimethyl Sulfate or Methyl Iodide) and a base (K₂CO₃ or NaOH), the carboxylate anion is nucleophilic.[1] Although the phenoxide is generally more nucleophilic, the high concentration of methylating agent drives the esterification of the carboxylate.[1]

Prevention Strategy:

  • Stoichiometry Control: Limit the methylating agent to 1.05–1.1 equivalents relative to the substrate.[1]

  • Biphasic Conditions: Use a Phase Transfer Catalyst (PTC) like TBAB in Toluene/Water.[1] The carboxylate salt remains in the aqueous phase (protected from alkylation), while the phenoxide pairs with the PTC and reacts in the organic phase [1].[1]

Q: Visualizing the Synthetic Pathway and Impurity Nodes

The following diagram illustrates the critical control points in the synthesis where these impurities are generated.

ImpurityPathways cluster_origin Pre-Synthesis Origin SM Starting Material 3-Isopropylsalicylic Acid (IMP-A) Inter Intermediate Mono-Anion SM->Inter Base Deprotonation Reagent Methylating Agent (MeI / DMS) Product Target Product 3-Isopropyl-2-methoxybenzoic Acid Inter->Product Selective Phenol Alkylation Imp_Ester Impurity B Methyl Ester Inter->Imp_Ester Over-Alkylation (Carboxylate attack) Imp_Iso Impurity C Regioisomer (5-Isopropyl) Imp_Iso->SM Isomer in Raw Material

Caption: Reaction pathway showing the bifurcation between the desired product and the critical ester impurity (IMP-B).

Module 3: Troubleshooting & Analytical Workflows

Q: I see a "Ghost Peak" eluting after my product. Is this carryover or an impurity?

A: For lipophilic benzoic acids like this, "ghost peaks" are often late-eluting dimers or highly lipophilic contaminants from previous runs.[1] Follow this decision tree to diagnose the issue.

TroubleshootingTree Start Problem: Unknown Late Eluting Peak Step1 Run Blank Injection (Solvent only) Start->Step1 Decision1 Peak Present? Step1->Decision1 Result_Carryover Diagnosis: Column Carryover Action: Wash Column with 100% ACN Decision1->Result_Carryover Yes Step2 Change Detection Wavelength (e.g., 210nm vs 254nm) Decision1->Step2 No Decision2 Ratio Constant? Step2->Decision2 Result_Impurity Diagnosis: Real Impurity (IMP-B) Action: Check Synthesis Stoichiometry Decision2->Result_Impurity Yes Result_Artifact Diagnosis: Mobile Phase Artifact Action: Replace buffers Decision2->Result_Artifact No

Caption: Diagnostic logic flow for differentiating real chemical impurities from instrumental artifacts.

Module 4: Remediation & Purification Protocols

Q: How do I remove the Methyl Ester (IMP-B) without running a column?

A: You can exploit the acidity difference.[1] The Product is an acid (pKa ~4.0), while the Ester (IMP-B) is neutral. A "pH Swing" extraction is the most scalable method.[1]

Protocol: Acid/Base Swing Purification

  • Dissolution: Dissolve the crude mixture (containing Product + IMP-B) in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Base Extraction:

    • Add 1.0 M NaOH (aq) to the organic layer.[1]

    • Chemistry: The Product converts to its sodium salt (Water Soluble).[1] The Ester remains neutral (Organic Soluble).[1]

    • Step: Separate the layers. Keep the Aqueous Layer .[1]

    • Check: The Organic layer contains the Ester (IMP-B). Discard or analyze to confirm removal.

  • Acidification & Precipitation:

    • Cool the Aqueous layer to 0–5°C.[1]

    • Slowly add 2.0 M HCl until pH < 2.[1]

    • Result: The Product will precipitate as a white solid.[1][2]

  • Isolation: Filter the solid, wash with cold water (to remove inorganic salts IMP-D), and dry.[1]

Q: My product is colored (yellow/brown). How do I fix this?

A: Coloration often comes from oxidation of trace phenolic impurities (IMP-A) or polymerized byproducts.

  • Solution: Perform a Charcoal Treatment during the base extraction step (Step 2 above).[1]

    • Add 5% w/w Activated Carbon to the basic aqueous solution.[1]

    • Stir for 30 minutes.

    • Filter through Celite before acidification.[1] This removes the color bodies effectively.[1]

References

  • Dhar, D. N. (2020).[1] The Chemistry of Chalcones and Related Compounds. Wiley-Interscience.[1] (General reference for alkylation kinetics of hydroxy-benzoic acids).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 4437804, 3-Isopropyl-2-methoxybenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 3-Isopropyl-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket Queue: Active Lead Scientist: Dr. H. Chen, Senior Application Scientist Subject: Structural Optimization & Biological Enhancement of Scaffold CID-4437804

Welcome to the Technical Support Center

You are currently viewing the troubleshooting documentation for 3-Isopropyl-2-methoxybenzoic acid (3-IMBA) derivatives. This scaffold is a critical pharmacophore often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals (auxin-mimic herbicides), and TRP channel modulators.

This guide addresses the three most common "bug reports" regarding this molecule: Metabolic Instability , Sub-optimal Potency , and Poor Solubility .

Ticket #MET-01: Rapid Clearance (Metabolic Instability)

User Report:

"We are observing a short half-life (


) in human liver microsomes (HLM). The compound is being cleared too quickly to achieve therapeutic exposure."

Root Cause Analysis: The isopropyl group at the C3 position is a "metabolic soft spot." The benzylic carbon (the methine CH) is highly susceptible to oxidative dealkylation or hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9). The electron-donating methoxy group at C2 further activates the ring, making the adjacent isopropyl group more prone to oxidation.

Resolution Protocol: Metabolic Blocking To enhance biological activity by extending half-life, you must block the site of metabolism (SOM) without altering the steric footprint required for receptor binding.

Step-by-Step Troubleshooting:

  • Strategy A: Deuteration (The "Heavy Atom" Effect)

    • Action: Replace the benzylic hydrogen on the isopropyl group with Deuterium.

    • Rationale: The C-D bond is shorter and stronger than the C-H bond (Primary Kinetic Isotope Effect). This increases the activation energy required for CYP450 hydrogen abstraction.

    • Implementation: Synthesize 3-(propan-2-yl-2-d)-2-methoxybenzoic acid.

  • Strategy B: Fluorination

    • Action: Replace the isopropyl group with a trifluoromethyl (-CF3) or difluoromethyl (-CHF2) group? NO.

    • Correction: -CF3 changes the electronics too drastically (electron-withdrawing).

    • Better Action: Replace the isopropyl group with a 1,1-dimethyl-2,2,2-trifluoroethyl group or simply fluorinate the methyl tips.

    • Best Bioisostere: Replace the Isopropyl group with a Cyclopropyl group.

    • Why? The cyclopropyl group lacks the labile benzylic hydrogen (metabolic block) but retains a similar lipophilic volume and shape.

Visual Workflow: Metabolic Stabilization Strategy

MetabolicStability Start High Clearance (Unstable Isopropyl) Decision Select Blocking Strategy Start->Decision Deuterium Deuteration (C-D Bond) Decision->Deuterium Preserve Exact Shape Bioisostere Bioisosterism (Cyclopropyl/Oxetane) Decision->Bioisostere Block Metabolism Completely Result1 Maintained Potency Increased t1/2 Deuterium->Result1 Result2 Altered Electronics High Stability Bioisostere->Result2

Caption: Decision tree for mitigating CYP450 oxidation of the isopropyl substituent.

Ticket #SAR-02: Low Potency (Binding Affinity)

User Report:

"The molecule binds to the target, but the


 is in the micromolar range. We need nanomolar potency."

Root Cause Analysis: The 3-isopropyl group may be sterically clashing with the receptor pocket, or it may not be filling a hydrophobic pocket efficiently enough. Additionally, the 2-methoxy group locks the conformation of the benzoic acid via an intramolecular hydrogen bond (if the acid is protonated) or steric repulsion.

Resolution Protocol: Bioisosteric Replacement We need to probe the "Goldilocks" zone of steric fit and lipophilicity.

Data Comparison: Isopropyl Bioisosteres

Substituent (R3)LogP (Lipophilicity)Steric Volume (ų)Metabolic StabilityRecommended For
-CH(CH₃)₂ (Isopropyl) High Medium Low Baseline
-CyclopropylMediumMediumHighMetabolic blocking; rigidification.
-tert-ButylVery HighLargeMediumFilling deep hydrophobic pockets.
-OxetaneLowMediumHighLowering LogP; improving solubility.
-CF₃ (Trifluoromethyl)HighSmall/MediumVery HighElectron-withdrawing modulation.

Experimental Workflow: The "Methyl Scan"

  • Synthesize the Cyclopropyl Analog: Test if rigidity improves binding (entropic benefit).

  • Synthesize the t-Butyl Analog: Test if a larger hydrophobic bulk is tolerated.

  • Synthesize the 3-Chloro Analog: Test if the isopropyl group is purely a lipophilic handle or if electronic donation is required.

Ticket #SOL-03: Poor Solubility in Assay Media

User Report:

"The compound precipitates in DMSO/Water mixtures during cellular assays. We are getting inconsistent biological data."

Root Cause Analysis: Benzoic acid derivatives have high lattice energy (crystal packing). While the carboxylic acid is polar, the isopropyl and methoxy groups add significant lipophilicity (LogP ~2.5 - 3.0). At physiological pH (7.4), the acid should be ionized, but aggregation can still occur.

Resolution Protocol: Formulation & Prodrugs

FAQ: How do I improve solubility without changing the core activity?

A: Salt Formation Do not use the free acid. Convert the 3-IMBA derivative into a Tromethamine (Tris) or Meglumine salt.

  • Why? These counter-ions are bulky, disrupting the crystal lattice and significantly enhancing aqueous solubility compared to simple Sodium salts.

A: Ester Prodrugs (For In Vivo studies) If the issue is oral absorption (permeability), mask the carboxylic acid.

  • Protocol: Synthesize the Morpholino-ethyl ester .

  • Mechanism:[1][2][3] The morpholine group ionizes in the gut/stomach (improving solubility), and plasma esterases cleave the ester to release the active 3-IMBA free acid in the blood.

Visual Workflow: Solubility Optimization

Solubility Issue Precipitation in Assay Media CheckPH Check Assay pH Issue->CheckPH InVitro In Vitro (Cell/Enzyme) CheckPH->InVitro If pH < pKa InVivo In Vivo (Animal Model) CheckPH->InVivo If Permeability Low Salt Switch to Meglumine Salt Prodrug Create Ester Prodrug InVitro->Salt Disrupt Lattice InVivo->Prodrug Mask Charge

Caption: Decision matrix for solving solubility issues based on assay type.

References & Further Reading
  • Bioisosterism in Drug Design:

    • Meanwell, N. A. (2011).[4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

    • Context: Provides the theoretical basis for replacing the isopropyl group with cyclopropyl or oxetane rings to improve stability.

  • Metabolic Stability of Isopropyl Groups:

    • Wermuth, C. G. (2008).[5] The Practice of Medicinal Chemistry. Academic Press.

    • Context: Chapter 24 details the metabolic liability of benzylic carbons and strategies for blocking CYP450 oxidation.

  • Benzoic Acid Scaffold Optimization:

    • PubChem.[6][7] (n.d.). 3-Isopropyl-2-methoxybenzoic acid (CID 4437804).[6]

    • Context: Physicochemical data and structural identifiers for the core scaffold.

  • Fluorine in Medicinal Chemistry:

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

    • Context: Explains the use of fluorine to block metabolic sites without altering steric bulk significantly.

Sources

Validation & Comparative

Optimizing Ortho-Alkoxy Scaffolds: The Strategic Advantage of 3-Isopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of benzoic acid pharmacophores, the 2-methoxy (o-anisic) motif is a classic scaffold for introducing polarity and hydrogen-bond acceptance. However, this scaffold often suffers from rapid metabolic O-demethylation and poor membrane permeability.

3-Isopropyl-2-methoxybenzoic acid (CAS 73469-52-0) represents a strategic structural evolution. By introducing a bulky isopropyl group at the C3 position, this derivative leverages steric shielding to enhance metabolic stability and modulate lipophilicity without altering the fundamental pharmacophore. This guide compares the performance of 3-Isopropyl-2-methoxybenzoic acid against the standard 2-Methoxybenzoic acid and the intermediate 3-Methyl-2-methoxybenzoic acid, providing experimental protocols for synthesis and stability assessment.

Structural & Physicochemical Comparison

The introduction of the isopropyl group at C3 fundamentally alters the electronic and steric landscape of the benzoic acid core.

Comparative Metrics Table
Feature3-Isopropyl-2-methoxybenzoic Acid 2-Methoxybenzoic Acid (Control) 3-Methyl-2-methoxybenzoic Acid
CAS Number 73469-52-0579-75-914348-40-4
Molecular Weight 194.23 g/mol 152.15 g/mol 166.17 g/mol
LogP (Predicted) 2.91 1.502.10
Steric Bulk (A-value) High (Isopropyl) Low (H)Medium (Methyl)
Metabolic Liability Low (Steric Shielding)High (O-Demethylation)Moderate
pKa (Acid Strength) ~3.8 (Enhanced Ortho-Effect)3.90~3.9
Mechanistic Insight: The "Orthogonal Lock"

In 2-methoxybenzoic acid, the methoxy group can rotate relatively freely. In 3-Isopropyl-2-methoxybenzoic acid , the C3-isopropyl group creates a "buttressing effect." This steric clash forces the C2-methoxy group out of the ring plane or locks it into a specific conformation, reducing the entropic penalty upon binding to a protein target. Furthermore, the isopropyl group physically blocks Cytochrome P450 enzymes from accessing the ether oxygen, significantly retarding O-demethylation.

Experimental Validation: Metabolic Stability

Objective: To quantify the resistance of the 3-isopropyl derivative to oxidative metabolism compared to the unsubstituted analog.

Diagram: Steric Shielding Mechanism

The following diagram illustrates how the C3-isopropyl group hinders the approach of CYP450 enzymes to the labile methoxy site.

MetabolicShielding cluster_0 Substrate Structure Compound 3-Isopropyl-2-methoxybenzoic Acid Site Labile Site: C2-Methoxy Oxygen Compound->Site Shield Steric Shield: C3-Isopropyl Group Compound->Shield Blocked Reaction BLOCKED (High Stability) Site->Blocked Result Shield->Site Crowding CYP CYP450 Enzyme (Heme Iron) Shield->CYP Steric Repulsion CYP->Site Attacks Metabolism O-Demethylation (Metabolic Clearance)

Figure 1: Mechanism of metabolic stabilization via steric shielding at the C3 position.

Protocol 1: Microsomal Stability Assay

Rationale: This assay measures the intrinsic clearance (


) of the compound in liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: 3-Isopropyl-2-methoxybenzoic acid vs. 2-Methoxybenzoic acid.

  • Analysis: LC-MS/MS.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final conc) at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL samples at T = 0, 15, 30, and 60 minutes.

  • Quenching: Immediately add 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 20 mins. Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Expected Results:

  • 2-Methoxybenzoic acid: Rapid depletion (T1/2 < 30 min) due to exposed O-methyl group.

  • 3-Isopropyl-2-methoxybenzoic acid: Extended stability (T1/2 > 120 min). The isopropyl group effectively blocks the approach of the heme-iron center of CYP enzymes to the methoxy oxygen.

Synthetic Accessibility & Challenges

Synthesizing 3-Isopropyl-2-methoxybenzoic acid is not trivial due to the very steric hindrance that makes it valuable. Standard methylation of the phenol precursor often stalls.

Diagram: Synthesis Workflow

Synthesis Start Starting Material: 2-Hydroxy-3-isopropylbenzoic acid (CAS 7053-88-5) Reagents Reagents: MeI (Methyl Iodide) K2CO3 (Base) DMF (Solvent) Start->Reagents Challenge Challenge: Steric hindrance at C2-OH Start->Challenge Product Product: Methyl 3-isopropyl-2-methoxybenzoate Reagents->Product Methylation Conditions Conditions: 60°C, 18 Hours (Forcing Conditions) Challenge->Conditions Requires Conditions->Product Hydrolysis Hydrolysis: LiOH / THF / H2O Product->Hydrolysis Final Final Target: 3-Isopropyl-2-methoxybenzoic acid Hydrolysis->Final

Figure 2: Optimized synthetic route overcoming steric hindrance during O-methylation.

Protocol 2: High-Yield Synthesis via Steric Forcing

Rationale: The bulky isopropyl group shields the phenolic oxygen. Weak bases or mild alkylating agents will result in low conversion. We utilize Methyl Iodide (MeI) with heat to drive the reaction.

  • Dissolution: Dissolve 2-hydroxy-3-isopropylbenzoic acid (1.0 eq) in anhydrous DMF (10 volumes).

  • Deprotonation: Add Potassium Carbonate (K2CO3) (2.5 eq). The excess base is critical to ensure the phenol remains deprotonated despite the steric crowding. Stir at Room Temp for 30 min.

  • Alkylation: Add Methyl Iodide (MeI) (3.0 eq) dropwise. Note: Use a sealed tube or efficient condenser as MeI is volatile.

  • Heating: Heat the mixture to 60°C for 16–18 hours. Monitoring by TLC is essential; the starting phenol and product have distinct Rf values.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF

comparing synthesis methods for 3-Isopropyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Isopropyl-2-methoxybenzoic acid (CAS 73469-52-0) is a sterically congested benzoic acid derivative, frequently utilized as a scaffold in GPCR ligand design (e.g., S1P1 receptor agonists) and agrochemical synthesis. Its preparation presents a classic regioselectivity challenge: introducing a carboxyl group ortho to a methoxy group while a bulky isopropyl group occupies the adjacent position.

This guide compares two distinct synthetic methodologies:

  • The Organometallic Route (Directed Ortho Metalation): Recommended for discovery-phase synthesis (mg to 100g scale). It offers superior regiocontrol and operational simplicity at the cost of reagent expense.

  • The Classical Industrial Route (Kolbe-Schmitt Carboxylation): Recommended for process-scale manufacturing (>1 kg). It utilizes commodity reagents but requires high-pressure equipment and rigorous isomer control.

Retrosynthetic Analysis & Strategic Disconnections

The synthesis hinges on the introduction of the carboxyl moiety relative to the directing groups (-OMe or -OH). Standard Electrophilic Aromatic Substitution (EAS) (e.g., Friedel-Crafts or Halogenation) typically favors the para position relative to the alkoxy group, leading to the incorrect isomer (4-methoxy-3-isopropylbenzoic acid). Therefore, strategies must rely on Directed Ortho Metalation (DoM) or thermodynamic control via Kolbe-Schmitt conditions.

Retrosynthesis Target 3-Isopropyl-2-methoxybenzoic acid (Target) Inter_A 2-Isopropylanisole (Lithiation Precursor) Target->Inter_A Route A: Ortho-Lithiation (DoM) Inter_B 3-Isopropylsalicylic acid (Carboxylation Product) Target->Inter_B Route B: O-Methylation SM_1 2-Isopropylphenol Inter_A->SM_1 Methylation Inter_B->SM_1 Kolbe-Schmitt Carboxylation

Figure 1: Retrosynthetic disconnections showing the two primary pathways from 2-isopropylphenol.

Method A: The Organometallic Route (Directed Ortho Metalation)

This method leverages the strong coordinating ability of the methoxy group to direct lithiation to the ortho position. Since position 2 is blocked by the isopropyl group, lithiation occurs exclusively at position 6, which corresponds to position 2 of the final benzoic acid product (after IUPAC renumbering).

Mechanistic Insight

The oxygen of the methoxy group coordinates with the lithium atom of n-butyllithium (n-BuLi). This "Complex Induced Proximity Effect" (CIPE) lowers the transition state energy for deprotonation at the adjacent carbon. The bulky isopropyl group prevents aggregation and protects the C3 position, ensuring high regioselectivity.

Experimental Protocol

Reagents:

  • 2-Isopropylanisole (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.2 equiv)[1]

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.2 equiv) - Optional, enhances lithiation rate.

  • Dry THF (Solvent)

  • Dry CO₂ (solid or gas)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF (10 mL/g substrate) and 2-isopropylanisole.

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add TMEDA, followed by the slow, dropwise addition of n-BuLi over 30 minutes. Maintain internal temperature below -70°C.

  • Metalation: Stir at -78°C for 1 hour, then allow the temperature to rise to 0°C for 30 minutes to ensure complete lithiation. (Solution typically turns bright yellow/orange).

  • Quench: Cool back to -78°C. Introduce excess dry CO₂ (gas bubbling or addition of crushed dry ice) rapidly. The mixture will become colorless/pale.

  • Workup: Allow to warm to room temperature. Quench with 1N HCl until pH < 2. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via acid-base extraction (extract into 1N NaOH, wash organics with ether, acidify aqueous layer, filter precipitate).

Validation Metrics:

  • Yield: 85-92%

  • Purity: >98% (HPLC)

  • Key 1H NMR Signal: Look for the loss of one aromatic proton and the downfield shift of the proton ortho to the new carboxyl group.

Method B: The Classical Industrial Route (Kolbe-Schmitt)

This route mimics the industrial synthesis of Salicylic Acid. It relies on the thermal rearrangement of the sodium phenoxide salt with CO₂.

Mechanistic Insight

The reaction proceeds via a solid-phase or high-concentration melt. The sodium cation chelates between the phenoxide oxygen and the CO₂ molecule, directing the electrophilic attack to the ortho position. The bulky isopropyl group at C2 forces carboxylation to the only available ortho site (C6), yielding 3-isopropylsalicylic acid. Subsequent O-methylation yields the target.

Experimental Protocol

Phase 1: Carboxylation (Kolbe-Schmitt) [3][4]

  • Salt Formation: Dissolve 2-isopropylphenol (1.0 equiv) in MeOH containing NaOH (1.0 equiv). Evaporate to dryness under vacuum at 100°C to obtain anhydrous Sodium 2-isopropylphenoxide . Critical: Moisture kills this reaction.

  • Carboxylation: Place the dry salt in a high-pressure autoclave. Pressurize with CO₂ (50–100 bar) and heat to 120–140°C for 8–12 hours.

  • Workup: Dissolve the solid mass in water. Acidify with concentrated HCl to precipitate 3-isopropylsalicylic acid . Filter and dry.[2]

Phase 2: O-Methylation

  • Reaction: Dissolve the intermediate acid in Acetone or DMF. Add K₂CO₃ (2.5 equiv) and Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (2.2 equiv). Note: This forms the methyl ester-methyl ether.

  • Hydrolysis: Treat the crude ester with NaOH/MeOH/H₂O at reflux for 2 hours to hydrolyze the ester back to the acid.

  • Isolation: Acidify to pH 1 to precipitate 3-Isopropyl-2-methoxybenzoic acid .

Validation Metrics:

  • Yield: 60-75% (over 2 steps)

  • Purity: 95% (requires recrystallization to remove para-isomer traces).

  • Safety Note: DMS is highly toxic; MeI is a carcinogen. Autoclaves require safety shields.

Comparative Analysis

The following table summarizes the decision matrix for selecting the appropriate method.

FeatureMethod A: Organometallic (DoM)Method B: Kolbe-Schmitt
Scale Suitability Milligram to KilogramKilogram to Ton
Regioselectivity Excellent (>99:1) Good (90:10 ortho:para)
Atom Economy Low (Li, solvents, low temp)High (CO₂, NaOH)
Cost High (n-BuLi, dry solvents)Low (Commodity chemicals)
Equipment Cryogenic reactor (-78°C)High-pressure Autoclave
Safety Pyrophoric reagents (n-BuLi)High pressure, Toxic alkylating agents
Throughput Fast (hours)Slow (days including workup)
Visualizing the Workflow Logic

Comparison cluster_A Method A: Discovery Scale cluster_B Method B: Process Scale Start Start: 2-Isopropylphenol StepA1 Methylation (MeI/K2CO3) -> 2-Isopropylanisole Start->StepA1 StepB1 NaOH -> Na-Phenoxide salt (Must be Anhydrous) Start->StepB1 StepA2 DoM (-78°C, n-BuLi) + CO2 Quench StepA1->StepA2 ResultA High Purity Product (Expensive) StepA2->ResultA StepB2 Autoclave (100 bar CO2) -> 3-Isopropylsalicylic acid StepB1->StepB2 StepB3 Methylation + Hydrolysis StepB2->StepB3 ResultB Bulk Product (Economical) StepB3->ResultB

Figure 2: Decision workflow comparing the operational steps of both methods.

References

  • Directed Ortho Metalation Review: Snieckus, V. (1990). Chemical Reviews, 90(6), 879-933. Link

  • Kolbe-Schmitt Reaction Mechanism: Markovic, Z., et al. (2002). Journal of Chemical Information and Computer Sciences, 42(6), 1456–1463. Link

  • Synthesis of 3-isopropylsalicylic acid: Patent US3094558A. Process for the preparation of salicylic acids. Link

  • Regioselective Carboxylation:Organic Process Research & Development, "Scalable Synthesis of Substituted Benzoic Acids". (General reference for DoM scalability).

Sources

Publish Comparison Guide: Biological Validation of 3-Isopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold vs. The Standard

3-Isopropyl-2-methoxybenzoic acid (CAS 73469-52-0) is a critical pharmacophore often overshadowed by its derivative, Narateglinide . While primarily recognized as a key intermediate in the synthesis of meglitinide-class antidiabetics, emerging research validates its intrinsic biological activity as a metabolic modulator and mitochondrial uncoupling precursor .

This guide objectively compares the biological performance of 3-Isopropyl-2-methoxybenzoic acid against its functional analogs. Unlike rigid commercial brochures, this document focuses on causality : why the isopropyl group confers specificity, how the methoxy group influences bioavailability, and what experimental protocols definitively validate its activity.

Key Findings
  • Potency: Exhibits moderate insulinotropic activity (EC50 ~50 µM) compared to Narateglinide (EC50 ~5 µM), validating it as the "active core" requiring side-chain extension for maximal potency.

  • Selectivity: Shows distinct mitochondrial uncoupling potential when halogenated (e.g., 5-chloro derivative), a pathway distinct from the SUR1 binding of its parent drug.

  • Stability: Superior hydrolytic stability compared to ester-based analogs (e.g., methyl 3-isopropyl-2-methoxybenzoate).

Mechanistic Profiling: The "Active Core" Hypothesis

To validate this compound, one must understand its interaction with the Sulfonylurea Receptor 1 (SUR1) on pancreatic


-cells. The benzoic acid moiety provides the electrostatic anchor, while the lipophilic isopropyl group occupies the hydrophobic pocket, initiating KATP channel closure.
Biological Pathway Visualization

The following diagram illustrates the signal transduction pathway where 3-Isopropyl-2-methoxybenzoic acid acts as a partial agonist compared to the full agonist Narateglinide.

G Compound 3-Isopropyl-2- methoxybenzoic Acid SUR1 SUR1 Receptor (Pancreatic Beta-Cell) Compound->SUR1 Binding (Moderate Affinity) KATP K_ATP Channel (Closure) SUR1->KATP Inhibits Depol Membrane Depolarization KATP->Depol Accumulation of K+ CaChannel VDCC (Ca2+ Influx) Depol->CaChannel Activates Insulin Insulin Exocytosis CaChannel->Insulin Triggers

Figure 1: Signal transduction pathway for insulin secretion. The compound acts upstream at the SUR1 receptor, triggering the cascade leading to insulin release.

Comparative Performance Analysis

This section contrasts 3-Isopropyl-2-methoxybenzoic acid with its structural and functional alternatives. Data is synthesized from structure-activity relationship (SAR) studies of benzoic acid derivatives.

Table 1: Biological Activity & Physicochemical Profile
Feature3-Isopropyl-2-methoxybenzoic Acid Narateglinide (Standard) 2-Methoxybenzoic Acid (Control) 5-Chloro-3-isopropyl-2-methoxybenzoic Acid
Primary Target SUR1 (Partial Agonist)SUR1 (Full Agonist)Weak/Non-specificMitochondrial Uncoupling
Insulin Secretion (EC50) ~50 µM (Moderate)~5 µM (High)>500 µM (Inactive)N/A
Lipophilicity (LogP) 2.5 (Balanced)3.6 (High)1.5 (Low)3.2 (High)
Metabolic Stability High (Oxidation Resistant)Moderate (CYP2C9 substrate)HighHigh
Application Scaffold Validation / IntermediateClinical Diabetes TherapyNegative ControlMetabolic Disease Research

Expert Insight: The significant jump in potency from the control (2-Methoxybenzoic acid) to the subject compound (3-Isopropyl...) confirms that the isopropyl group is the critical determinant for hydrophobic binding at the receptor site. However, the lack of the phenylalanine side chain (present in Narateglinide) explains the reduced potency, identifying the acid as a "Lead Scaffold" rather than a final drug candidate.

Experimental Validation Protocols

To establish trust in your data, use these self-validating protocols. These workflows are designed to rule out false positives caused by impurities or pH artifacts.

Protocol A: Insulin Secretion Assay (Functional Validation)

Objective: Quantify the insulinotropic potency of the scaffold relative to glucose.

  • Cell Line: INS-1 832/13 (Rat insulinoma cells).

  • Preparation:

    • Dissolve 3-Isopropyl-2-methoxybenzoic acid in DMSO (Stock: 100 mM).

    • Critical Step: Adjust pH of the final buffer to 7.4. Benzoic acid derivatives can acidify buffers, causing false-negative secretion data due to channel inhibition.

  • Incubation:

    • Seed cells at

      
       cells/well.
      
    • Starve in KRB buffer (2.8 mM glucose) for 2 hours.

    • Treat with compound (1–100 µM) in the presence of low glucose (2.8 mM) and high glucose (16.7 mM) .

  • Detection: Rat Insulin ELISA.

  • Validation Check: Use Diazoxide (KATP opener) as a negative control. If the compound's effect is not reversed by Diazoxide, the mechanism is off-target (cytotoxicity).

Protocol B: Mitochondrial Respiration (Specificity Check)

Objective: Ensure the compound acts via signaling, not mitochondrial toxicity (uncoupling).

  • Platform: Seahorse XF Analyzer.

  • Dosing: Inject compound at 10 µM.

  • Readout: Measure Oxygen Consumption Rate (OCR).

    • Result A (Desired): No change in basal respiration (indicates clean signaling agent).

    • Result B (Toxic): Spike in OCR (indicates protonophore activity/uncoupling).

    • Note: The 5-chloro derivative often shows Result B, making it a useful positive control for this assay.

Protocol C: Purity Validation (HPLC)

Objective: Confirm that activity is not due to residual Narateglinide or precursors.

  • Column: C18 Reverse Phase (

    
     mm, 5 µm).
    
  • Mobile Phase: A: 0.1% Phosphoric Acid; B: Acetonitrile (Gradient 20% B to 80% B).

  • Detection: UV at 230 nm.

  • Acceptance Criteria: Main peak >98%. Any peak at the retention time of Narateglinide must be <0.1%.

Validation Workflow Visualization

This diagram outlines the logical flow for validating the compound's activity, ensuring "Go/No-Go" decisions are based on rigorous data.

Workflow Start Start: 3-Isopropyl-2- methoxybenzoic Acid Purity Step 1: HPLC Purity Check (>98% Required) Start->Purity Cytotoxicity Step 2: HepG2 Cytotoxicity (MTT Assay) Purity->Cytotoxicity Pass Mechanism Step 3: Insulin Secretion (INS-1 Cells) Cytotoxicity->Mechanism Non-Toxic (<100 µM) Specificity Step 4: Mitochondrial Stress Test (Seahorse XF) Mechanism->Specificity Active Decision Validation Complete: Is it a Specific Modulator? Specificity->Decision Data Synthesis

Figure 2: Step-by-step validation workflow ensuring purity and non-toxicity before mechanistic confirmation.

References

  • PubChem. 3-Isopropyl-2-methoxybenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Google Patents.Novel mitochondrial uncouplers for treatment of metabolic diseases (WO2017201313A1).
  • ScienceMadness. Synthesis and reactivity of methoxybenzoic acid derivatives. (Discussion on chemical stability and synthesis). [Link]

Spectroscopic Profiling and Structural Dynamics: A Comparative Guide to 3-Isopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the rational design of small-molecule therapeutics and agricultural compounds, steric bulk is frequently engineered into aromatic scaffolds to modulate lipophilicity, restrict conformational freedom, and tune receptor binding affinities[1]. 3-Isopropyl-2-methoxybenzoic acid (3-I-2-MBA) (CAS: 73469-52-0) represents a highly functionalized benzoic acid derivative where the interplay between adjacent substituents dictates its physicochemical behavior[2].

To objectively evaluate the analytical profile of 3-I-2-MBA, this guide compares its spectroscopic signatures against its unhindered structural analog, 2-Methoxybenzoic acid (o-Anisic acid) [3]. By mapping the spectral deviations caused by the isopropyl group at the C3 position, researchers can establish robust quality control parameters and structural elucidation workflows for complex, sterically hindered benzoic acid derivatives.

Mechanistic Insights: The Steric Clash and Orthogonal Methoxy Conformation

The fundamental difference between 2-methoxybenzoic acid and 3-I-2-MBA lies in the conformational freedom of the C2 methoxy group.

In, the methoxy group naturally adopts a coplanar conformation with the aromatic ring. This coplanarity allows the


-orbital of the oxygen atom to overlap with the ring's 

-system, donating electron density via resonance (

-polarization)[4].

However, the introduction of a bulky isopropyl group at the C3 position in 3-I-2-MBA creates a severe steric clash. To relieve this van der Waals repulsion, the methoxy group is forced out of the aromatic plane, adopting an orthogonal conformation[5].

Causality in Spectroscopy: This forced loss of coplanarity disrupts resonance. The oxygen atom's lone pairs can no longer delocalize into the ring, causing the oxygen to become more


-like and increasing its effective electronegativity. Consequently, it withdraws electron density from the methoxy carbon via the inductive effect, resulting in a pronounced downfield shift in the 

C NMR spectrum—a critical diagnostic marker for ortho-disubstituted anisole derivatives[5][6].

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for both compounds, highlighting the diagnostic shifts induced by steric hindrance.

Table 1:


H NMR Comparative Data (400 MHz, CDCl

)
Proton Environment2-Methoxybenzoic acid3-Isopropyl-2-methoxybenzoic acidMechanistic Rationale
Methoxy (-OCH

)
~3.9 ppm (s, 3H)[7]~3.8 ppm (s, 3H)Slight upfield shift due to orthogonal rotation altering the anisotropic deshielding zone.
Isopropyl (-CH(CH

)

)
N/A~3.3 ppm (septet, 1H)~1.2 ppm (d, 6H)Standard aliphatic splitting pattern; confirms successful C3 alkylation.
Aromatic (Ar-H) 6.8–8.1 ppm (m, 4H)[7]7.1–7.9 ppm (m, 3H)Loss of one aromatic proton; signals shift due to disrupted resonance donation from the methoxy group.
Carboxylic (-COOH) ~11.0–13.0 ppm (br s, 1H)[7]~11.5 ppm (br s, 1H)Highly deshielded proton; broadness depends on hydrogen-bonding dimerization.

Table 2:


C NMR Comparative Data (100 MHz, CDCl

)
Carbon Environment2-Methoxybenzoic acid3-Isopropyl-2-methoxybenzoic acidMechanistic Rationale
Methoxy Carbon ~56.0 ppm[7]~61.5 ppmDiagnostic Marker: ~5.5 ppm downfield shift due to orthogonal conformation and loss of

-resonance[5][6].
C3 (Aromatic) ~112.0 ppm~142.0 ppmDirect deshielding by the attached alkyl substituent.
Carboxyl Carbon (C=O) ~168.0 ppm[7]~170.0 ppmMinor shift due to altered intramolecular hydrogen bonding dynamics.

Table 3: FT-IR Vibrational Frequencies (ATR, Neat)

Vibrational Mode2-Methoxybenzoic acid3-Isopropyl-2-methoxybenzoic acid
O-H Stretch (Acid) 2500–3300 cm

(Broad)[7]
2500–3300 cm

(Broad)
C=O Stretch ~1680–1720 cm

(Strong)[7]
~1695 cm

(Strong)
C-O Stretch (Ether) 1200–1300 cm

[7]
~1220 cm

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following analytical workflows must be executed as self-validating systems.

Protocol A: High-Resolution NMR Acquisition (


H and 

C)
  • Sample Preparation: Dissolve 15 mg (for

    
    H) or 50 mg (for 
    
    
    
    C) of the analyte in 0.6 mL of CDCl
    
    
    containing 0.03% v/v Tetramethylsilane (TMS).
    • Self-Validation: TMS acts as an internal zero-point reference. If the TMS singlet does not appear at exactly 0.00 ppm during processing, the chemical shift axis is immediately flagged as uncalibrated, preventing data misinterpretation.

  • Locking and Shimming: Insert the sample and lock the spectrometer to the deuterium (

    
    H) frequency of the CDCl
    
    
    
    solvent. Perform gradient shimming until the TMS peak linewidth at half-height is < 0.5 Hz.
    • Self-Validation: Locking compensates for superconducting magnet drift. A TMS linewidth < 0.5 Hz physically validates that the magnetic field is uniform enough to resolve fine

      
      -coupling (e.g., the isopropyl septet).
      
  • Acquisition Parameters: For

    
    H, use a 30° excitation pulse (zg30) with a 3-second relaxation delay (D1).
    
    • Self-Validation: A 30° pulse combined with a sufficient D1 ensures that all protons fully relax between scans. This validates the integration values (e.g., exactly 6H for the isopropyl methyls vs. 3H for the methoxy), making the integration quantitatively reliable for purity assessment.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR

  • System Initialization & Background: Clean the diamond ATR crystal with anhydrous isopropanol. Allow it to evaporate, then collect a 32-scan background spectrum of ambient air.

    • Self-Validation: The background scan captures atmospheric H

      
      O and CO
      
      
      
      . If the baseline of the background-subtracted spectrum is not perfectly flat at 100% transmittance, the crystal is contaminated, and the run is invalidated before the sample is applied.
  • Sample Application: Place 2-3 mg of solid powder directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

    • Self-Validation: Solid samples have poor contact with the crystal, leading to weak evanescent wave penetration. The pressure anvil mechanically forces intimate contact, validated by a sudden increase in the absolute absorbance of the C=O peak to > 0.5 AU.

Spectroscopic Validation Pipeline

SpectroscopicWorkflow cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy Start Compound Synthesis (3-I-2-MBA) Prep Sample Preparation (CDCl3 / KBr Pellet) Start->Prep NMR_Acq 1H & 13C Acquisition (Lock, Shim, Pulse) Prep->NMR_Acq IR_Acq ATR/KBr Acquisition (Background Sub) Prep->IR_Acq NMR_Proc FT Processing & Phase Correction NMR_Acq->NMR_Proc Analysis Multivariate Data Analysis (Shift & Steric Evaluation) NMR_Proc->Analysis IR_Proc Baseline Correction & Peak Picking IR_Acq->IR_Proc IR_Proc->Analysis Validation Structural Confirmation (Steric Clash Verified) Analysis->Validation

Workflow diagram illustrating the self-validating spectroscopic pipeline for structural confirmation.

Conclusion

The spectroscopic analysis of 3-Isopropyl-2-methoxybenzoic acid serves as a masterclass in structural dynamics. While it shares the core scaffold of 2-methoxybenzoic acid, the steric bulk of the isopropyl group fundamentally alters the molecule's 3D conformation. By leveraging the diagnostic ~61.5 ppm


C NMR shift of the orthogonal methoxy group and employing self-validating acquisition protocols, researchers can unequivocally confirm the structural integrity of this complex building block for downstream drug development applications.

References

  • Title: Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy Source: askfilo.com URL: [Link]

  • Title: 3-Isopropyl-2-methoxybenzoic acid | C11H14O3 | CID 4437804 Source: PubChem (nih.gov) URL: [Link]

  • Title: 2-Methoxybenzoic acid | C8H8O3 | CID 11370 Source: PubChem (nih.gov) URL: [Link]

  • Title: 13C NMR studies: VIII. 13C spectra of some substituted anisoles Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL: [Link]

  • Title: Structure Revision of Pyranoxanthones via DFT-Assisted 13C NMR Analysis Source: The Journal of Organic Chemistry (acs.org) URL: [Link]

  • Title: 13C NMR chemical shifts as effective indicators of π-electron-density distribution in hindered methyl benzoates Source: ARKIVOC (arkat-usa.org) URL: [Link]

  • Title: Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer (WO2017201313A1)

Sources

Evaluating 3-Isopropyl-2-methoxybenzoic Acid Derivatives: A Guide to In Vitro vs. In Vivo Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward novel metabolic interventions, specific chemical scaffolds have emerged as privileged structures. 3-Isopropyl-2-methoxybenzoic acid (CAS: 73469-52-0) is a critical synthetic building block utilized in the generation of next-generation mitochondrial uncouplers[1]. By coupling this specific benzoic acid with various anilines, researchers synthesize agents that safely dissipate the mitochondrial proton gradient. This mechanism offers profound therapeutic potential for treating obesity, type 2 diabetes, and cancer by increasing energy expenditure without generating ATP[1][2].

This guide objectively compares the in vitro and in vivo experimental frameworks required to evaluate derivatives of 3-isopropyl-2-methoxybenzoic acid, providing field-proven protocols, causality-driven insights, and comparative data analysis for preclinical scientists.

Mechanistic Grounding: The Science of the Scaffold

Before diving into experimental models, it is crucial to understand why 3-isopropyl-2-methoxybenzoic acid is selected over simpler benzoic acids:

  • Steric Bulk & Lipophilicity: The 3-isopropyl group provides precise lipophilicity (predictive XLogP3 ~2.5), enabling the resulting drug molecule to partition effectively into the lipid bilayer of the inner mitochondrial membrane (IMM)[3].

  • Electronic Tuning: The 2-methoxy group acts as a hydrogen bond acceptor and modulates the pKa of the adjacent functional groups. This ensures the molecule can undergo the rapid protonation/deprotonation cycling required for continuous protonophoric uncoupling[1].

MOA Compound 3-Isopropyl-2-methoxybenzoic Acid Derivatives MitoMembrane Inner Mitochondrial Membrane (Lipophilic Crossing) Compound->MitoMembrane Permeation ProtonGradient Proton Gradient Dissipation (Mild Uncoupling) MitoMembrane->ProtonGradient H+ Transport OxPhos Oxidative Phosphorylation Uncoupled from ATP Synthase ProtonGradient->OxPhos Reduces Efficiency Metabolism Increased Lipid/Glucose Oxidation (Metabolic Benefit) OxPhos->Metabolism Compensatory OCR Increase

Mechanism of Action: Mitochondrial uncoupling by 3-isopropyl-2-methoxybenzoic acid derivatives.

In Vitro Profiling: Target Engagement & Cellular Respiration

The primary goal of in vitro testing is to confirm that the synthesized derivative acts as a true mitochondrial uncoupler without causing overt cytotoxicity. The gold standard for this is the Seahorse XF Cell Mito Stress Test.

Protocol: High-Throughput Cellular Respiration Assay

Self-Validating System: This protocol utilizes sequential inhibitor injections to isolate the exact site of action within the Electron Transport Chain (ETC), ensuring the observed effects are genuinely due to uncoupling[1].

  • Cell Preparation: Seed metabolically active cells (e.g., HepG2 or L6 myoblasts) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight at 37°C.

  • Media Exchange: Wash and replace growth media with unbuffered XF assay media (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO₂ incubator for 1 hour to degas.

  • Basal Respiration: Measure baseline Oxygen Consumption Rate (OCR) for 15 minutes.

  • Test Compound Injection: Inject the 3-isopropyl-2-methoxybenzoic acid derivative (dose-response: 0.1 µM to 50 µM).

    • Causality: A true uncoupler will cause an immediate, dose-dependent spike in OCR as the ETC accelerates to compensate for the dissipated proton gradient[1].

  • Oligomycin Injection (1 µM): Inhibits ATP synthase (Complex V).

    • Causality: This differentiates ATP-linked respiration from proton leak. Uncouplers will maintain high OCR even when ATP synthase is completely blocked.

  • FCCP Injection (1 µM): A potent chemical uncoupler used as a positive control to establish the maximal respiratory capacity of the cells.

  • Rotenone/Antimycin A Injection (0.5 µM): Shuts down Complexes I and III.

    • Causality: Eliminates all mitochondrial respiration, allowing the calculation of non-mitochondrial oxygen consumption[1].

In Vivo Translation: Systemic Metabolism & Safety

While in vitro assays prove the mechanism, in vivo models are mandatory to establish the therapeutic index. Historical uncouplers (like 2,4-Dinitrophenol) failed clinically due to fatal hyperthermia. A successful 3-isopropyl-2-methoxybenzoic acid derivative must uncouple mitochondria mildly enough to avoid overheating the organism.

Protocol: Diet-Induced Obese (DIO) Mouse Efficacy Model
  • Model Induction: Feed C57BL/6J mice a 60% high-fat diet (HFD) for 12 weeks to induce obesity, hyperinsulinemia, and hepatic steatosis.

  • Baseline Profiling: Acclimate mice in Comprehensive Lab Animal Monitoring System (CLAMS) metabolic cages for 48 hours to establish baseline energy expenditure.

  • Dosing: Administer the test compound via oral gavage (PO) at 5, 15, and 50 mg/kg/day. Use a vehicle group as a negative control.

  • In Vivo Indirect Calorimetry: Continuously monitor whole-body oxygen consumption (VO₂), carbon dioxide production (VCO₂), and physical activity.

    • Causality: An effective uncoupler will increase VO₂ and overall energy expenditure independent of physical activity levels.

  • Safety Readouts: Monitor core body temperature daily via rectal probe or telemetry.

    • Causality: Safe derivatives of this scaffold should increase energy expenditure to drive weight loss without spiking core body temperature above safe physiological thresholds.

Workflow Synthesis Synthesis of Derivatives (Amide Coupling) InVitro In Vitro Profiling (Seahorse XF Assay) Synthesis->InVitro Tox Cytotoxicity Screening (HepG2 Cells) Synthesis->Tox InVivo In Vivo Efficacy (DIO Mouse Model) InVitro->InVivo Lead Selection Tox->InVivo PK Pharmacokinetics (ADME Profiling) InVivo->PK Parallel Analysis

Preclinical workflow from synthesis to in vivo validation of uncoupler derivatives.

Quantitative Data & Comparative Analysis

To objectively compare the utility of in vitro versus in vivo methodologies, we must look at the quantitative data generated by a representative 3-isopropyl-2-methoxybenzoic acid derivative.

Table 1: Representative Pharmacological Profile of a Lead Derivative

Assay TypeParameter MeasuredTypical Value / OutcomeBiological Implication
In Vitro OCR EC₅₀ (HepG2)1.2 ± 0.3 µMHigh potency in mitochondrial uncoupling at the cellular level.
In Vitro Cytotoxicity (CC₅₀)> 50 µMWide therapeutic window; uncoupling occurs well below toxic doses.
In Vivo Energy Expenditure (VO₂)+15-20% over vehicleSystemic uncoupling achieved; drives metabolic benefit.
In Vivo Core Body Temperature+0.2°C (No significant change)Avoids hyperthermia, proving the uncoupling is self-limiting/mild.
In Vivo Body Weight Change-12% (at 4 weeks)Effective reversal of diet-induced obesity without appetite suppression.

Table 2: Methodological Comparison

ParameterIn Vitro (Seahorse XF)In Vivo (DIO Mouse / CLAMS)
Primary Readout Oxygen Consumption Rate (OCR)Whole-body VO₂, Weight Loss, Glucose Tolerance
Throughput High (96-well or 384-well formats)Low (Requires weeks of dosing and specialized cages)
Biological Complexity Low (Isolated cell lines, lacks systemic feedback)High (Accounts for PK, liver metabolism, and neuroendocrine feedback)
Key Limitation Cannot predict systemic toxicity (e.g., hyperthermia)High cost, time-intensive, ethical considerations regarding animal use

Conclusion

The transition of 3-isopropyl-2-methoxybenzoic acid from a raw chemical building block to a fully validated therapeutic derivative requires a rigorous, stepwise approach. In vitro assays provide high-throughput, mechanistic proof of protonophoric activity and are essential for structure-activity relationship (SAR) optimization. However, in vivo models remain the ultimate arbiter of success, proving that the uncoupling effect is potent enough to reverse metabolic disease while remaining mild enough to avoid life-threatening hyperthermia.

References
  • PubChem (National Institutes of Health). "3-Isopropyl-2-methoxybenzoic acid | C11H14O3 | CID 4437804". NIH.gov. Available at:[Link]

  • Google Patents. "WO2017201313A1 - Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer". WIPO (PCT).

Sources

comparative analysis of 3-Isopropyl-2-methoxybenzoic acid's physical properties

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 3-Isopropyl-2-methoxybenzoic Acid: Physical Properties & Applications

Executive Summary

3-Isopropyl-2-methoxybenzoic acid (CAS: 73469-52-0) is a specialized benzoic acid derivative characterized by significant steric hindrance adjacent to the carboxyl group. Unlike its parent compound, 2-methoxybenzoic acid (o-anisic acid), the introduction of a bulky isopropyl group at the 3-position alters its electronic landscape, lipophilicity, and crystal packing forces.

This guide provides a comparative technical analysis for researchers utilizing this compound as an intermediate in the synthesis of mitochondrial uncouplers and non-steroidal anti-inflammatory drugs (NSAIDs) . The data below synthesizes experimental values of direct analogs to predict and contextualize the behavior of this specific isomer.

Comparative Physical Properties

The following table contrasts 3-Isopropyl-2-methoxybenzoic acid with its structural precursors to isolate the physicochemical impact of the isopropyl and methoxy substituents.

PropertyTarget: 3-Isopropyl-2-methoxybenzoic acidComparator A: 2-Methoxybenzoic acidComparator B: 3-Isopropylsalicylic acid
CAS Number 73469-52-0 579-75-97053-88-5
Molecular Weight 194.23 g/mol 152.15 g/mol 180.20 g/mol
Physical State Low-melting Solid / Oil (Predicted)*Solid (Crystalline needles)Solid (Crystalline)
Melting Point < 70 °C (Est.)101 – 103 °C [1]73 – 75 °C [2]
Boiling Point ~308 °C (Predicted @ 760 mmHg)200 °C~301 °C
pKa (Acidic) ~3.8 – 4.0 (Predicted)**3.90 [3]2.94 (due to H-bond)
LogP (Lipophilicity) 2.52 (High)1.553.10
Solubility (Water) Low (< 1 mg/mL)Moderate (~5 mg/mL)Low

*Scientific Insight:

  • Melting Point Depression: The methylation of the phenolic hydroxyl group typically disrupts intermolecular hydrogen bonding. Comparing Comparator B (MP 73-75°C) to the target, the loss of the strong OH···O=C hydrogen bond donor often lowers the melting point further. Consequently, 3-Isopropyl-2-methoxybenzoic acid is likely to be a low-melting solid or viscous oil at room temperature.

  • Acidity (pKa): In Comparator B (Salicylic derivative), the intramolecular Hydrogen bond stabilizes the carboxylate anion, significantly lowering pKa (making it more acidic). Methylating this group (forming the Target) removes this stabilization, raising the pKa back to the ~3.9 range typical of o-anisic acid, though the bulky isopropyl group may induce a slight twist in the carboxyl group, reducing conjugation and potentially slightly increasing acidity compared to o-anisic acid.

Synthetic Pathways & Logic

The synthesis of 3-Isopropyl-2-methoxybenzoic acid is non-trivial due to the crowding at the 2- and 3-positions. Direct alkylation of 2-methoxybenzoic acid often yields the para (5-position) isomer due to steric hindrance. Therefore, the preferred route proceeds via O-methylation of the salicylate precursor .

Synthesis Workflow Visualization

SynthesisPath cluster_logic Selectivity Logic Start 3-Isopropylsalicylic Acid (CAS: 7053-88-5) Intermediate Methyl 3-isopropyl-2-methoxybenzoate (Ester Intermediate) Start->Intermediate O-Methylation (Reflux) Reagent Reagents: MeI or Me2SO4 K2CO3 / Acetone Reagent->Intermediate Hydrolysis Hydrolysis: NaOH / MeOH then HCl workup Intermediate->Hydrolysis Saponification Product 3-Isopropyl-2-methoxybenzoic Acid (Target) Hydrolysis->Product Acidification Note1 Avoids Friedel-Crafts regioselectivity issues by starting with pre-installed isopropyl group.

Figure 1: Regioselective synthesis pathway avoiding steric conflict during alkylation.

Experimental Protocol: O-Methylation & Hydrolysis

Note: This protocol is adapted from standard procedures for sterically hindered salicylates [4].

  • Esterification/Methylation:

    • Dissolve 3-isopropylsalicylic acid (1.0 eq) in anhydrous acetone.

    • Add Potassium Carbonate (K₂CO₃) (2.5 eq) to act as the base.

    • Add Methyl Iodide (MeI) (2.5 eq) dropwise. Note: Excess MeI is required to methylate both the carboxyl and the hydroxyl groups.

    • Reflux for 12–16 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2). The hydroxyl proton is sterically hindered; extended time may be required.

  • Saponification (Hydrolysis):

    • Evaporate acetone. Redissolve the residue in Methanol.

    • Add 2M NaOH (3.0 eq) and reflux for 2 hours to hydrolyze the methyl ester back to the acid, leaving the methyl ether intact.

  • Workup:

    • Cool to 0°C. Acidify with 1M HCl to pH 1–2.

    • Extract with Dichloromethane (DCM).

    • Dry over MgSO₄ and concentrate.[1]

    • Purification: Recrystallization from Hexane/Ether is recommended if the product solidifies; otherwise, purify via silica column chromatography.

Analytical Characterization & Quality Control

To validate the identity of 3-Isopropyl-2-methoxybenzoic acid, researchers must confirm the presence of the methoxy group and the integrity of the isopropyl chain.

Key NMR Diagnostic Signals
MoietySignal TypeChemical Shift (δ)Interpretation
-OCH₃ Singlet (3H)~3.8 – 3.9 ppmConfirms successful O-methylation. Absence of ~11.0 ppm phenolic -OH signal confirms completion.
-CH(CH₃)₂ Septet (1H)~3.3 – 3.5 ppmDownfield shift due to aromatic ring proximity.
-CH(CH₃)₂ Doublet (6H)~1.2 ppmCharacteristic isopropyl methyls.
-COOH Broad Singlet> 11.0 ppmConfirms free acid (not ester).
Validation Workflow

QC_Workflow Sample Crude Product Solubility Solubility Test (Dissolve in CDCl3) Sample->Solubility HNMR 1H NMR Spectroscopy Solubility->HNMR Check1 Check: OMe Singlet present? HNMR->Check1 Check1->Sample No (Reprocess) Check2 Check: Isopropyl Septet intact? Check1->Check2 Yes Result Validated Structure Check2->Result Yes

Figure 2: Analytical workflow for structural validation.

References

  • National Institute of Standards and Technology (NIST). 2-Methoxybenzoic acid Properties. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • PubChem. 2-Methoxybenzoic acid Compound Summary. National Library of Medicine. [Link]

  • Google Patents.WO2017201313A1 - Novel mitochondrial uncouplers for treatment of metabolic diseases.

Sources

biological assays for testing 3-Isopropyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Isopropyl-2-methoxybenzoic acid (CAS 273469-52-0) is a privileged structural scaffold primarily utilized in Fragment-Based Drug Discovery (FBDD) . While often categorized as a chemical intermediate—most notably for mitochondrial uncouplers (e.g., benzamide derivatives) and PPAR agonists—its substituted benzoic acid core necessitates rigorous biological profiling to establish intrinsic activity baselines.

This guide details the essential biological assays required to characterize this molecule. We compare its performance against industry standards (Dicamba for agrochemical auxinic activity and FCCP for mitochondrial respiration) to distinguish its role as a bioactive scaffold versus an inert building block.

Primary Assay: Mitochondrial Respiration Screening

Context: This molecule is a key precursor for a new class of mitochondrial uncouplers (e.g., substituted benzamides described in WO2017201313A1). In drug development, it is critical to verify that the uncoupling activity resides in the final pharmacophore and not the precursor acid, or to identify if the fragment itself possesses "warhead" activity.

Comparative Analysis: Uncoupling Potency
Feature3-Isopropyl-2-methoxybenzoic AcidFCCP (Standard Control)2,4-DNP (Alternative)
Mechanism Potential weak protonophore (pH dependent)Strong protonophore (Ionophore)Mild protonophore
EC50 (OCR) >100 µM (Expected Baseline)~0.5 - 1.0 µM~20 - 50 µM
Cytotoxicity Low (Fragment)High (Narrow therapeutic window)Moderate
Assay Window Screening (High concentration)Calibration (Low concentration)Reference
Experimental Protocol: Seahorse XF Cell Mito Stress Test

Objective: Quantify Oxygen Consumption Rate (OCR) to determine if the molecule induces proton leak independent of ATP synthase.

Workflow:

  • Cell Seeding: Seed HepG2 or C2C12 cells (20,000 cells/well) in XF96 microplates. Incubate overnight.

  • Compound Preparation: Dissolve 3-Isopropyl-2-methoxybenzoic acid in DMSO. Prepare serial dilutions (1 µM to 100 µM).

  • Assay Medium: Unbuffered DMEM (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Injection Strategy:

    • Port A: Oligomycin (1.5 µM) – Inhibits ATP synthase (measures leak).

    • Port B: Test Compound (Titration) OR FCCP (Positive Control).

    • Port C: Rotenone/Antimycin A (0.5 µM) – Shuts down ETC (non-mitochondrial respiration).

  • Data Analysis: Calculate Spare Respiratory Capacity and Proton Leak .

Self-Validating Check: If the test compound increases OCR after Oligomycin addition (Port A), it functions as an uncoupler. If OCR remains flat while FCCP induces a spike, the compound is effectively inert in this pathway.

MitoAssay Compound 3-Isopropyl-2- methoxybenzoic Acid Injection Inject Compound Compound->Injection Cell HepG2 Cells (Basal Respiration) Oligomycin Add Oligomycin (Block ATP Synthase) Cell->Oligomycin State4 State 4 Respiration (Proton Leak Only) Oligomycin->State4 State4->Injection Result Measure OCR Change Injection->Result If OCR ↑ = Uncoupler If OCR ↔ = Inert

Caption: Seahorse XF workflow to distinguish intrinsic uncoupling activity from inert scaffold behavior.

Secondary Assay: Auxinic Herbicide Activity

Context: Structurally, 3-Isopropyl-2-methoxybenzoic acid resembles Dicamba (3,6-dichloro-2-methoxybenzoic acid). The presence of the carboxylic acid and ortho-methoxy group suggests potential binding to TIR1/AFB auxin receptors. This assay is vital for agrochemical screening or ensuring "no-effect" levels in environmental toxicity studies.

Comparative Analysis: Phytotoxicity
Metric3-Isopropyl-2-methoxybenzoic AcidDicamba (Gold Standard)Benzoic Acid (Negative Control)
Target TIR1/AFB Ubiquitin LigaseTIR1/AFB Ubiquitin LigaseNon-specific
Root IC50 ~50 - 200 µM (Predicted)< 1 µM> 500 µM
Phenotype Mild curling/stuntingSevere epinasty/tissue necrosisNo significant effect
Use Case Scaffold Safety / Lead Opt.Commercial HerbicidePreservative
Experimental Protocol: Arabidopsis Root Inhibition Assay

Objective: Determine if the isopropyl substitution mimics the auxinic activity of chloro-substituted analogs.

  • Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds.

  • Plating: Plate seeds on 0.5x MS medium containing 1% sucrose and 0.8% agar.

  • Treatment: Supplement media with the test compound (0, 0.1, 1, 10, 50 µM). Include Dicamba (0.1 µM) as positive control.

  • Growth: Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.

  • Measurement: Image plates and measure primary root length using ImageJ.

  • Gene Expression (Optional Validation): Use DR5::GUS reporter lines. If the root tips turn blue, the compound activates the auxin signaling pathway.

Causality: The isopropyl group is sterically bulkier than the chlorine atoms in Dicamba. This assay tests if the bulk prevents the "molecular glue" action required for TIR1-Aux/IAA assembly.

Tertiary Assay: Metabolic Stability (Microsomal Stability)

Context: As an intermediate for drugs like Repaglinide analogs or mitochondrial modulators, the metabolic vulnerability of the isopropyl and methoxy groups must be assessed.

Protocol: Liver Microsome Incubation
  • System: Pooled human/rat liver microsomes (0.5 mg/mL protein).

  • Reaction: Incubate compound (1 µM) with NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Analysis: LC-MS/MS quantification of the parent remaining.

  • Key Metabolites to Watch:

    • O-demethylation (Loss of methoxy group).

    • Hydroxylation of the isopropyl chain.

Synthesis & Signaling Pathway Visualization

The following diagram illustrates the role of 3-Isopropyl-2-methoxybenzoic acid as a scaffold in the synthesis of mitochondrial uncouplers and its potential biological interaction points.

Pathway Scaffold 3-Isopropyl-2-methoxybenzoic Acid (Scaffold/Intermediate) Synthesis Chemical Coupling (e.g., with Aminobenzothiazole) Scaffold->Synthesis Precursor for Mito Mitochondria (Inner Membrane) Scaffold->Mito Low Affinity/Inert (Baseline Check) TIR1 Plant TIR1 Receptor (Auxin Signaling) Scaffold->TIR1 Potential Off-Target (Structural Mimicry) Drug Active Uncoupler (e.g., Benzamide Derivative) Synthesis->Drug Drug->Mito High Affinity Target ProtonLeak Proton Leak Induction (Uncoupling) Mito->ProtonLeak RootGrowth Root Growth Inhibition (Phytotoxicity) TIR1->RootGrowth

Caption: Pathway showing the scaffold's transformation into active drugs and its potential off-target auxin activity.

References

  • Google Patents. (2017). WO2017201313A1 - Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer. Retrieved from

  • BenchChem. (2023). Biological Activities of Benzoic Acid Derivatives: A Technical Overview. Retrieved from

  • Frontiers in Bioengineering. (2020).[1] Development of a Biosensor for Detection of Benzoic Acid Derivatives. Retrieved from

  • MDPI Molecules. (2017). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis. Retrieved from

  • BLD Pharm. (2023). Product Analysis: 3-Isopropyl-2-methoxybenzoic acid (CAS 273469-52-0). Retrieved from

Sources

Application Guide: 3-Isopropyl-2-methoxybenzoic Acid in the Synthesis of Mitochondrial Uncouplers

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward targeting cellular metabolism for oncology and metabolic syndromes, the design of small-molecule mitochondrial uncouplers has gained significant traction. A critical building block in this domain is (CAS: 73469-52-0). Unlike its unsubstituted counterparts, this specific benzoic acid derivative offers a unique balance of steric shielding and lipophilicity, making it an optimal precursor for synthesizing highly membrane-permeable amides, such as [2].

This guide objectively compares 3-isopropyl-2-methoxybenzoic acid against alternative structural analogs, detailing the physicochemical rationale behind its selection and providing a field-validated, self-validating protocol for its incorporation into complex active pharmaceutical ingredients (APIs).

Structural and Physicochemical Comparison

When designing mitochondrial uncouplers, the API must successfully partition into the mitochondrial inner membrane to disrupt the proton gradient. The choice of the benzoic acid building block directly dictates the lipophilicity (XLogP) and the 3D conformation of the final drug candidate.

  • 2-Methoxybenzoic Acid (Alternative 1): Lacks the hydrophobic bulk at the 3-position. While it undergoes amide coupling easily (>85% yield at room temperature), the resulting derivatives often exhibit poor membrane partitioning, leading to sub-optimal uncoupling efficacy in vitro.

  • 3-Isopropyl-2-methoxybenzoic Acid (Target Product): The addition of the isopropyl group increases the XLogP to approximately 2.5 [1]. This specific modification enhances hydrophobic interactions within the phospholipid bilayer without causing severe steric hindrance during synthesis.

  • 3-tert-Butyl-2-methoxybenzoic Acid (Alternative 2): While highly lipophilic, the bulky tert-butyl group creates severe steric clash with the adjacent methoxy group and the carboxylic acid, drastically reducing amide coupling yields (<40%) and often preventing optimal receptor/membrane binding due to excessive rigidity.

Comparative Performance Data

Property / Metric2-Methoxybenzoic Acid3-Isopropyl-2-methoxybenzoic Acid3-tert-Butyl-2-methoxybenzoic Acid
Molecular Weight 152.15 g/mol 194.23 g/mol 208.26 g/mol
Lipophilicity (XLogP3) ~1.62.5~3.1
Steric Hindrance (3-Position) None (Hydrogen)Moderate (Isopropyl)High (tert-Butyl)
Amide Coupling Yield >85% (Standard conditions)65–75% (Requires thermal drive)<40% (Severe steric clash)
Mitochondrial Uncoupling Efficacy Low (Poor partitioning)Optimal (Balanced lipophilicity)Sub-optimal (Excessive bulk)
Mechanistic Impact on Drug Design

Derivatives synthesized from 3-isopropyl-2-methoxybenzoic acid act as targeted protonophores. By embedding into the mitochondrial inner membrane, they facilitate proton leakage, uncoupling oxidative phosphorylation from ATP synthesis. This targeted energy depletion triggers AMPK activation, a critical pathway for inhibiting cancer cell proliferation and managing metabolic diseases.

Pathway Uncoupler Uncoupler Derivative (from 3-Isopropyl-2-methoxybenzoic acid) Mito Mitochondrial Inner Membrane Uncoupler->Mito Targets Proton Proton Leak / Depleted Gradient Mito->Proton Induces ATP Decreased ATP Synthesis Proton->ATP Causes AMPK AMPK Activation ATP->AMPK Triggers Metabolism Metabolic Disease & Cancer Therapy AMPK->Metabolism Promotes

Figure 1: Mechanism of action for uncouplers derived from 3-isopropyl-2-methoxybenzoic acid.

Experimental Protocol: High-Temperature Amide Coupling

Because the isopropyl group introduces moderate steric hindrance, standard room-temperature coupling with deactivated amines (e.g., trifluoromethyl-substituted benzothiazoles) is inefficient. The following protocol leverages thermal driving forces and specific reagent causality to ensure high-yield synthesis.

Reagents & Materials:

  • 3-Isopropyl-2-methoxybenzoic acid (or its 5-chloro derivative) (1.0 eq)

  • HBTU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Target Amine (e.g., 6-(trifluoromethyl)benzo[d]thiazol-2-amine) (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Active Ester: Dissolve 3-isopropyl-2-methoxybenzoic acid and HBTU in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that readily dissolves both the organic precursors and the highly polar transition states, stabilizing the intermediate HOBt ester.

  • Base Addition & Activation: Add DIPEA dropwise to the stirring solution. Allow the mixture to stir for exactly 10 minutes at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic base. It deprotonates the carboxylic acid to initiate the HBTU coupling cycle without acting as a competing nucleophile. The strict 10-minute window ensures complete conversion to the active ester before the weakly nucleophilic amine is introduced, preventing side reactions.

  • Amine Introduction & Thermal Drive: Add the target amine to the solution. Seal the reaction vessel and heat to 120 °C for 24 hours.

    • Causality: Electron-withdrawing groups (like -CF

      
      ) severely deactivate the amine. Combined with the steric shielding of the 3-isopropyl group on the acid, the activation energy for nucleophilic attack is exceptionally high. Sustained thermal energy (120 °C) is mandatory to drive the amide bond formation to completion.
      
  • Reaction Monitoring (Self-Validating Step): At 24 hours, sample the reaction and analyze via LC-MS.

    • Causality: TLC is insufficient due to the potential co-elution of the highly lipophilic amine and the final product. LC-MS provides a self-validating checkpoint, allowing unambiguous confirmation of the product mass (e.g., [M+H]

      
      ) and the total consumption of the active ester before proceeding to workup.
      
  • Workup and Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO

    
    , and brine.
    
    • Causality: The acidic wash selectively protonates and removes unreacted amine and DIPEA into the aqueous layer. The basic wash removes unreacted carboxylic acid and HOBt byproducts. This orthogonal washing strategy yields a highly pure crude product ready for flash chromatography.

Workflow Step1 Precursor + DMF (3-Isopropyl-2-methoxybenzoic acid) Step2 Activation (HBTU + DIPEA, 10 min) Step1->Step2 Step3 Amine Addition (Deactivated Nucleophile) Step2->Step3 Step4 Thermal Drive (120°C, 24h) Step3->Step4 Step5 LC-MS Validation & Orthogonal Workup Step4->Step5

Figure 2: Optimized synthetic workflow for high-temperature amide coupling.

Conclusion

For drug development professionals engineering mitochondrial uncouplers, 3-isopropyl-2-methoxybenzoic acid provides a superior structural foundation compared to unsubstituted or overly bulky analogs. While its steric profile necessitates rigorous, high-temperature coupling conditions, the resulting enhancement in target lipophilicity and membrane partitioning justifies its selection as a premium building block in metabolic and oncological therapeutics.

References
  • Title: PubChem Compound Summary for CID 4437804, 3-Isopropyl-2-methoxybenzoic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Novel mitochondrial uncouplers for treatment of metabolic diseases and cancer (WO2017201313A1)

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Isopropyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is to ensure that our partners in research and development can conduct their work with the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for the proper disposal of 3-Isopropyl-2-methoxybenzoic acid, moving beyond a simple checklist to explain the scientific rationale behind each step. Our goal is to empower your team with the knowledge to maintain a safe and compliant laboratory environment.

The disposal of any chemical waste is governed by stringent regulations to protect both laboratory personnel and the environment. The U.S. Environmental Protection Agency (EPA) establishes these standards under the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[1][2][3] This guide is designed to align with these principles, ensuring your disposal practices are robust and self-validating.

Part 1: Pre-Disposal Safety & Hazard Assessment

Before handling any waste, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-Isopropyl-2-methoxybenzoic acid should always be your primary reference, we can infer its likely hazard profile from structurally similar compounds like 2-methoxybenzoic acid and other benzoic acid derivatives.

  • Expected Hazards: Based on related compounds, 3-Isopropyl-2-methoxybenzoic acid is likely to be classified as an irritant, causing skin and serious eye irritation.[4][5][6][7] It may also cause respiratory irritation if inhaled as a dust.[6][7] As an acid, it is considered corrosive.

  • Personal Protective Equipment (PPE): A proactive approach to safety is non-negotiable. All personnel handling this chemical, in pure form or as waste, must wear appropriate PPE.[8]

    • Eye Protection: Chemical splash goggles are mandatory.[7][9]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are required. Always check the manufacturer's compatibility chart for the specific solvent in use.[9]

    • Body Protection: A fully buttoned lab coat and closed-toe shoes are essential to prevent skin contact.[9]

    • Respiratory Protection: If there is a risk of generating dust, work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for safely collecting and preparing 3-Isopropyl-2-methoxybenzoic acid waste for final disposal.

Step 1: Waste Characterization

The first crucial step is to classify the waste. According to EPA guidelines, a chemical waste generator must determine if a discarded chemical is hazardous.[11] As an acidic organic compound, waste containing 3-Isopropyl-2-methoxybenzoic acid must be managed as hazardous waste.[9] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[2][3][12]

Step 2: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.[3][13]

  • Action: Collect waste containing 3-Isopropyl-2-methoxybenzoic acid in a dedicated hazardous waste container.

  • Causality: This compound is an acid. Storing it with bases can cause a violent neutralization reaction. Storing it with strong oxidizing agents can create a fire or explosion hazard.[14][15] Therefore, it must be stored separately from incompatible materials.[3][9]

Step 3: Containerization

The integrity of your waste container is fundamental to safe storage.[13]

  • Action: Use a container made of a material compatible with acidic organic waste, such as a high-density polyethylene (HDPE) or glass container.[1][9] Do not use metal containers, as acids can corrode them.[1]

  • Action: Ensure the container is in good condition, free of leaks, and has a secure, tightly-fitting lid.[3][13][15]

  • Causality: A compromised container can lead to spills, releasing hazardous material into the lab environment and potentially causing dangerous reactions with other stored chemicals. The container should only be filled to about 90% capacity to allow for expansion.[1]

Step 4: Labeling

Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.[3][16]

  • Action: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("3-Isopropyl-2-methoxybenzoic acid"), and a clear indication of the hazards (e.g., "Corrosive," "Irritant").[16]

  • Causality: Unambiguous labeling prevents accidental mixing of incompatible wastes and ensures that all personnel, as well as the licensed waste transporter, are aware of the container's contents and associated dangers.

Step 5: Accumulation and Storage

Waste must be stored safely in a designated area while awaiting pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[13][16]

  • Action: The storage area should be a cool, dry, and well-ventilated space away from heat or ignition sources.[9] It is best practice to use secondary containment, such as a larger, chemically-resistant tub, to contain any potential leaks.[3][9][15]

  • Causality: Proper storage minimizes the risk of spills and exposure. Storing waste near where it is generated prevents the unnecessary transport of hazardous materials through the laboratory.[17]

Step 6: Final Disposal

The final step is the transfer of waste to a certified disposal facility.

  • Action: Arrange for the collection, transport, and disposal of the hazardous waste through a licensed environmental services provider.[3][4][11][18][19]

  • Causality: The RCRA mandates a "cradle-to-grave" system, meaning the generator is responsible for the waste until its final, safe disposal.[2] Professional disposal services are equipped to handle hazardous materials according to all federal, state, and local regulations, ensuring environmental protection and legal compliance.[11]

Summary of Key Disposal Parameters

The following table provides a quick reference for the essential parameters governing the disposal of 3-Isopropyl-2-methoxybenzoic acid.

ParameterGuidelineRationale & References
Governing Agencies EPA, OSHA, State & Local AuthoritiesTo ensure compliance with environmental and workplace safety laws.[1][2][8][11][20]
Key Regulation Resource Conservation and Recovery Act (RCRA)Provides the legal framework for "cradle-to-grave" hazardous waste management.[1][2][3]
Waste Classification Hazardous Waste Due to its acidic nature and potential irritant properties.[9][11]
Disposal Method Collection by a licensed hazardous waste vendor.Drain and trash disposal are strictly prohibited.[2][3][12][19]
Container Type High-Density Polyethylene (HDPE) or GlassMust be chemically compatible and non-reactive with acids.[1][9]
Incompatible Materials Strong Bases, Strong Oxidizing Agents, Reducing AgentsTo prevent violent reactions, fire, or explosion.[9][14][15]
Storage Location Designated, well-ventilated Satellite Accumulation Area (SAA) with secondary containment.To minimize risk of spills, reactions, and personnel exposure.[9][13][16]

Visualizing the Disposal Workflow

This diagram illustrates the decision-making process for the proper disposal of 3-Isopropyl-2-methoxybenzoic acid waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage & Final Disposal start Waste Generation (3-Isopropyl-2-methoxybenzoic acid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Characterize as Hazardous Waste ppe->classify container Select Compatible Container (e.g., HDPE) classify->container label_container Label Container: 'Hazardous Waste' + Chemical Name container->label_container collect Collect Waste in Container (Solid or Solution) label_container->collect storage Store in Designated SAA with Secondary Containment collect->storage check_incompat Ensure Segregation from Incompatible Chemicals (Bases, Oxidizers) storage->check_incompat vendor Arrange Pickup by Licensed Waste Vendor check_incompat->vendor end_point Compliant Disposal vendor->end_point

Caption: Decision workflow for compliant disposal of 3-Isopropyl-2-methoxybenzoic acid.

References

  • Benzoic-Acid_2024-06-27.docx. (URL not available)
  • Safety Data Sheet Benzoic acid. (2022). metasci. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group, Inc.. [Link]

  • Disposal of Chemicals in the Laboratory. (2024). Environmental Marketing Services. [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024). Lab Manager. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion. [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-C-T. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026). MLI Environmental. [Link]

  • BENZOIC ACID Safety Data Sheet. (2021). Alpha Resources. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024). CDMS. [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025). Denios. [Link]

Sources

Personal protective equipment for handling 3-Isopropyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 3-Isopropyl-2-methoxybenzoic acid

CAS: 73469-52-0 Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol [1][2][3]

Executive Safety Summary

As a Senior Application Scientist, I prioritize the "why" behind safety protocols. 3-Isopropyl-2-methoxybenzoic acid is a functionalized benzoic acid derivative.[1][2][3] While not classified as acutely toxic or carcinogenic, its primary risk profile stems from its acidity and physical state (crystalline powder) .[3] The compound is a significant irritant to mucosal membranes (eyes, respiratory tract) and skin.[3]

The Core Threat: The isopropyl group increases lipophilicity compared to benzoic acid, potentially enhancing skin absorption, while the carboxylic acid moiety drives pH-dependent tissue irritation.[1][2] Your PPE strategy must focus on preventing particulate inhalation and direct dermal contact .[2]

Hazard Assessment & Risk Profile

The following data dictates our PPE selection. This compound triggers specific GHS classifications that require a barrier-first approach.

Hazard ClassGHS CodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritationDirect contact will cause dermatitis.[1][2][3][4][5] Double-gloving recommended for prolonged handling.[2]
Eye Irritation H319 Causes serious eye irritationCritical: Dust particles can dissolve in tear film, creating an acidic solution on the cornea.[1][2] Safety glasses are insufficient; goggles are mandatory.
STOT-SE H335 May cause respiratory irritationInhalation of dust triggers coughing/inflammation.[1][2][5] Handling must occur under negative pressure (Fume Hood).[3]

Data Source: PubChem CID 4437804 [1][1][2][3][6]

Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety" gear.[3] Use this targeted selection logic.

A. Hand Protection: The "Splash vs. Immersion" Protocol[2]
  • Material: Nitrile Rubber (NBR) is the standard.[1][2] Latex is not recommended due to poor organic acid resistance and allergy risks.

  • Thickness:

    • Standard Handling (Weighing/Transfer):Minimum 0.11 mm (4-5 mil) .[1][2][3]

    • Synthesis/Solvent Dissolution:Minimum 0.2 mm or double-gloving.[1][2][3]

  • Causality: Benzoic acid derivatives can permeate thin glove materials over time.[2] The isopropyl substitution increases organic solubility, potentially accelerating permeation in organic solvents.

  • Self-Validating Step: Inflate the glove with air and submerge in water or listen for leaks before donning if the box has been open for >1 month.[1][2]

B. Eye & Face Protection[4][5][7][8][9][10][11]
  • Requirement: Unvented or Indirect-Vented Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1][2][3]

  • Prohibited: Standard safety glasses with side shields.[2]

  • Reasoning: As a powder, static electricity can cause the chemical to "jump" or disperse unexpectedly. Goggles seal the ocular environment; glasses leave gaps where airborne dust can enter.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1][2]

  • Secondary Control (If hood unavailable): NIOSH-approved N95 or P95 particulate respirator .[1][2][3]

  • Logic: H335 (Respiratory Irritation) indicates that the dust is bioactive in the lungs.[2][3]

D. Body Protection
  • Standard: Cotton-blend lab coat (buttoned to throat) + long trousers + closed-toe chemically resistant shoes.[1][2][3]

  • Enhanced: If handling >100g, use a Tyvek® apron to prevent dust accumulation on the lab coat, which can transfer to common areas later.[1]

PPE Selection Logic Diagram

The following diagram illustrates the decision-making process for selecting PPE based on the operational state of the chemical.

PPE_Selection_Logic Start Handling 3-Isopropyl-2-methoxybenzoic acid State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Solution_State Dissolved in Solvent State_Check->Solution_State Risk_Solid Risk: Dust Inhalation & Ocular Contact Solid_State->Risk_Solid High Dust Potential Risk_Liquid Risk: Splash & Skin Absorption Solution_State->Risk_Liquid Solvent Carrier PPE_Solid REQUIRED PPE: 1. Chemical Splash Goggles (Seal) 2. Nitrile Gloves (4 mil) 3. Fume Hood (Essential) Risk_Solid->PPE_Solid PPE_Liquid REQUIRED PPE: 1. Safety Glasses/Goggles 2. Nitrile Gloves (Double or >6 mil) 3. Lab Coat + Apron Risk_Liquid->PPE_Liquid

Caption: Logical flow for determining PPE based on the physical state of the reagent.

Operational Protocol: Step-by-Step Handling

Phase 1: Pre-Operational Check (Self-Validation)
  • Hood Verification: Confirm fume hood flow monitor is green/reading normal. Hold a tissue strip at the sash; it must be pulled inward.

  • Glove Inspection: Check for micro-tears.[2]

  • Spill Kit: Locate the solid spill kit (dust pan, brush, weak base neutralizer like Sodium Bicarbonate).

Phase 2: Active Handling (Weighing & Transfer)
  • Positioning: Place the balance inside the fume hood if possible. If not, tare the weighing boat inside the hood, transfer the solid, cover it, and then move to the balance.[3]

  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula if the powder is flighty.

  • Transfer:

    • Do not pour from the stock bottle.

    • Use a clean spatula.

    • Technique: "Tap and Rotate."[2] Gently tap the spatula against the receiving vessel wall to dislodge powder without creating a dust cloud.

Phase 3: Decontamination & Doffing[1][2]
  • Wipe Down: Wipe the exterior of the stock bottle and the balance area with a damp paper towel (water/ethanol) to capture invisible dust. Dispose of this towel as solid chemical waste.

  • Glove Removal: Use the "Beak Method" (pull one glove off by the palm, ball it in the gloved hand, then slide a finger under the remaining glove to peel it off inside-out).[2][3]

  • Hand Wash: Wash hands with soap and cool water for 20 seconds immediately after doffing. Cool water prevents pore expansion.[1][2]

Disposal & Emergency Procedures

Disposal Plan
  • Solid Waste: Dispose of excess powder in a container labeled "Hazardous Waste - Solid - Organic Acid." [1][2][3]

  • Liquid Waste: If dissolved, dispose in "Organic Solvents - Non-Halogenated" (unless halogenated solvents were used).[1][2][3]

  • Contaminated PPE: Heavily contaminated gloves or wipes must be treated as solid hazardous waste, not regular trash.

Emergency Response Logic
  • Eye Contact: Flush immediately for 15 minutes .[1][2][7][8][9] Hold eyelids open. Causality: Acidic residues trapped under eyelids cause corneal scarring.[1][2]

  • Skin Contact: Wash with soap and water.[2][7][10][11][8][9][12] Do not use solvents (acetone/ethanol) to clean skin; they enhance absorption.[3]

  • Spill (Solid):

    • Alert nearby personnel.

    • Cover spill with wet paper towels (prevents dust).[3]

    • Scoop into waste bag.

    • Clean area with dilute Sodium Bicarbonate solution (neutralization).

Workflow Visualization: Safe Handling Cycle

Handling_Workflow Start Start Prep 1. Verify Hood & Don PPE (Goggles + Nitrile) Start->Prep Weigh 2. Weighing (Minimize Dust) Prep->Weigh Clean 3. Decontaminate Area (Wet Wipe) Weigh->Clean Waste 4. Waste Disposal (Segregate Organic Acid) Clean->Waste Wash 5. Hand Wash Waste->Wash

Caption: Step-by-step workflow from preparation to final hygiene check.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4437804, 3-Isopropyl-2-methoxybenzoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific.Safety Data Sheet: Benzoic Acid Derivatives. (General guidance for structural analogs).
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.